molecular formula C9H10ClNO2 B1592372 3-Chloro-N-methoxy-N-methylbenzamide CAS No. 145959-21-3

3-Chloro-N-methoxy-N-methylbenzamide

Cat. No.: B1592372
CAS No.: 145959-21-3
M. Wt: 199.63 g/mol
InChI Key: PIEZXKIADRCNNE-UHFFFAOYSA-N
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Description

3-Chloro-N-methoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEZXKIADRCNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624746
Record name 3-Chloro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145959-21-3
Record name 3-Chloro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-N-methoxy-N-methylbenzamide: A Versatile Weinreb Amide for Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Chloro-N-methoxy-N-methylbenzamide in Synthesis

In the landscape of modern organic synthesis, the pursuit of selective and high-yielding transformations is paramount. Among the arsenal of functional groups available to the discerning chemist, the Weinreb amide stands out for its remarkable stability and predictable reactivity. This compound, a prominent member of this class, has emerged as a key building block in the construction of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical research. Its utility stems from the inherent properties of the N-methoxy-N-methylamide moiety, which allows for the controlled addition of organometallic reagents to furnish ketones without the common pitfall of over-addition to the tertiary alcohol. The presence of a chlorine atom on the phenyl ring at the meta position further enhances its synthetic value by providing a handle for a variety of cross-coupling reactions, enabling the elaboration of the aromatic core. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering a technical resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. This compound is a stable, crystalline solid under standard conditions, a characteristic that facilitates its handling and storage.

PropertyValueSource
CAS Number 145959-21-3[1]
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
Appearance White to off-white solid
Melting Point Not widely reported, typical for similar small molecule amides
Boiling Point Not applicable (solid)
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate.
InChI 1S/C9H10ClNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3[1]
SMILES CN(OC)C(=O)c1cccc(Cl)c1

Spectroscopic Signature: Characterization and Quality Control

The structural integrity of this compound is routinely confirmed by a suite of spectroscopic techniques. These data are not only crucial for identity confirmation but also for assessing the purity of the material before its use in sensitive downstream applications. Spectroscopic data for this compound are available from various commercial suppliers.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule. Based on data for analogous structures, the following characteristic shifts can be expected in CDCl₃:[5][6]

  • ¹H NMR:

    • Aromatic protons (Ar-H) will appear in the range of δ 7.2-7.8 ppm, exhibiting coupling patterns consistent with a 1,3-disubstituted benzene ring.

    • The N-methoxy protons (N-O-CH₃) typically resonate as a singlet around δ 3.6-3.8 ppm.

    • The N-methyl protons (N-CH₃) appear as a singlet in the region of δ 3.2-3.4 ppm. It is worth noting that for some Weinreb amides, particularly those with ortho-substituents, restricted rotation around the amide C-N bond can lead to broadening or the appearance of multiple signals for the methoxy and methyl groups at room temperature.

  • ¹³C NMR:

    • The carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 168-172 ppm.

    • The aromatic carbons will be found between δ 125-135 ppm, with the carbon bearing the chlorine atom showing a characteristic shift.

    • The N-methoxy carbon (N-O-CH₃) typically appears around δ 61-63 ppm.

    • The N-methyl carbon (N-CH₃) is generally observed in the region of δ 32-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption band corresponding to the amide carbonyl stretch (νC=O), which is typically observed in the region of 1630-1680 cm⁻¹. Other significant absorptions include C-H stretching of the aromatic and methyl groups, and C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of the chlorine atom.

Synthesis of this compound: Established Methodologies

The preparation of this compound can be reliably achieved through several synthetic routes. The most common and industrially scalable method involves the acylation of N,O-dimethylhydroxylamine with 3-chlorobenzoyl chloride. An alternative route starting from 3-chlorobenzyl alcohol has also been reported.[7]

Protocol 1: Synthesis from 3-Chlorobenzoyl Chloride

This is the classical and most direct approach to Weinreb amide formation. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen of N,O-dimethylhydroxylamine attacks the electrophilic carbonyl carbon of the acid chloride.

cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products 3-chlorobenzoyl_chloride 3-Chlorobenzoyl Chloride weinreb_amide 3-Chloro-N-methoxy- N-methylbenzamide 3-chlorobenzoyl_chloride->weinreb_amide Acylation hydroxylamine N,O-Dimethylhydroxylamine Hydrochloride hydroxylamine->weinreb_amide base Base (e.g., Pyridine, Triethylamine) solvent Solvent (e.g., CH2Cl2, THF) temperature 0 °C to Room Temperature byproduct Base Hydrochloride Salt

Caption: Synthesis of this compound from 3-chlorobenzoyl chloride.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of N,O-dimethylhydroxylamine hydrochloride in an anhydrous solvent such as dichloromethane or tetrahydrofuran, cooled to 0 °C in an ice bath, is added a suitable base (e.g., pyridine or triethylamine, typically 2.2 equivalents).

  • Addition of Acid Chloride: A solution of 3-chlorobenzoyl chloride in the same anhydrous solvent is added dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 12 hours, or until the reaction is deemed complete by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Work-up: The reaction is quenched by the addition of water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize any excess base. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Protocol 2: Synthesis from 3-Chlorobenzyl Alcohol

An alternative, one-pot oxidative amidation has been developed, which avoids the use of the often lachrymatory acid chloride.[7]

cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product 3-chlorobenzyl_alcohol 3-Chlorobenzyl Alcohol weinreb_amide 3-Chloro-N-methoxy- N-methylbenzamide 3-chlorobenzyl_alcohol->weinreb_amide Oxidative Amidation hydroxylamine N,O-Dimethylhydroxylamine Hydrochloride hydroxylamine->weinreb_amide catalyst Cu(OAc)2·H2O oxidant TBHP base CaCO3 solvent Acetonitrile temperature 80 °C

Caption: Oxidative synthesis of this compound.[7]

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, 3-chlorobenzyl alcohol, N,O-dimethylhydroxylamine hydrochloride, copper(II) acetate monohydrate (catalyst), calcium carbonate (base), and tert-butyl hydroperoxide (oxidant) are combined in acetonitrile.[7]

  • Reaction Progression: The reaction mixture is stirred at 80 °C for 24 hours.[7]

  • Work-up and Purification: After cooling to room temperature, the volatiles are removed under vacuum. The residue is then subjected to an extractive work-up with ethyl acetate and saturated aqueous sodium bicarbonate. The organic layer is dried and concentrated, and the resulting crude product is purified by silica gel column chromatography to yield the desired Weinreb amide.[7]

Chemical Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in its predictable and selective reactivity. The Weinreb amide functionality serves as a stable precursor to ketones and aldehydes, while the chloro-substituted aromatic ring offers opportunities for further functionalization.

Reaction with Organometallic Reagents: The Cornerstone of Ketone Synthesis

The hallmark reaction of Weinreb amides is their clean conversion to ketones upon treatment with organolithium or Grignard reagents.[8] The key to this selectivity is the formation of a stable, chelated tetrahedral intermediate which resists further nucleophilic attack. This intermediate collapses to the ketone only upon aqueous work-up.

weinreb_amide 3-Chloro-N-methoxy- N-methylbenzamide intermediate Stable Chelated Tetrahedral Intermediate weinreb_amide->intermediate Nucleophilic Addition organometallic Organometallic Reagent (R-MgX or R-Li) organometallic->intermediate workup Aqueous Work-up intermediate->workup ketone 3-Chloro-ketone workup->ketone

Caption: General reaction of this compound with organometallic reagents.

This reaction is highly versatile, accommodating a wide range of organometallic partners, including alkyl, vinyl, aryl, and alkynyl species. For instance, the reaction of this compound with phenylmagnesium bromide would yield 3-chlorobenzophenone, a valuable intermediate in medicinal chemistry.

Reduction to Aldehydes: A Controlled Transformation

In addition to ketone synthesis, Weinreb amides can be selectively reduced to the corresponding aldehydes using common hydride reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H). The reaction proceeds through a similar stable intermediate, which upon work-up furnishes the aldehyde without over-reduction to the alcohol.

Cross-Coupling Reactions of the Aryl Chloride

The chlorine atom on the aromatic ring of this compound provides a valuable site for further molecular elaboration through various transition-metal-catalyzed cross-coupling reactions. These include, but are not limited to:

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form substituted anilines.

  • Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes.

These reactions significantly expand the synthetic utility of this building block, allowing for the creation of a diverse library of complex molecules.

Applications in Research and Development

The unique reactivity profile of this compound makes it a valuable intermediate in the synthesis of a wide range of target molecules, particularly in the pharmaceutical industry. Chloro-containing compounds are prevalent in a significant number of FDA-approved drugs.

While specific examples of the direct use of this compound in the synthesis of marketed drugs are not readily found in the public domain, its structural motifs are present in numerous biologically active compounds. For instance, the 3-chlorobenzoyl moiety is a key component of various enzyme inhibitors and receptor antagonists. The ability to introduce this fragment and then further elaborate the molecule via the Weinreb amide functionality or the aryl chloride makes it a highly strategic starting material in drug discovery campaigns. For example, the related compound 3-chloro-4-methoxybenzenemethanamine is a key intermediate in the synthesis of Avanafil, a PDE-5 inhibitor.[5]

Safety, Handling, and Disposal

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data for similar compounds, this compound should be handled as a potentially hazardous substance. It may cause skin and eye irritation.[2][9] Inhalation of dust should be avoided. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.[2][9]

Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses or goggles are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Skin and Body Protection: A lab coat and appropriate footwear are necessary.

Handling and Storage
  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[10][11]

  • Keep containers tightly closed when not in use.[11]

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][11]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations.[12] Unused material and contaminated containers should be treated as hazardous waste.[12]

Conclusion: A Versatile and Enabling Reagent

This compound is a powerful and versatile building block in modern organic synthesis. Its identity as a Weinreb amide provides a reliable and selective route to ketones and aldehydes, while the presence of the aryl chloride offers a gateway to a vast array of cross-coupling chemistries. The combination of these features in a single, stable, and readily accessible molecule makes it an invaluable tool for chemists engaged in the synthesis of complex and biologically relevant molecules. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing these fields.

References

An In-depth Technical Guide to 3-Chloro-N-methoxy-N-methylbenzamide: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-N-methoxy-N-methylbenzamide, a prominent member of the Weinreb amide family. We will delve into its unique molecular structure, physicochemical and spectroscopic properties, and detailed synthesis protocols. A core focus will be placed on the mechanistic principles that govern its synthesis and its subsequent, highly controlled reactivity with organometallic reagents—a cornerstone of modern ketone synthesis. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering both foundational knowledge and practical, field-proven insights to leverage this versatile reagent effectively.

Introduction: The Significance of Weinreb Amides

In the landscape of organic synthesis, the formation of carbon-carbon bonds to produce ketones is a fundamental transformation. However, traditional methods involving the reaction of highly reactive organometallic reagents (like Grignard or organolithium reagents) with common acylating agents such as acid chlorides or esters are often plagued by a critical issue: over-addition.[1][2] This lack of control leads to the formation of tertiary alcohols as byproducts, complicating purification and reducing the yield of the desired ketone.

The development of N-methoxy-N-methylamides, commonly known as Weinreb-Nahm amides, by Steven M. Weinreb and Steven Nahm in 1981, presented an elegant solution to this long-standing problem.[1] These amides exhibit unique reactivity, allowing for the clean and high-yield synthesis of ketones or, via reduction, aldehydes.[1][3] The key to their success lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[1][2][3] This intermediate resists the second addition of the organometallic reagent at low temperatures, collapsing to the ketone only upon aqueous workup.[2][3]

This compound is a specific and valuable example of this class. The presence of the chloro-substituent on the aromatic ring makes it a useful building block for introducing a 3-chlorobenzoyl moiety into complex molecules, a common structural motif in pharmaceuticals and agrochemicals.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a central benzamide core. A chlorine atom is substituted at the meta- (or 3-) position of the benzene ring. The amide nitrogen is uniquely substituted with both a methyl group (-CH₃) and a methoxy group (-OCH₃).

PropertyValueSource
CAS Number 145959-21-3[4][5][6]
Molecular Formula C₉H₁₀ClNO₂[4][5]
Molecular Weight 199.63 g/mol [4][5]
Appearance White to off-white solid/powderN/A
SMILES CN(C(=O)C1=CC(=CC=C1)Cl)OC[7]
InChI InChI=1S/C9H10ClNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3[5]
Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the compound. Below are the expected characteristic data.

TechniqueExpected Data
¹H NMR Signals corresponding to aromatic protons (approx. 7.3-7.7 ppm), a singlet for the N-methoxy protons (-OCH₃, approx. 3.5-3.8 ppm), and a singlet for the N-methyl protons (-NCH₃, approx. 3.2-3.4 ppm).
¹³C NMR Resonances for the carbonyl carbon (approx. 168-170 ppm), aromatic carbons (approx. 125-135 ppm), the N-methoxy carbon (approx. 61 ppm), and the N-methyl carbon (approx. 34 ppm).
IR Spectroscopy A strong C=O (amide) stretching band around 1640-1660 cm⁻¹. C-Cl stretching in the 700-800 cm⁻¹ region.
Mass Spectrometry Molecular ion peak (M⁺) at m/z ≈ 199 and 201 in an approximate 3:1 ratio, characteristic of a monochlorinated compound.

Note: Exact peak positions (ppm, cm⁻¹) can vary slightly based on the solvent and instrument used.

Synthesis of this compound

The most common and direct method for preparing Weinreb amides is the coupling of a carboxylic acid derivative with N,O-dimethylhydroxylamine hydrochloride.[1][3] The following protocol details the synthesis from 3-chlorobenzoyl chloride.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Work-up Reactant1 3-Chlorobenzoyl Chloride Reaction Acylation Reaction (Solvent: DCM or THF) (Temp: 0°C to RT) Reactant1->Reaction Reactant2 N,O-Dimethylhydroxylamine Hydrochloride Reactant2->Reaction Base Base (e.g., Pyridine or Et3N) Base->Reaction Workup Aqueous Work-up (e.g., dilute HCl, NaHCO₃) Reaction->Workup Quench Drying Dry Organic Layer (Na₂SO₄ or MgSO₄) Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Concentrate Product 3-Chloro-N-methoxy- N-methylbenzamide Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3-chlorobenzoyl chloride.

Materials:

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)

  • 3-Chlorobenzoyl chloride (1.0 eq)

  • Pyridine or Triethylamine (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and suspend it in anhydrous DCM.

  • Cooling: Cool the suspension to 0°C using an ice-water bath. This is crucial to control the exothermicity of the subsequent addition.

  • Base Addition: Slowly add the base (e.g., pyridine, 2.5 eq) to the suspension. The base neutralizes the hydrochloride salt, liberating the free amine required for the reaction. Stir for 15-20 minutes at 0°C.

  • Acyl Chloride Addition: Add a solution of 3-chlorobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the reaction mixture via a dropping funnel. Maintaining a low temperature is critical to prevent side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

  • Aqueous Work-up: Quench the reaction by adding 1 M HCl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. The acid wash removes excess base, while the bicarbonate wash removes any unreacted starting material and HCl.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Reactivity and Application in Ketone Synthesis

The primary utility of this compound lies in its controlled reaction with organometallic reagents.[8]

Mechanism of Ketone Formation

The stability of the Weinreb amide towards over-addition is attributed to the formation of a stable five-membered cyclic chelate intermediate.[1][2]

  • Nucleophilic Attack: An organometallic reagent (R'-M, e.g., a Grignard reagent) adds to the electrophilic carbonyl carbon of the Weinreb amide.

  • Intermediate Formation: This forms a tetrahedral intermediate. The key feature is that the oxygen atom of the N-methoxy group coordinates with the metal cation (Mg²⁺ or Li⁺), forming a stable chelate.

  • Stability: This chelated intermediate is stable at low temperatures and does not collapse to form a ketone. This prevents a second equivalent of the organometallic reagent from adding.[1][2]

  • Hydrolysis: Upon acidic aqueous work-up, the intermediate is protonated and readily hydrolyzes to release the desired ketone (3-chloro-R'-ketone) and N,O-dimethylhydroxylamine.

Reaction Pathway Diagram

WeinrebMechanism Start 3-Chloro-Weinreb Amide Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate + Nucleophile (R⁻) Reagent Organometallic Reagent (R-MgX or R-Li) Reagent->Intermediate Ketone 3-Chlorobenzoyl Ketone (Product) Intermediate->Ketone Hydrolysis SideProduct Me(MeO)NH Intermediate->SideProduct Hydrolysis Workup Aqueous Work-up (H₃O⁺) Workup->Ketone

Caption: The reaction pathway of a Weinreb amide to form a ketone.

This controlled reactivity allows for the synthesis of a wide variety of ketones with diverse functional groups, as the Weinreb amide synthesis conditions are tolerant of many functionalities.[1]

Safety and Handling

This compound is a chemical reagent and must be handled with appropriate safety precautions in a laboratory setting.[9]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[7][9]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.[9][10]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

    • Avoid breathing dust, fumes, or vapors.[9]

    • Wash hands thoroughly after handling.[10]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7][10]

Users must consult the full Safety Data Sheet (SDS) for this product before use.[9][10][11]

Conclusion

This compound stands as a powerful and reliable synthetic intermediate. Its defining feature, the Weinreb amide group, provides a strategic advantage by enabling the controlled synthesis of ketones from highly reactive organometallic reagents, effectively circumventing the common problem of over-addition. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to incorporate this versatile building block into their synthetic strategies, particularly in the fields of medicinal chemistry and complex molecule synthesis.

References

An In-depth Technical Guide to 3-Chloro-N-methoxy-N-methylbenzamide (CAS: 145959-21-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-N-methoxy-N-methylbenzamide (CAS Number: 145959-21-3), a key chemical intermediate in organic synthesis. This document delineates its chemical identity, physicochemical properties, and detailed protocols for its synthesis and characterization. The primary focus is on its established role as a Weinreb amide, a stable and versatile precursor for the synthesis of ketones and aldehydes, which are crucial building blocks in the development of pharmacologically active molecules. We will explore its application in the synthesis of downstream compounds, specifically highlighting its utility in the creation of antidepressant agents. This guide is intended to serve as a practical resource for scientists engaged in medicinal chemistry and process development, providing the necessary technical details to effectively utilize this compound in their research endeavors.

Chemical Identity and Physicochemical Properties

This compound is an organic compound classified as a Weinreb amide.[1] This structural feature, characterized by the N-methoxy-N-methylamide group, imparts significant stability and unique reactivity, making it a valuable reagent in organic synthesis.[2]

Nomenclature and Structural Information
  • CAS Number : 145959-21-3[3]

  • IUPAC Name : this compound[4]

  • Synonyms : Benzamide, 3-chloro-N-methoxy-N-methyl-[5]

  • Molecular Formula : C₉H₁₀ClNO₂[3]

  • Molecular Weight : 199.63 g/mol [3]

  • Chemical Structure :

    Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂[3]
Molecular Weight 199.63 g/mol [3]
Storage Temperature 2-8°C, sealed in a dry environment[6]
SMILES CON(C)C(=O)c1cccc(Cl)c1[4]
InChI InChI=1S/C9H10ClNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3[4]

Synthesis and Characterization

The synthesis of this compound is well-documented, with a common and efficient method involving the reaction of a corresponding 3-chlorobenzyl alcohol with N,O-dimethylhydroxylamine hydrochloride.[7]

Synthetic Protocol: From 3-Chlorobenzyl Alcohol

This protocol details a copper-catalyzed oxidative amidation for the synthesis of this compound.

Materials and Reagents:

  • 3-Chlorobenzyl alcohol

  • N,O-Dimethylhydroxylamine hydrochloride

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • tert-Butyl hydroperoxide (TBHP), 70% aqueous solution

  • Calcium carbonate (CaCO₃)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄)

  • Silica gel (100-200 mesh)

  • Petroleum ether (boiling point 60-80°C)

Step-by-Step Procedure: [7]

  • To a pre-oven-dried 15 mL glass vial equipped with a magnetic stir bar, add Cu(OAc)₂·H₂O (12 mg, 6 mol%), N,O-dimethylhydroxylamine hydrochloride (117 mg, 1.2 mmol), 3-chlorobenzyl alcohol (1 mmol), CaCO₃ (120 mg, 1.2 mmol), and MeCN (1 mL).

  • Add 70% aqueous TBHP solution (0.17 mL, 1.2 mmol) to the mixture.

  • Flush the vial with nitrogen gas three times.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Increase the temperature and stir the reaction mixture at 80°C for 24 hours.

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove all volatile components under vacuum.

  • Extract the product with EtOAc (20 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (20 mL).

  • Dry the organic layer over Na₂SO₄ and remove the solvent under vacuum.

  • Purify the final product by column chromatography on silica gel (100-200 mesh) using a gradient elution of petroleum ether and EtOAc.

Synthesis_Workflow reagents 3-Chlorobenzyl Alcohol N,O-Dimethylhydroxylamine HCl Cu(OAc)2, TBHP, CaCO3, MeCN reaction Stir at RT for 1h Then stir at 80°C for 24h reagents->reaction Combine & React workup Evaporation EtOAc Extraction Aqueous Wash (NaHCO3) reaction->workup Reaction Completion purification Drying (Na2SO4) Evaporation Silica Gel Chromatography workup->purification Crude Product product This compound purification->product Purified Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-methyl protons, and the O-methyl protons. Due to the presence of rotamers, the signals for the N-methyl and O-methyl groups may appear as broad humps at room temperature.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the methyl carbons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound.

  • Infrared Spectroscopy (IR): The IR spectrum will exhibit characteristic absorption bands for the functional groups present, notably a strong absorption for the carbonyl (C=O) group of the amide.

Mechanism of Action and Applications in Synthesis

This compound does not have a known direct biological activity. Its primary role in research and development is that of a versatile chemical intermediate, specifically as a Weinreb amide.

The Role of the Weinreb Amide

The N-methoxy-N-methylamide functionality is key to the utility of this compound. Weinreb amides react with organometallic reagents (such as Grignard reagents or organolithium compounds) to form a stable chelated intermediate. This intermediate is resistant to further nucleophilic attack and only collapses to the corresponding ketone upon acidic workup. This prevents the over-addition that is often observed in the reaction of esters or acid chlorides with organometallic reagents, which typically leads to the formation of tertiary alcohols.

Weinreb_Amide_Mechanism weinreb 3-Chloro-N-methoxy- N-methylbenzamide intermediate Stable Chelated Intermediate weinreb->intermediate + organometallic Organometallic Reagent (e.g., R-MgBr) organometallic->intermediate ketone 3-Chlorophenyl Ketone intermediate->ketone Collapse overaddition Tertiary Alcohol (Over-addition product) intermediate->overaddition Resists further attack workup Acidic Workup (e.g., H3O+) workup->ketone

Caption: Generalized reaction mechanism of a Weinreb amide.

Application in the Synthesis of Antidepressant Precursors

A notable application of this compound is as a precursor in the synthesis of more complex, pharmacologically active molecules. For instance, it is an upstream product in the synthesis of 1-(3-chlorophenyl)-3-(dimethylamino)-1-propanone.[8] This ketone is a key intermediate in the development of certain antidepressant agents.[8] This underscores the importance of this compound in providing a reliable route to essential scaffolds in drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • Hazard Statements : May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[6]

  • Precautionary Statements : Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • Handling : Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.

  • Storage : Store in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C.[6]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound (CAS: 145959-21-3) is a valuable and versatile chemical intermediate with a well-defined role in organic synthesis. Its utility as a Weinreb amide allows for the controlled and high-yield synthesis of ketones, which are fundamental components of many drug candidates. The detailed synthetic and characterization protocols provided in this guide, along with an understanding of its application in areas such as the synthesis of antidepressant precursors, should empower researchers to effectively incorporate this compound into their drug discovery and development workflows.

References

Official IUPAC Name: 3-Chloro-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-N-methoxy-N-methylbenzamide

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized Weinreb-Nahm amide of significant utility in modern organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the compound's properties, synthesis, and applications. We will explore the mechanistic underpinnings of its reactivity, detail a validated synthetic protocol, discuss its critical role as an intermediate in the synthesis of complex molecules, and provide essential safety and handling information. The guide emphasizes the causality behind experimental choices and is grounded in authoritative scientific principles to ensure trustworthiness and technical accuracy.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic amide that serves as a versatile and highly valued building block in synthetic chemistry. Its primary utility stems from its identity as a Weinreb-Nahm amide, which allows for the controlled synthesis of ketones.

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 145959-21-3[3]
Molecular Formula C₉H₁₀ClNO₂[3]
Molecular Weight 199.63 g/mol [3]
SMILES CN(C(=O)C1=CC(=CC=C1)Cl)OC[4]
Appearance White to pale yellow crystalline powder (Typical)[5]
Storage Sealed in dry, 2-8°C[4][6]

The Weinreb-Nahm Amide: A Paradigm of Controlled Reactivity

The functional core of this compound is the N-methoxy-N-methylamide group, known as the Weinreb-Nahm amide. Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this moiety revolutionized ketone synthesis from carboxylic acid derivatives.[7][8]

The Mechanistic Advantage

Traditional methods for synthesizing ketones, such as the reaction of organometallic reagents with acid chlorides or esters, are often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts. The Weinreb-Nahm amide circumvents this problem through the formation of a stable tetrahedral intermediate.[5]

Causality of Stability: When an organometallic reagent (e.g., Grignard or organolithium) attacks the electrophilic carbonyl carbon of the Weinreb amide, a tetrahedral intermediate is formed. This intermediate is stabilized by chelation between the metal cation (Mg²⁺ or Li⁺) and the two oxygen atoms (the carbonyl oxygen and the methoxy oxygen).[9] This chelated complex is remarkably stable under the reaction conditions and does not collapse to form a ketone until an acidic workup is performed.[5][9] This stability effectively prevents a second equivalent of the nucleophile from adding to the carbonyl, thus ensuring the reaction stops cleanly at the ketone stage.[5]

Weinreb_Mechanism weinreb Weinreb Amide (R-CO-N(OMe)Me) intermediate Stable Tetrahedral Intermediate (Chelated) weinreb->intermediate Nucleophilic Attack reagent Organometallic Reagent (R'-M) reagent->intermediate ketone Ketone (R-CO-R') intermediate->ketone Protonation & Elimination workup Aqueous Acidic Workup (H₃O⁺) workup->intermediate byproduct H₂N(OMe)Me·HCl

Caption: General mechanism of the Weinreb ketone synthesis.

Synthesis of this compound

The preparation of Weinreb amides typically involves the coupling of a carboxylic acid or its derivative with N,O-dimethylhydroxylamine hydrochloride.[5] A specific, efficient protocol for synthesizing the title compound from 3-chlorobenzyl alcohol has been reported, utilizing a copper-catalyzed oxidative amidation.

Experimental Protocol: Copper-Catalyzed Synthesis

This method provides a direct route from a commercially available alcohol, avoiding the need to first prepare the corresponding carboxylic acid or acid chloride.

Reagents and Materials:

  • 3-Chlorobenzyl alcohol

  • N,O-Dimethylhydroxylamine hydrochloride

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) - Catalyst

  • tert-Butyl hydroperoxide (TBHP), 70% aqueous solution - Oxidant

  • Calcium carbonate (CaCO₃) - Base

  • Acetonitrile (MeCN) - Solvent

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure: [10]

  • Reaction Setup: In an oven-dried 15 mL glass vial equipped with a magnetic stir bar, combine Cu(OAc)₂·H₂O (6 mol%), N,O-dimethylhydroxylamine hydrochloride (1.2 mmol), 3-chlorobenzyl alcohol (1.0 mmol), CaCO₃ (1.2 mmol), and MeCN (1 mL).

  • Addition of Oxidant: Add 70% aqueous TBHP (1.2 mmol) to the mixture.

  • Inert Atmosphere: Flush the vial with nitrogen gas three times to ensure an inert atmosphere.

  • Initial Stirring: Stir the reaction mixture at room temperature for 1 hour.

  • Heating: Increase the temperature to 80 °C and continue stirring for 24 hours. Monitor the reaction for completion (e.g., by TLC or GC-MS).

  • Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove all volatile components under reduced pressure.

  • Extraction and Workup: Extract the product with EtOAc (20 mL). Wash the organic layer with saturated aqueous NaHCO₃ solution (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to yield the pure this compound.

Synthesis_Workflow start 3-Chlorobenzyl Alcohol + N,O-Dimethylhydroxylamine HCl reagents Cu(OAc)₂, TBHP, CaCO₃ MeCN, 80°C, 24h reaction Crude Reaction Mixture start->reaction Oxidative Amidation concentrate Remove Volatiles (Vacuum) reaction->concentrate extract Extract with EtOAc Wash with NaHCO₃ concentrate->extract dry Dry with Na₂SO₄ Concentrate extract->dry purify Silica Gel Column Chromatography dry->purify product Pure 3-Chloro-N-methoxy- N-methylbenzamide purify->product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary value of this compound lies in its ability to serve as a reliable precursor to a wide range of 3-chlorophenyl ketones. These ketones are often not the final target but are crucial intermediates in the synthesis of more complex molecular architectures, particularly in the pharmaceutical industry.[7][11]

Versatile Intermediate for Ketone Synthesis

This Weinreb amide can be reacted with a broad array of organometallic nucleophiles to generate diverse ketone structures.[7] The reaction tolerates many other functional groups within the nucleophile, making it a robust choice for complex synthesis projects.[7]

Role in Drug Discovery and Medicinal Chemistry

The 3-chlorobenzoyl scaffold is a common feature in many biologically active compounds. The chloro and methoxy groups can play significant roles in modulating a molecule's interaction with protein binding pockets and influencing its metabolic profile.[12][13]

  • Protein-Ligand Interactions: The chlorine atom can participate in halogen bonding or occupy hydrophobic pockets, while the methoxy group can act as a hydrogen bond acceptor. These interactions can significantly enhance binding affinity and selectivity.[13]

  • Metabolic Stability: The position of the chlorine atom can block sites of metabolic oxidation, thereby improving the pharmacokinetic properties of a drug candidate.

  • Scaffold for Advanced Therapeutics: As a "Protein Degrader Building Block," this compound is used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[3] PROTACs are an emerging therapeutic modality that leverages the cell's natural protein disposal system to eliminate disease-causing proteins.[14] this compound can be used to construct the warhead component that binds to the target protein of interest.

Drug_Discovery_Flow weinreb 3-Chloro-N-methoxy- N-methylbenzamide ketone 3-Chlorophenyl Ketone Intermediate weinreb->ketone + R-MgBr (Weinreb Reaction) synthesis Multi-step Synthesis ketone->synthesis drug Bioactive Molecule (e.g., PROTAC, Inhibitor) synthesis->drug

Caption: Application of the title compound in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, this compound must be handled with appropriate care. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification and GHS Classification
Pictogram(s)GHS Classifications
alt text
alt text
Hazard Statements: H302: Harmful if swallowed.[4][15]H315: Causes skin irritation.[4][16]H319: Causes serious eye irritation.[4][16][17]H332: Harmful if inhaled.H335: May cause respiratory irritation.[4][16]H411: Toxic to aquatic life with long lasting effects.[15]
Recommended Handling and Protective Measures
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood or a glovebox.[17][18] Safety shower and eye wash stations should be readily accessible.[15]

  • Personal Protective Equipment (PPE): [15][17]

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear impervious, chemically resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

  • Hygiene: Avoid contact with skin, eyes, and clothing.[15] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[17]

Storage and Disposal
  • Storage: Keep the container tightly closed and store in a cool, dry, and dark place.[17] Store away from incompatible materials such as strong oxidizing agents.[17]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Prevent product from entering drains.[15]

Conclusion

This compound stands as a testament to the power of rational chemical design. As a Weinreb-Nahm amide, it offers an elegant and highly controlled solution to the synthesis of ketones, a fundamental transformation in organic chemistry. Its stability, reliability, and tolerance for a wide range of functional groups make it an invaluable tool for researchers. In the context of drug discovery and development, it serves as a critical building block for constructing complex bioactive molecules, from small molecule inhibitors to advanced protein degraders. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in the laboratory.

References

physical and chemical properties of 3-Chloro-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-N-methoxy-N-methylbenzamide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of a Specialized Weinreb Amide

This compound is a substituted aromatic compound belonging to the highly versatile class of N-methoxy-N-methylamides, commonly known in the field of organic chemistry as Weinreb amides.[1][2] Its significance in modern synthesis lies not just in its role as a stable carboxylic acid derivative, but as a precision tool for the construction of carbon-carbon bonds. Unlike more reactive acylating agents, the Weinreb amide functionality offers a unique mechanism for the controlled addition of potent nucleophiles, such as organolithium or Grignard reagents, to produce ketones without the common side reaction of over-addition to form tertiary alcohols.[3][4][5] This is attributable to the formation of a stable, chelated tetrahedral intermediate that resists further reaction until acidic workup.[1][3]

The presence of a chlorine atom at the meta-position of the benzoyl ring further enhances its utility, providing a site for subsequent functionalization through various cross-coupling reactions. This dual functionality makes this compound a valuable building block for medicinal chemists and researchers in drug development, enabling the construction of complex molecular architectures found in many pharmaceutical agents.[6] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, and analytical characterization for professionals in the chemical sciences.

Chemical Identity and Physical Properties

A precise understanding of the compound's physical properties is fundamental for its appropriate handling, storage, and application in experimental design.

PropertyValueSource(s)
CAS Number 145959-21-3[6][7]
Molecular Formula C₉H₁₀ClNO₂[6][7]
Molecular Weight 199.63 g/mol [6][7]
IUPAC Name This compound[8]
SMILES CN(C(=O)C1=CC(=CC=C1)Cl)OC[9]
InChI 1S/C9H10ClNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3[8]
Purity Typically ≥98%[6]
Storage Sealed in dry, 2-8°C[9]

Spectroscopic Profile: Structural Elucidation

The structural identity of this compound is routinely confirmed using a combination of spectroscopic techniques. While specific experimental data varies by sample and instrument, the expected spectral features are well-defined. Authoritative spectral data including ¹H NMR, ¹³C NMR, IR, and MS are available for reference from chemical suppliers and databases.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum will exhibit distinct signals for the aromatic protons (typically in the 7.4-7.8 ppm range), a singlet for the N-methyl protons (~3.4 ppm), and a singlet for the O-methyl protons (~3.6 ppm). The splitting pattern of the aromatic signals provides confirmation of the 1,3-disubstitution pattern. In some ortho-substituted Weinreb amides, restricted rotation around the C-N amide bond can lead to broadening or the appearance of multiple signals (rotamers) for the N-Me and O-Me groups at room temperature; however, this is less common for meta-substituted isomers.

    • ¹³C NMR : The carbon spectrum will show characteristic peaks for the carbonyl carbon (~170 ppm), the aromatic carbons (125-135 ppm range), the O-methyl carbon (~61 ppm), and the N-methyl carbon (~34 ppm).

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretch, typically found in the region of 1630-1680 cm⁻¹. Additional peaks will correspond to C-H stretches of the aromatic and methyl groups, and C-Cl stretching vibrations.

  • Mass Spectrometry (MS) : Mass spectral analysis will show the molecular ion peak (M+). A characteristic isotopic pattern for the presence of one chlorine atom ([M]+ and [M+2]+ in an approximate 3:1 ratio) will be a key diagnostic feature.[12]

Chemical Properties and Reactivity

The utility of this compound stems directly from the predictable reactivity of the Weinreb amide group.

The Weinreb Amide Reaction Mechanism

The primary advantage of a Weinreb amide is its ability to react with one equivalent of a strong nucleophile (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate. This stability arises from chelation of the magnesium or lithium cation by both the newly formed alkoxide and the N-methoxy oxygen atom. This chelated species does not collapse to form a ketone until an aqueous or acidic workup is performed, thereby preventing the common problem of over-addition that plagues reactions with other acylating agents like acid chlorides or esters.[1][3][5]

Caption: Reaction of a Weinreb amide with an organometallic reagent.

Reduction to Aldehydes

Weinreb amides can also be selectively reduced to the corresponding aldehydes using mild reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[2][3] Similar to the mechanism with organometallics, a stable chelated intermediate is formed which prevents over-reduction to the alcohol. The aldehyde is liberated upon aqueous workup.

Synthesis Protocol

This compound is typically synthesized from the corresponding acyl chloride, 3-chlorobenzoyl chloride, and N,O-dimethylhydroxylamine hydrochloride.[1] Many methods exist to form Weinreb amides from carboxylic acids using various coupling reagents.[2][13]

G Start_AcidChloride 3-Chlorobenzoyl Chloride Reaction Amide Coupling Reaction Start_AcidChloride->Reaction Start_Amine N,O-Dimethylhydroxylamine Hydrochloride Start_Amine->Reaction Base Base (e.g., Pyridine, Et₃N) Base->Reaction Acid Scavenger Solvent Solvent (e.g., DCM, THF) Solvent->Reaction Reaction Medium Product 3-Chloro-N-methoxy- N-methylbenzamide Reaction->Product Forms Product

Caption: General workflow for Weinreb amide synthesis.

Exemplary Laboratory Synthesis

The following protocol is a representative method for the synthesis of Weinreb amides from a benzyl alcohol precursor, which proceeds through an in-situ generated acyl intermediate.

Objective: To synthesize this compound from 3-chlorobenzyl alcohol.

Materials & Reagents:

  • 3-Chlorobenzyl alcohol (1 mmol)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 mmol)[7]

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 6 mol%)[7]

  • 70% tert-Butyl hydroperoxide (TBHP) in water (1.2 mmol)[7]

  • Calcium carbonate (CaCO₃, 1.2 mmol)[7]

  • Acetonitrile (MeCN, 1 mL)[7]

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel (100-200 mesh)

  • Petroleum ether and Ethyl acetate for chromatography

Procedure:

  • To an oven-dried 15 mL glass vial equipped with a magnetic stir bar, add Cu(OAc)₂·H₂O (12 mg), N,O-dimethylhydroxylamine hydrochloride (117 mg), 3-chlorobenzyl alcohol (1 mmol), CaCO₃ (120 mg), and MeCN (1 mL).[7]

  • Add the 70% aqueous TBHP solution (0.17 mL) to the mixture.[7]

  • Flush the vial with nitrogen gas three times and seal it.[7]

  • Stir the reaction mixture vigorously at room temperature for 1 hour.[7]

  • Transfer the vial to a preheated oil bath or heating block and stir at 80 °C for 24 hours.[7]

  • After 24 hours, cool the reaction mixture to room temperature.

  • Remove all volatile components under reduced pressure using a rotary evaporator.[7]

  • Extract the resulting residue with ethyl acetate (20 mL).[7]

  • Wash the organic layer with saturated aqueous NaHCO₃ solution.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under vacuum.[7]

  • Purify the crude product by silica gel column chromatography, using a gradient elution of petroleum ether and ethyl acetate to yield the pure Weinreb amide product.[7]

Applications in Drug Development & Organic Synthesis

The primary application of this compound is as a versatile intermediate.[4]

  • Ketone Synthesis : It serves as a superior precursor for the synthesis of 3-chloro-substituted aryl ketones, which are common motifs in pharmacologically active molecules.

  • Aldehyde Synthesis : It allows for the clean preparation of 3-chlorobenzaldehyde, a crucial reagent in its own right.

  • Building Block for Heterocycles : The resulting ketones can be used as starting materials for the construction of various heterocyclic ring systems.

  • PROTACs and Chemical Biology : As part of the broader family of "Protein Degrader Building Blocks," this compound can be incorporated into more complex molecules like Proteolysis-targeting chimeras (PROTACs) used in targeted protein degradation.[6]

Safety and Handling

Proper safety precautions are essential when handling this compound. Users should always consult the most current Safety Data Sheet (SDS) before use.

  • Hazard Statements :

    • H302: Harmful if swallowed.[9]

    • H315: Causes skin irritation.[9]

    • H319: Causes serious eye irritation.[9]

    • H332: Harmful if inhaled.[9]

    • H335: May cause respiratory irritation.[9]

  • Precautionary Statements :

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

    • P280: Wear protective gloves/eye protection/face protection.[9]

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[9]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place.[9]

References

3-Chloro-N-methoxy-N-methylbenzamide molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-N-methoxy-N-methylbenzamide: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized Weinreb amide of significant utility in modern organic synthesis. As a versatile intermediate, its primary value lies in the controlled and high-yield synthesis of ketones and aldehydes from organometallic reagents, a critical transformation in the field of drug discovery and fine chemical production. This document details the compound's core molecular properties, the underlying mechanism of its reactivity, detailed protocols for its synthesis and subsequent use, analytical characterization techniques, and essential safety guidelines. It is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique advantages for the construction of complex molecular architectures.

Core Molecular Profile

This compound, also known as a Weinreb-Nahm amide, is an N,O-dimethylhydroxylamide derivative of 3-chlorobenzoic acid. Its structure is specifically designed to act as a stable and efficient acylating agent. The key feature, the N-methoxy-N-methylamide group, facilitates a controlled, single addition of strong nucleophiles, thereby preventing the common issue of over-addition that plagues reactions with other carboxylic acid derivatives like esters or acid chlorides.[1][2] This predictable reactivity makes it an invaluable tool in multi-step synthesis where precision and yield are paramount.[3]

Table 1: Physicochemical and Structural Identifiers

PropertyValueReference
Molecular Weight 199.63 g/mol [4][5]
Molecular Formula C₉H₁₀ClNO₂[4][5]
CAS Number 145959-21-3[4][5]
Canonical SMILES CN(C(=O)C1=CC(=CC=C1)Cl)OC[6]
InChI Key PIEZXKIADRCNNE-UHFFFAOYSA-N[6]
Synonyms 3-Chloro-N-methoxy-N-methylbenzylamide[5]
Typical Purity ≥98%[4]
Appearance Varies (typically off-white solid or oil)

The Weinreb Amide Advantage: Mechanism and Utility

The primary challenge in synthesizing ketones via the reaction of organometallic reagents (e.g., Grignard or organolithium reagents) with acid chlorides or esters is the high reactivity of the ketone product itself.[2] This often leads to a second nucleophilic attack on the newly formed ketone, resulting in an undesired tertiary alcohol as a major byproduct and significantly lowering the yield of the target ketone.[1]

The Weinreb-Nahm amide was developed in 1981 to overcome this fundamental problem.[7][8] The genius of its design lies in the reaction mechanism. Upon nucleophilic attack at the carbonyl carbon, a highly stable five-membered cyclic tetrahedral intermediate is formed, chelated to the metal ion (Li⁺ or MgX⁺) of the organometallic reagent.[1][7] This chelated adduct is stable at low temperatures and does not collapse to the ketone until an aqueous workup is performed.[1][2] This stability effectively protects the intermediate from the "over-addition" of a second equivalent of the nucleophile.[7] The desired ketone is only liberated upon the addition of an acid or water during the workup phase.[1]

Caption: Weinreb-Nahm ketone synthesis mechanism.

Synthesis and Purification Protocol

This compound can be reliably synthesized from various starting materials, including 3-chlorobenzyl alcohol or 3-chlorobenzoyl chloride. The following protocol is adapted from a copper-catalyzed method starting from 3-chlorobenzyl alcohol.[9]

Experimental Protocol: Synthesis

Reagents and Materials:

  • 3-Chlorobenzyl alcohol (1 mmol)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 mmol)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 6 mol%)

  • tert-Butyl hydroperoxide (TBHP), 70% aqueous solution (1.2 mmol)

  • Calcium carbonate (CaCO₃, 1.2 mmol)

  • Acetonitrile (MeCN, 1 mL per mmol of alcohol)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (100-200 mesh)

  • Petroleum ether and Ethyl acetate for chromatography

  • Oven-dried 15 mL glass vial with magnetic stir bar

  • Standard glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To an oven-dried 15 mL glass vial containing a magnetic stir bar, add Cu(OAc)₂·H₂O (12 mg, 6 mol%), N,O-dimethylhydroxylamine hydrochloride (117 mg, 1.2 mmol), 3-chlorobenzyl alcohol (1 mmol), CaCO₃ (120 mg, 1.2 mmol), and MeCN (1 mL).[9]

  • Initial Stirring: Add the 70% aqueous TBHP solution (0.17 mL, 1.2 mmol) to the vial. Flush the vial with nitrogen gas three times and seal it.

  • Reaction Progression: Stir the reaction mixture vigorously at room temperature for 1 hour, then increase the temperature to 80 °C and continue stirring for 24 hours.[9]

  • Workup: After 24 hours, cool the reaction mixture to room temperature. Remove all volatile components under reduced pressure (rotary evaporator).

  • Extraction: Add ethyl acetate (20 mL) to the residue to extract the product. Wash the organic layer with a saturated aqueous NaHCO₃ solution (20 mL).[9]

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate the solvent under vacuum to yield the crude product.[9]

  • Purification: Purify the crude Weinreb amide product by silica gel column chromatography, using a gradient elution of petroleum ether and ethyl acetate to isolate the pure compound.[9]

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Extraction cluster_purification Purification reagents 1. Combine Reactants in Vial (Alcohol, Amine HCl, Catalyst, Base) reaction 2. Stir at RT (1h), then 80°C (24h) reagents->reaction cool 3. Cool to Room Temperature reaction->cool concentrate 4. Remove Volatiles (Vacuum) cool->concentrate extract 5. Extract with EtOAc concentrate->extract wash 6. Wash with Sat. NaHCO₃ extract->wash dry 7. Dry (Na₂SO₄) & Concentrate wash->dry chromatography 8. Silica Gel Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: Workflow for synthesis and purification.

Analytical Characterization

To confirm the successful synthesis and purity of this compound, a suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR will show characteristic signals for the aromatic protons and the distinct N-methyl and O-methyl groups.

  • Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity and assessing its purity.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, notably the strong carbonyl (C=O) stretch of the amide group, typically around 1630-1680 cm⁻¹.

Spectroscopic data for this compound is available in chemical databases for comparison.[10]

Applications in Synthetic Chemistry

Ketone Synthesis

The premier application of this compound is the synthesis of 3-chloro-substituted aryl ketones.

General Protocol: Grignard Reaction

  • Setup: Dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (nitrogen or argon) and cool to 0 °C or -78 °C.

  • Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1-1.5 equivalents) dropwise via syringe, maintaining the low temperature.

  • Reaction: Stir the mixture at the low temperature for 1-3 hours, monitoring the reaction by TLC or LC-MS.

  • Quench: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Allow the mixture to warm to room temperature, and perform a standard aqueous workup with extraction (e.g., using ethyl acetate), followed by drying and solvent evaporation to yield the crude ketone.

  • Purification: Purify the product via column chromatography or recrystallization.

Caption: General scheme for ketone synthesis.

Aldehyde Synthesis

The Weinreb amide can also be cleanly reduced to the corresponding aldehyde, 3-chlorobenzaldehyde. This is typically achieved by using a mild reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) at low temperatures. The stable tetrahedral intermediate forms and prevents over-reduction to the alcohol, a common issue with other acyl compounds.[7][8]

Versatile Building Block

Beyond its role in forming carbonyl compounds, this compound is listed as a building block for more complex molecules, such as protein degraders.[4] The chloro-substituted phenyl ring provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making it a valuable starting point for medicinal chemistry campaigns.

Safety, Handling, and Storage

This compound is considered a hazardous chemical and requires careful handling.[11]

Table 2: GHS Hazard and Precautionary Information

Hazard ClassHazard StatementPrecautionary CodesReference
Acute Toxicity, OralH302: Harmful if swallowedP264, P270, P301+P310[12]
Skin IrritationH315: Causes skin irritationP280, P302+P352[11][12]
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338[11][12]
Acute Toxicity, InhalationH332: Harmful if inhaledP261, P271[12]
Specific Target Organ ToxicityH335: May cause respiratory irritationP261, P304+P340[11][12]

Handling:

  • Use in a well-ventilated area or a chemical fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][14]

  • Avoid breathing dust, fumes, or vapors.[14]

  • Wash hands thoroughly after handling.[11]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

  • A recommended storage condition is sealed in dry, at 2-8°C.[12]

  • Store away from incompatible materials such as strong oxidizing agents.[13]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound stands out as a highly effective and reliable reagent in the synthetic chemist's toolbox. Its defining feature—the ability to cleanly convert organometallic reagents into ketones and aldehydes without byproduct formation—addresses a long-standing challenge in organic synthesis. This control and predictability are especially critical in the resource-intensive fields of pharmaceutical and materials science research. By understanding its underlying mechanism, synthesis, and proper handling, researchers can fully exploit the power of this versatile intermediate to accelerate the development of novel and complex molecules.

References

An In-depth Technical Guide to the Stability and Storage of 3-Chloro-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-N-methoxy-N-methylbenzamide is a member of the Weinreb amide class of compounds, which are widely utilized in organic synthesis for their ability to controllably form ketones and aldehydes from carboxylic acid derivatives.[1][2] The stability of these intermediates is paramount to their successful application in multi-step syntheses, particularly in the context of drug discovery and development where rigorous stability testing is a prerequisite for regulatory approval. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical aspects of its stability, potential degradation pathways, and provide detailed protocols for its comprehensive stability assessment.

Chemical Profile and Inherent Stability

This compound, as a Weinreb amide, possesses inherent stability attributed to the N-methoxy-N-methyl substitution on the amide nitrogen. This structural feature allows for the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack, which prevents the common "over-addition" seen with other acylating agents.[3][4] This inherent stability allows for the isolation and purification of the compound under standard laboratory conditions.[1]

However, like all chemical entities, this compound is susceptible to degradation under specific environmental stressors. Understanding its stability profile is crucial for ensuring its quality, purity, and suitability for its intended synthetic purpose. The primary degradation pathways to consider are hydrolysis, photodegradation, thermal decomposition, and oxidation.

Recommended Storage and Handling

To maintain the integrity of this compound, proper storage and handling are essential. Based on available safety data sheets (SDS) and general best practices for analogous compounds, the following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°CRefrigeration minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.Protects against atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation, respectively.
Light Store in a dark place, protected from light.The presence of a chromophore (the benzoyl group) suggests potential photosensitivity.
Moisture Store in a dry, desiccated environment.The amide linkage is susceptible to hydrolysis.

Handling Precautions:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5][6] This information is vital for developing stability-indicating analytical methods. The following sections outline detailed protocols for conducting forced degradation studies on this compound, in line with ICH Q1A and Q1B guidelines.[7][8]

Analytical Methodology

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of these studies. The method must be able to separate the parent compound from all potential degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Experimental Protocols for Forced Degradation

A solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) should be prepared for the following stress studies. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

1. Hydrolytic Stability

Hydrolysis is a key degradation pathway for amides. Studies should be conducted across a range of pH values.

  • Acidic Hydrolysis:

    • To the drug solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.

  • Neutral Hydrolysis:

    • To the drug solution, add an equal volume of purified water.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at appropriate time intervals.

  • Basic Hydrolysis:

    • To the drug solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.

dot

Hydrolysis_Pathway cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) Parent_Acid 3-Chloro-N-methoxy- N-methylbenzamide Product_Acid 3-Chlorobenzoic Acid + CH₃ONHCH₃·HCl Parent_Acid->Product_Acid Hydrolysis Parent_Base 3-Chloro-N-methoxy- N-methylbenzamide Product_Base 3-Chlorobenzoate + CH₃ONHCH₃ Parent_Base->Product_Base Hydrolysis

Caption: Potential hydrolytic degradation pathways.

2. Photostability

Photostability testing evaluates the impact of light on the compound.

  • Procedure:

    • Expose a sample of the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8]

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

    • Analyze the exposed and control samples by HPLC.

Photostability_Workflow

References

Navigating the Chemistry of Synthesis: A Technical Guide to the Safe Handling of 3-Chloro-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-N-methoxy-N-methylbenzamide is a key reagent and intermediate in synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical and agrochemical research. Its utility, however, is matched by a distinct hazard profile that necessitates a comprehensive understanding and rigorous adherence to safety protocols. This guide provides an in-depth technical overview of the safety and hazards associated with this compound, offering field-proven insights and detailed methodologies for its safe handling, storage, and emergency management. By grounding our recommendations in authoritative sources and explaining the causality behind each procedural step, we aim to empower researchers to mitigate risks and foster a culture of safety in the laboratory.

Hazard Identification and GHS Classification

A thorough understanding of the inherent hazards of a chemical is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:

Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Skin IrritationCategory 2H315: Causes skin irritationWarning
Eye IrritationCategory 2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3H335: May cause respiratory irritationWarning

Toxicological Profile and Exposure Routes

The primary routes of exposure to this compound are inhalation of its dust particles, direct skin and eye contact, and ingestion.[1] While detailed toxicological studies on this specific compound are not extensively published, the hazard classifications suggest that exposure can lead to significant health effects.

  • Oral Toxicity: Ingestion of this compound can be harmful.[2] The "harmful if swallowed" classification indicates that acute toxic effects can occur, necessitating immediate medical attention.

  • Dermal and Ocular Effects: The compound is an irritant to the skin and can cause serious eye irritation.[3] Prolonged or repeated skin contact may lead to dermatitis. Direct contact with the eyes can result in redness, pain, and potential damage to the cornea.

  • Inhalation: As a solid, the primary inhalation risk is from airborne dust. Inhalation may cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[3]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls

The primary engineering control for handling powdered chemicals is a certified chemical fume hood.[4] This provides a contained workspace with constant airflow, preventing the inhalation of dust and vapors. Ensure that the fume hood has a valid inspection sticker and that the sash is kept at the lowest practical height during manipulations.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles for splash hazards.[4][5]Protects the eyes from dust particles and accidental splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile, double-gloved). A lab coat or chemical-resistant apron.[1][5]Prevents direct skin contact with the chemical. Double-gloving is recommended for added protection.
Respiratory Protection A NIOSH-approved N95 or higher-rated dust respirator should be used if a fume hood is not available or if dust is generated outside of a contained system.[1][5]Protects against the inhalation of harmful dust particles.
Footwear Closed-toe shoes.[1]Protects feet from spills and falling objects.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for preventing accidents and ensuring the integrity of the chemical.

Handling
  • Work Area Preparation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Dispensing: Avoid generating dust when weighing and transferring the solid.[1] Use a spatula or other appropriate tool for handling.

  • Reactions: When setting up reactions, add the solid reagent carefully to the reaction vessel to prevent splashing. If the reaction is exothermic, ensure adequate cooling is in place.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[7] Decontaminate all equipment and the work area.

Storage
  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][8]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[6] The recommended storage temperature is between 2-8°C.[2]

Emergency Procedures: A Step-by-Step Response

In the event of an exposure or spill, a swift and correct response is crucial.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6][9] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][10]
Spill and Leak Management
  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wear appropriate PPE.

    • Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[5]

    • Avoid creating dust during cleanup.[5]

    • Decontaminate the area.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • Only trained personnel with appropriate respiratory protection should attempt to clean up the spill.

Experimental Workflow Visualization

To ensure clarity and adherence to safety protocols, the following diagrams illustrate key experimental workflows.

Safe Weighing and Dispensing Workflow

G cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Cleanup & Post-Handling Prep Don Appropriate PPE (Goggles, Gloves, Lab Coat) VerifyHood Verify Fume Hood Functionality Prep->VerifyHood Ensure Safety PlaceBalance Place Analytical Balance Inside Fume Hood VerifyHood->PlaceBalance Work in Contained Space TareBalance Tare Weighing Vessel PlaceBalance->TareBalance Dispense Carefully Dispense Solid Using a Spatula TareBalance->Dispense Minimize Dust Record Record Mass Dispense->Record SealContainer Tightly Seal Reagent Container Record->SealContainer CleanArea Decontaminate Weighing Area and Utensils SealContainer->CleanArea DisposeWaste Dispose of Contaminated Materials in Labeled Waste CleanArea->DisposeWaste WashHands Wash Hands Thoroughly DisposeWaste->WashHands

Caption: Workflow for weighing this compound.

Emergency Response Logic for Accidental Exposure

G cluster_routes Exposure Route cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Accidental Exposure Occurs Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Wash Skin with Soap & Water (15 min) SkinContact->WashSkin FlushEyes Flush Eyes with Water (15 min) EyeContact->FlushEyes RinseMouth Rinse Mouth with Water (Do NOT Induce Vomiting) Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FreshAir->SeekMedical WashSkin->SeekMedical If irritation persists FlushEyes->SeekMedical RinseMouth->SeekMedical

Caption: First aid response for exposure incidents.

Conclusion

While this compound is a valuable tool in the synthetic chemist's arsenal, its potential hazards demand respect and meticulous attention to safety. By integrating the principles of GHS, employing robust engineering controls and PPE, and adhering to the detailed handling and emergency protocols outlined in this guide, researchers can confidently and safely utilize this compound to advance their scientific endeavors. A proactive and informed approach to safety is not merely a regulatory requirement but a cornerstone of scientific excellence.

References

spectroscopic data for 3-Chloro-N-methoxy-N-methylbenzamide (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Analyzing Spectral Data

I've started gathering spectroscopic data for 3-Chloro-N-methoxy-N-methylbenzamide. My initial focus is on NMR (¹H and ¹³C), IR, and Mass Spec data from reliable sources. Google searches are underway, and I'm sifting through results from chemical suppliers, databases, and scientific literature to create a robust dataset for analysis.

Collecting Spectroscopic Information

I'm now diving into the specifics of data acquisition. My aim is to extract detailed information on NMR, IR, and MS parameters, including specific chemical shifts, vibrational frequencies, and mass-to-charge ratios for this compound. I'm actively seeking experimental protocols and conditions to ensure data consistency and accuracy in my analysis.

Constructing Technical Guide

I'm now integrating all the data and analyses into a cohesive technical guide. I'll start with an introduction to the compound and spectroscopy's significance. Then, I'll present the NMR, IR, and MS data in organized tables, accompanied by an "Experimental Protocols" section. Diagrams for the structure and workflow are almost complete. I'll meticulously cite all sources and create a complete "References" section with live links.

Uncovering Spectroscopic Data

My search for spectroscopic data for 3-Chloro-N-methoxy-N-methyl benzamide has been fruitful. I've uncovered some directly relevant information, including its CAS number (145959-2). This foundational detail provides a solid starting point for deeper investigation into its spectral properties.

Analyzing Related Compounds

I've made headway in finding related spectroscopic data. While direct data for the target compound remains elusive, I've secured NMR, IR, and MS spectra for similar molecules like 3-chloro-N-methylbenzamide and N-methoxy-N-methylbenzamide. These will be crucial for comparative analysis. Additionally, supporting information from the Royal Society of Chemistry and studies on related benzamide derivatives are proving beneficial for spectral interpretation.

Pursuing Data Acquisition

I'm now zeroing in on acquiring the actual spectral data. While the CAS number and related information are in hand, the hunt for detailed NMR, IR, and MS spectra persists. My focus shifts to publications that may have synthesized and characterized this compound. I'm also exploring spectral databases, hoping to uncover the complete spectroscopic fingerprint.

Analyzing current data gaps

I've been meticulously reviewing the available literature and databases. While the initial search yielded some useful leads, a comprehensive set of experimental spectroscopic data for this compound remains elusive. I'm now focusing on identifying alternative data sources and refining search parameters.

Seeking Spectral Details

I've made headway, though the core data remains elusive. ChemicalBook teases spectral data for the target compound, but it's hidden. A related paper provides insightful NMR data for an isomer, informing our spectral predictions. I'm exploring comparisons with similar compounds like 3-chloro-N,N-dimethylbenzamide and 3-chloro-N-methylbenzamide to refine our search further.

Hunting Down Data Sources

I'm making progress, though the core data on the specific compound remains elusive. While I've confirmed basic chemical information and a CAS number, the claimed spectral data on ChemicalBook is still inaccessible. The ortho-isomer paper provides relevant NMR insights, but the hunt for complete data persists. Now, I'm focusing on locating the ChemicalBook data directly, and searching patents for characterization data.

Analyzing Data Gaps

My investigation initially aimed for a comprehensive data source, but it remains elusive. I've uncovered a promising synthesis method for this compound and a related compound's MS data, which provides crucial leads for spectral matching. Further data mining on similar structures is in progress.

Pursuing Spectral Data

The hunt continues for the exact spectroscopic data. While a consolidated source remains out of reach, I've secured a detailed synthesis route from ChemicalBook explicitly mentioning GC-MS, 1H and 13C NMR analyses for the target compound, strengthening the experimental protocol section. Plus, I have data for related structures, invaluable for predictions. The critical, explicit spectral values are still needed.

Compiling Spectral Predictions

I'm synthesizing a comprehensive guide, but the precise spectral data remains hidden. The ChemicalBook synthesis protocol is invaluable, confirming the data exists, and I've amassed data on analogous compounds. I will now base my guide on predictions, clearly stating they're derived from related structures, effectively addressing the data gap scientifically. The synthesis protocol will form a crucial part of the experimental procedures.

Methodological & Application

The Strategic Utility of 3-Chloro-N-methoxy-N-methylbenzamide in Modern Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, the pursuit of selective and high-yielding methodologies for carbon-carbon bond formation is paramount. Among the arsenal of synthetic tools available to researchers in drug discovery and development, the Weinreb amide stands out for its remarkable reliability in the synthesis of ketones and aldehydes. This guide provides an in-depth exploration of a particularly useful exemplar: 3-Chloro-N-methoxy-N-methylbenzamide . We will delve into the mechanistic underpinnings of its reactivity, provide detailed protocols for its synthesis and application, and offer expert insights to empower researchers to leverage this versatile reagent in their synthetic endeavors.

The Weinreb Amide Advantage: Taming Reactivity with a Chelating Auxiliary

The quintessential challenge in the synthesis of ketones from carboxylic acid derivatives via reaction with organometallic reagents is the propensity for over-addition. The initially formed ketone is often more reactive than the starting material, leading to the formation of tertiary alcohols as undesired byproducts. The Weinreb-Nahm ketone synthesis, discovered in 1981, elegantly circumvents this issue through the use of N-methoxy-N-methylamides.

The key to the Weinreb amide's controlled reactivity lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[1][2] This intermediate is stabilized at low temperatures and does not collapse to the ketone until acidic workup.[3] This two-stage process effectively protects the newly formed carbonyl group from further nucleophilic addition, thus ensuring a clean conversion to the desired ketone.[4]

This compound incorporates a chloro-substituent on the aromatic ring, a common feature in many pharmaceutical agents and agrochemicals.[5][6] This substituent can modulate the electronic properties of the molecule and serve as a handle for further functionalization, making this particular Weinreb amide a valuable building block in medicinal chemistry.

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the preparation of this compound involves the acylation of N,O-dimethylhydroxylamine with 3-chlorobenzoyl chloride. The latter is readily accessible from 3-chlorobenzoic acid.

Preparation of 3-Chlorobenzoyl Chloride

Causality Behind Experimental Choices: Thionyl chloride is a classic and effective reagent for the conversion of carboxylic acids to acid chlorides. It is a gas at room temperature, and the byproducts of the reaction (SO₂ and HCl) are also gases, which are easily removed, simplifying the purification of the product. The reaction is typically performed in excess thionyl chloride which also acts as the solvent.

Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorobenzoic acid (1 equiv.).

  • Carefully add thionyl chloride (5-10 equiv.) to the flask in a fume hood.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3-chlorobenzoyl chloride, a light yellow oil, is often of sufficient purity to be used directly in the next step.[7]

Synthesis of this compound

Causality Behind Experimental Choices: The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid that is formed during the reaction. Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves both the acid chloride and the amine. The reaction is usually performed at low temperatures to control its exothermicity.

Protocol:

  • Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equiv.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a base, such as triethylamine (2.2 equiv.), to the solution and stir for 15-20 minutes.

  • In a separate flask, dissolve 3-chlorobenzoyl chloride (1 equiv.) in DCM.

  • Add the solution of 3-chlorobenzoyl chloride dropwise to the cooled solution of N,O-dimethylhydroxylamine via the addition funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound as a solid or oil.

Application in Ketone Synthesis: Reaction with Grignard Reagents

The primary application of this compound is in the synthesis of ketones through reaction with organometallic reagents, most commonly Grignard reagents.

Reaction Mechanism

The reaction proceeds through the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the Weinreb amide, forming a stable tetrahedral intermediate chelated to the magnesium ion. This chelation prevents the collapse of the intermediate and subsequent over-addition. Aqueous workup then hydrolyzes this intermediate to furnish the desired ketone.

Caption: Mechanism of Weinreb Ketone Synthesis.

General Protocol for Ketone Synthesis

Causality Behind Experimental Choices: Anhydrous conditions are crucial for Grignard reactions as Grignard reagents are strong bases and will react with any protic solvents, such as water. Tetrahydrofuran (THF) is a common solvent for Grignard reactions as it is aprotic and solvates the magnesium ion. The reaction is performed at low temperature to control the initial exothermic addition and to ensure the stability of the tetrahedral intermediate.

Protocol:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under an inert atmosphere, add this compound (1 equiv.) and dissolve it in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 equiv.) dropwise via the dropping funnel to the stirred solution of the Weinreb amide.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes and then slowly warm to 0 °C over 1-2 hours.

  • Quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ketone by column chromatography or distillation.

Expected Characterization Data

The synthesized this compound and the resulting ketone product can be characterized using standard spectroscopic techniques.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)MS (m/z)
This compound 7.2-7.6 (m, 4H, Ar-H), 3.55 (s, 3H, N-CH₃), 3.35 (s, 3H, O-CH₃)168-170 (C=O), 134-136 (Ar-C-Cl), 125-132 (Ar-C), 61.5 (O-CH₃), 34.0 (N-CH₃)199/201 [M]⁺
3-Chloro-acetophenone (Example Product) 7.8-8.0 (m, 2H, Ar-H), 7.4-7.6 (m, 2H, Ar-H), 2.6 (s, 3H, COCH₃)197 (C=O), 138 (Ar-C-CO), 135 (Ar-C-Cl), 126-133 (Ar-C), 26.8 (COCH₃)154/156 [M]⁺

Note: The exact chemical shifts and splitting patterns may vary slightly. The data provided are estimations based on analogous structures.[8][9][10]

Synthesis of Aldehydes: A Note on Reduction

In addition to ketone synthesis, Weinreb amides can be smoothly reduced to aldehydes using mild reducing agents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄).[1] The same principle of a stable tetrahedral intermediate applies, preventing over-reduction to the alcohol.

Safety and Handling

This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood.[9][11][12] Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][11] Thionyl chloride is corrosive and reacts violently with water; handle with extreme care. Grignard reagents are highly reactive and flammable.

Troubleshooting

Problem Possible Cause Solution
Low yield of Weinreb amide Incomplete reaction of the acid chloride.Ensure the acid chloride formation is complete. Use freshly prepared or distilled 3-chlorobenzoyl chloride.
Inactive N,O-dimethylhydroxylamine.Use high-purity N,O-dimethylhydroxylamine hydrochloride.
Formation of tertiary alcohol in ketone synthesis Reaction temperature too high.Maintain the reaction temperature at -78 °C during the addition of the Grignard reagent.
Premature collapse of the intermediate.Ensure slow and controlled warming of the reaction mixture after the addition.
Low yield of ketone Inactive Grignard reagent.Use freshly prepared or titrated Grignard reagent. Ensure strictly anhydrous conditions.
Incomplete reaction.Increase the reaction time or use a slight excess of the Grignard reagent.

Conclusion: A Versatile Tool for Synthesis

This compound is a powerful and versatile intermediate for the synthesis of 3-chlorophenyl ketones. The Weinreb amide functionality provides a reliable method for controlled acylation, avoiding the common problem of over-addition. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical guidance to successfully employ this valuable reagent in their synthetic campaigns, ultimately accelerating the pace of discovery in medicinal chemistry and beyond.

References

reaction of 3-Chloro-N-methoxy-N-methylbenzamide with Grignard reagents.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Ketones via the Reaction of 3-Chloro-N-methoxy-N-methylbenzamide with Grignard Reagents

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the application of the Weinreb-Nahm ketone synthesis. Specifically, it focuses on the reaction between this compound (a Weinreb amide) and various Grignard reagents. This protocol is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Strategic Advantage of Weinreb Amides in Ketone Synthesis

The synthesis of ketones is a fundamental transformation in organic chemistry, yielding crucial intermediates for pharmaceuticals and complex molecules.[1] Traditional methods involving the addition of potent organometallic reagents (like Grignard or organolithium reagents) to carboxylic acid derivatives such as esters or acid chlorides are often plagued by a significant side reaction: over-addition.[2][3] This occurs because the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol.[4][5]

The Weinreb-Nahm ketone synthesis, discovered in 1981, elegantly circumvents this problem.[2][6] By converting the carboxylic acid to an N-methoxy-N-methylamide (a Weinreb amide), the reaction with an organometallic reagent is reliably halted at the ketone stage.[1][7] The unique stability of the reaction intermediate is the key to this selectivity, making it an indispensable tool for modern synthetic chemistry.[1][2] This guide will detail the mechanism, protocol, and scope of this reaction using this compound as a representative substrate.

The Reaction Mechanism: Engineering Stability to Prevent Over-addition

The success of the Weinreb ketone synthesis lies in the formation of a stable tetrahedral intermediate.[1] Unlike the intermediate in ester reactions, which readily collapses, the Weinreb amide intermediate is stabilized by chelation.

The process unfolds as follows:

  • Nucleophilic Attack: The Grignard reagent (R-MgX) acts as a potent nucleophile, adding its carbanionic 'R' group to the electrophilic carbonyl carbon of the Weinreb amide.[8][9]

  • Formation of a Chelated Intermediate: This addition forms a tetrahedral intermediate. The genius of the Weinreb amide is that the magnesium ion (MgX) is strongly chelated by both the carbonyl oxygen and the oxygen of the N-methoxy group, forming a stable five-membered ring.[2][7][10][11]

  • Stability at Low Temperatures: This chelated complex is remarkably stable, especially at low reaction temperatures, and does not break down to form a ketone.[2] This stability is the crucial feature that prevents the unwanted second addition of the Grignard reagent.

  • Hydrolytic Workup: The stable intermediate persists until a deliberate acidic workup (quenching) is performed. The addition of an acid source (e.g., H₃O⁺) protonates the complex, causing it to collapse and release the desired ketone as the final product.[8][12]

Caption: Reaction mechanism of Weinreb ketone synthesis.

Detailed Experimental Protocol

This section provides a general, robust protocol for the synthesis of a ketone from this compound.

3.1. Materials and Equipment

  • Reagents:

    • This compound

    • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • 1 M Hydrochloric Acid (HCl) solution

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (Brine) solution

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Septa and needles

    • Syringes

    • Inert gas line (Nitrogen or Argon) with manifold

    • Ice-water bath or dry ice/acetone bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

3.2. Experimental Workflow Diagram

G Setup 1. Setup & Inert Atmosphere (Flame-dry glassware, purge with N2) Reagents 2. Add Reagents (Dissolve Weinreb amide in anhydrous THF) Setup->Reagents Cool 3. Cool Reaction (Cool solution to 0 °C) Reagents->Cool Addition 4. Grignard Addition (Add Grignard reagent dropwise via syringe) Cool->Addition Warm 5. Reaction (Allow to warm to room temp and stir) Addition->Warm Quench 6. Quench Reaction (Slowly add 1 M HCl to hydrolyze) Warm->Quench Extract 7. Extraction (Extract with Ethyl Acetate) Quench->Extract Wash 8. Wash Organic Layer (Wash with NaHCO3 then Brine) Extract->Wash Dry 9. Dry & Concentrate (Dry with MgSO4, filter, and evaporate) Wash->Dry Purify 10. Purification (Column chromatography) Dry->Purify

Caption: Step-by-step experimental workflow.

3.3. Step-by-Step Procedure

Causality: Grignard reagents are highly reactive towards protic sources like water.[8] Therefore, all glassware must be rigorously dried and the reaction must be conducted under an inert atmosphere to prevent quenching of the reagent and ensure high yields.

  • Preparation: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under a positive pressure of nitrogen or argon.

  • Reaction Setup: In the flask, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Cooling is critical to maintain the stability of the tetrahedral intermediate and prevent potential side reactions.[2]

  • Grignard Addition: Slowly add the Grignard reagent (1.1-1.2 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Let it stir for 1-3 hours, monitoring by TLC if desired.

  • Workup (Quenching): Carefully quench the reaction by slowly adding 1 M aqueous HCl while stirring. This step hydrolyzes the stable intermediate to form the ketone.[2][8]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to neutralize any remaining acid) and then brine (to remove water).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure ketone.

Scope and Versatility

A major strength of the Weinreb synthesis is its broad scope. The reaction is tolerant of a wide array of functional groups on both the Weinreb amide and the Grignard reagent, including esters, halides, and ethers.[2][10] This makes it a highly reliable method for synthesizing diverse and complex ketones.

The reaction of this compound can be used to generate a variety of 3-chloro-substituted ketones, which are valuable precursors in medicinal chemistry.

Grignard Reagent (R-MgX)'R' GroupResulting Ketone Product
Phenylmagnesium bromidePhenyl(3-chlorophenyl)(phenyl)methanone
Methylmagnesium chlorideMethyl1-(3-chlorophenyl)ethan-1-one
Ethylmagnesium bromideEthyl1-(3-chlorophenyl)propan-1-one
Vinylmagnesium bromideVinyl1-(3-chlorophenyl)prop-2-en-1-one
Cyclohexylmagnesium chlorideCyclohexyl(3-chlorophenyl)(cyclohexyl)methanone
4-Methoxyphenylmagnesium bromide4-Methoxyphenyl(3-chlorophenyl)(4-methoxyphenyl)methanone

Conclusion

The reaction of this compound with Grignard reagents is a premier example of the Weinreb-Nahm ketone synthesis. It offers a highly efficient, selective, and reliable method for the preparation of ketones, completely avoiding the common issue of over-addition that plagues other methods.[1][2] The operational simplicity and broad functional group tolerance make this protocol an essential and authoritative technique for professionals in chemical synthesis and drug discovery.[6][10]

References

Application Notes and Protocols for the Use of 3-Chloro-N-methoxy-N-methylbenzamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds to construct ketone moieties represents a cornerstone of molecular architecture. Among the myriad of available methods, the Weinreb-Nahm ketone synthesis stands out for its exceptional reliability and broad functional group tolerance.[1] Central to this methodology is the use of N-methoxy-N-methylamides, commonly known as Weinreb amides.[2] This guide provides a detailed exploration of a specific and valuable member of this class: 3-Chloro-N-methoxy-N-methylbenzamide .

This compound serves as a versatile intermediate for the synthesis of a wide array of 3-chlorophenyl ketones. The presence of the chlorine atom at the meta position offers a strategic point for further functionalization, for example, through cross-coupling reactions, making this reagent particularly valuable in the synthesis of complex pharmaceutical and agrochemical compounds. Its unique structural feature, the N-methoxy-N-methylamide group, allows for controlled addition of organometallic reagents.[3][4]

The key to the Weinreb amide's utility lies in its reaction with strong nucleophiles like Grignard or organolithium reagents. This reaction proceeds through a stable, chelated tetrahedral intermediate.[1][5] This intermediate resists the common problem of over-addition, which often plagues reactions with more reactive acylating agents like acid chlorides or esters, where a secondary addition leads to the formation of tertiary alcohols.[1] The stable intermediate collapses to the desired ketone only upon acidic workup.[3]

This document will provide detailed protocols for the application of this compound in the synthesis of ketones, outline the underlying mechanistic principles, and discuss important experimental considerations to ensure successful and reproducible outcomes.

Core Application: Synthesis of 3-Chlorophenyl Ketones

The primary application of this compound is the synthesis of ketones via reaction with organometallic reagents. This transformation is highly efficient and provides a predictable route to a diverse range of ketone products.

Mechanism of the Weinreb-Nahm Ketone Synthesis

The remarkable selectivity of the Weinreb-Nahm ketone synthesis is attributed to the formation of a stable tetrahedral intermediate. As proposed by Weinreb and Nahm, the N-methoxy group plays a crucial role in chelating the metal ion (e.g., MgX⁺ from a Grignard reagent or Li⁺ from an organolithium reagent) of the organometallic nucleophile.[1] This chelation stabilizes the tetrahedral intermediate, preventing its collapse and subsequent second addition of the nucleophile, a common side reaction with other acylating agents.[1] The desired ketone is then liberated during aqueous workup.[2]

Caption: General workflow of the Weinreb-Nahm ketone synthesis.

Experimental Protocol: Synthesis of 1-(3-Chlorophenyl)ethan-1-one

This protocol details the synthesis of 1-(3-chlorophenyl)ethan-1-one from this compound and methylmagnesium bromide.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Argon or nitrogen gas inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq). Dissolve the amide in anhydrous THF (approximately 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Grignard Reagent: Slowly add methylmagnesium bromide solution (1.1-1.2 eq) dropwise to the stirred solution of the Weinreb amide. Monitor the addition rate to maintain the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Add water and ethyl acetate to the flask and transfer the contents to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2-3 times).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1-(3-chlorophenyl)ethan-1-one.

ParameterRecommended ConditionRationale
Solvent Anhydrous THFAprotic and effectively solvates the Grignard reagent.
Temperature 0 °C to room temperatureLow temperature helps to control the initial exothermic reaction and maintain the stability of the tetrahedral intermediate.
Stoichiometry 1.1-1.2 eq of Grignard reagentA slight excess ensures complete consumption of the starting amide.
Workup Saturated aq. NH₄ClA mild acidic quench to hydrolyze the intermediate and protonate the magnesium alkoxide.
Scope and Limitations

The Weinreb-Nahm ketone synthesis using this compound is compatible with a wide range of organometallic reagents, including Grignard reagents and organolithiums derived from aliphatic, aromatic, and vinylic halides.[1] The reaction conditions are generally mild, allowing for the presence of various functional groups.[1] However, highly acidic protons in the organometallic reagent or the Weinreb amide can interfere with the reaction.

Alternative Applications

While primarily used for ketone synthesis, Weinreb amides like this compound can also be utilized in the synthesis of aldehydes.

Protocol: Synthesis of 3-Chlorobenzaldehyde

This protocol outlines the reduction of this compound to 3-chlorobenzaldehyde using a hydride reducing agent.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)

  • Anhydrous tetrahydrofuran (THF) or Diethyl ether

  • Rochelle's salt solution (saturated aqueous potassium sodium tartrate) or dilute HCl

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, prepare a solution of this compound (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of LiAlH₄ or DIBAL-H (1.1-1.5 eq) to the stirred Weinreb amide solution. Maintain the temperature at -78 °C during the addition.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Quench the reaction at -78 °C by the slow addition of ethyl acetate, followed by the careful addition of Rochelle's salt solution or a dilute acid.

  • Workup and Purification: Follow a similar workup, extraction, and purification procedure as described for the ketone synthesis to isolate 3-chlorobenzaldehyde.[6][7][8]

Caption: Workflow for the reduction of a Weinreb amide to an aldehyde.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10] Operations should be conducted in a well-ventilated fume hood.[10] For detailed safety information, consult the Safety Data Sheet (SDS).[9][10][11][12]

Organometallic reagents such as Grignard and organolithium reagents are highly reactive and often pyrophoric.[13] They must be handled under an inert atmosphere using anhydrous solvents and proper syringe techniques. Hydride reducing agents like LiAlH₄ are also highly reactive and water-sensitive.

Troubleshooting

IssuePossible CauseSolution
Low or no conversion Inactive organometallic reagentTitrate the organometallic reagent before use. Ensure all glassware and solvents are scrupulously dry.
Low reaction temperatureAllow the reaction to warm to room temperature after the initial addition at low temperature.
Formation of tertiary alcohol Reaction temperature too highMaintain a low temperature during the addition of the organometallic reagent.
Non-anhydrous conditionsEnsure all reagents and solvents are dry.
Difficult workup Emulsion formationAdd more brine or filter the mixture through a pad of Celite.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of 3-chlorophenyl ketones and aldehydes. Its use in the Weinreb-Nahm reaction provides a reliable method that avoids common side reactions like over-addition, making it a valuable tool for researchers in organic synthesis and drug development.[1][3] By following the detailed protocols and considering the experimental nuances outlined in this guide, scientists can effectively leverage this reagent to construct complex molecular architectures with high efficiency and control.

References

The Strategic Utility of 3-Chloro-N-methoxy-N-methylbenzamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Weinreb Amide

In the landscape of contemporary drug discovery, the demand for versatile and reliable chemical building blocks is paramount. 3-Chloro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, has emerged as a strategic intermediate for medicinal chemists. Its inherent stability and predictable reactivity offer a controlled platform for the synthesis of complex molecular architectures, particularly in the construction of ketones without the common issue of over-addition by organometallic reagents.[1][2] This application note provides an in-depth guide to the utility of this compound, complete with detailed protocols for the synthesis and evaluation of a potential anti-inflammatory agent.

The presence of the 3-chloro substituent on the benzamide core provides a valuable handle for chemists to modulate the electronic and steric properties of the final molecule. This substitution can influence biological activity and pharmacokinetic profiles, making it a key feature in the design of novel therapeutics. This guide will explore a practical application of this building block in the synthesis of a 3-chlorobenzophenone derivative, a scaffold known to be present in molecules with anti-inflammatory properties.

Core Application: Controlled Ketone Synthesis

The primary and most valued application of this compound lies in its role as a precursor for the synthesis of 3-chlorophenyl ketones. The N-methoxy-N-methylamide functionality, known as the Weinreb amide, reacts with organometallic reagents such as Grignard or organolithium reagents to form a stable tetrahedral intermediate. This intermediate is resistant to collapse and further reaction with a second equivalent of the nucleophile, thus cleanly affording the desired ketone upon acidic workup.[1][2]

This controlled reactivity is a significant advantage over the use of more traditional acylating agents like acid chlorides or esters, which are prone to over-addition, leading to the formation of tertiary alcohols as byproducts. The reliability of the Weinreb amide reaction simplifies synthetic planning and often leads to higher yields of the target ketone.

Application Protocol I: Synthesis of a Bioactive 3-Chlorobenzophenone Derivative

This section details a two-step synthetic sequence starting from this compound to produce a potential anti-inflammatory agent. The first step is a Grignard reaction to form a 3-chlorobenzophenone, followed by a reduction to the corresponding alcohol. Benzophenone derivatives containing a chloro moiety at the meta position have shown promising anti-inflammatory activity.

Part A: Synthesis of 3-Chloro-4'-methylbenzophenone

Objective: To synthesize a 3-chlorobenzophenone derivative via a Grignard reaction with 4-methylphenylmagnesium bromide.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound199.635.0 g25.0 mmol
4-Bromotoluene171.045.3 g30.0 mmol
Magnesium turnings24.310.8 g33.0 mmol
Anhydrous Tetrahydrofuran (THF)-100 mL-
1 M Hydrochloric Acid (HCl)-50 mL-
Saturated aq. Sodium Bicarbonate (NaHCO₃)-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---
Ethyl Acetate---
Hexanes---

Instrumentation:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Standard glassware for extraction and purification

Protocol:

  • Grignard Reagent Preparation:

    • Under an inert atmosphere, add magnesium turnings to a dry three-necked flask equipped with a reflux condenser and a dropping funnel.

    • Add 20 mL of anhydrous THF to the flask.

    • Dissolve 4-bromotoluene in 30 mL of anhydrous THF and add it to the dropping funnel.

    • Add a small amount of the 4-bromotoluene solution to the magnesium turnings to initiate the reaction (indicated by bubbling and heat generation).

    • Once initiated, add the remaining 4-bromotoluene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Weinreb Amide:

    • In a separate flask, dissolve this compound in 50 mL of anhydrous THF.

    • Cool the solution of the Weinreb amide to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the cooled Weinreb amide solution via a cannula or dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 50 mL of 1 M HCl while cooling in an ice bath.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 3-Chloro-4'-methylbenzophenone.

Part B: Reduction to 3-Chloro-4'-methyl-diphenylmethanol

Objective: To reduce the synthesized benzophenone to the corresponding alcohol, which may also exhibit biological activity.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-Chloro-4'-methylbenzophenone230.694.0 g17.3 mmol
Sodium Borohydride (NaBH₄)37.830.7 g18.5 mmol
Methanol-80 mL-
1 M Hydrochloric Acid (HCl)-30 mL-
Deionized Water---
Ethyl Acetate---
Anhydrous Sodium Sulfate (Na₂SO₄)---

Instrumentation:

  • Round-bottom flask (250 mL)

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Protocol:

  • Reduction Reaction:

    • Dissolve 3-Chloro-4'-methylbenzophenone in 80 mL of methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride in small portions over 15 minutes.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 30 mL of 1 M HCl.

    • Remove the methanol under reduced pressure.

    • Add 50 mL of deionized water to the residue and extract with ethyl acetate (3 x 40 mL).

    • Wash the combined organic layers with deionized water (2 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

    • Purify the crude 3-Chloro-4'-methyl-diphenylmethanol by recrystallization or column chromatography.

Application Protocol II: In Vitro Anti-inflammatory Activity Screening

Objective: To evaluate the anti-inflammatory potential of the synthesized compounds by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Principle:

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide. The amount of NO produced can be quantified indirectly by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized compounds (3-Chloro-4'-methylbenzophenone and 3-Chloro-4'-methyl-diphenylmethanol) dissolved in DMSO

  • Dexamethasone (positive control)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium Nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized compounds and dexamethasone in DMSO.

    • On the day of the experiment, replace the old media with fresh media containing various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should be less than 0.1%.

    • Include a vehicle control (DMSO only) and a positive control (dexamethasone).

    • Pre-incubate the cells with the compounds for 1 hour.

  • LPS Stimulation:

    • After pre-incubation, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a set of unstimulated cells as a negative control.

  • Nitrite Measurement (Griess Assay):

    • After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

    • Incubate the plate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).

Visualization of the Workflow

The following diagram illustrates the overall workflow from the starting material to the final biological evaluation.

G cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation A 3-Chloro-N-methoxy- N-methylbenzamide B Grignard Reaction (4-methylphenylmagnesium bromide) A->B Step 1 C 3-Chloro-4'-methylbenzophenone B->C D Reduction (Sodium Borohydride) C->D Step 2 F RAW 264.7 Macrophages C->F Test Compound E 3-Chloro-4'-methyl- diphenylmethanol D->E E->F Test Compound G LPS Stimulation F->G H Nitric Oxide (NO) Production G->H I Griess Assay H->I J Anti-inflammatory Activity (IC50 Determination) I->J

Caption: Synthetic and biological evaluation workflow.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its ability to cleanly form ketones allows for the efficient synthesis of various scaffolds, including the biologically relevant benzophenones. The protocols provided herein offer a practical guide for researchers to synthesize and evaluate novel compounds for potential anti-inflammatory activity.

Future applications of this Weinreb amide could extend to the synthesis of other classes of bioactive molecules. For instance, the 3-chloro-substituted benzoyl group can be incorporated into kinase inhibitors, GPCR ligands, or as a component of Proteolysis Targeting Chimeras (PROTACs). The continued exploration of the synthetic utility of this compound will undoubtedly contribute to the advancement of drug discovery programs.

References

Application Note & Protocols: 3-Chloro-N-methoxy-N-methylbenzamide as a Precision Acylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 3-Chloro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, for its application as a highly efficient and selective acylating agent. We will dissect the mechanistic underpinnings of its reactivity, present detailed, field-proven protocols for the synthesis of ketones and aldehydes, and discuss the strategic advantages this reagent offers in complex synthetic workflows. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

The Strategic Advantage of Weinreb Amides in Acylation

In the landscape of organic synthesis, the formation of carbon-carbon bonds via acylation is a cornerstone transformation. Traditional acylating agents, such as acid chlorides or esters, often suffer from a critical drawback when reacted with potent organometallic nucleophiles (e.g., Grignard or organolithium reagents): over-addition.[1][2] This lack of control leads to the formation of tertiary alcohols instead of the desired ketone, complicating purification and reducing yields.

The development of N-methoxy-N-methylamides, commonly known as Weinreb amides, by Steven M. Weinreb and Steven Nahm in 1981, provided an elegant solution to this problem.[1][3] These reagents are distinguished by their ability to react with a single equivalent of an organometallic reagent to form a highly stable tetrahedral intermediate, which resists further nucleophilic attack.[1][4] This stability is the key to their precision.

The Mechanistic Basis for Selectivity

The remarkable stability of the intermediate formed during the acylation reaction is attributed to the chelation of the metal cation (e.g., Mg²⁺ or Li⁺) by both the carbonyl oxygen and the N-methoxy oxygen. This forms a stable five-membered ring that prevents the premature collapse of the intermediate and subsequent over-addition.[1][5] Only upon acidic workup does this chelated intermediate decompose to cleanly yield the target ketone.

Diagram 1: Mechanism of Weinreb amide acylation.
Profile of this compound

The subject of this note, this compound, incorporates a chloro-substituted aromatic ring. This functionalization makes it a valuable building block, as the chloro group can serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for further molecular diversification.

PropertyValue
CAS Number 145959-21-3[6][7]
Molecular Formula C₉H₁₀ClNO₂[6][7]
Molecular Weight 199.63 g/mol [6][7]
Appearance Typically an oil or low-melting solid
Storage Store sealed in a dry, cool place (2-8°C)[8]

Application Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for critical parameters. All operations involving organometallic reagents must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Synthesis of an Aryl Ketone via Grignard Reaction

This protocol details the reaction of this compound with a Grignard reagent to yield a functionalized ketone.

Objective: To synthesize 1-(3-chlorophenyl)-1-ethanone as a representative example.

Materials:

  • This compound (1.0 eq)

  • Methylmagnesium bromide (CH₃MgBr), 3.0 M in diethyl ether (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology:

  • Reaction Setup:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas.

    • Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

    • Cool the solution to 0°C using an ice-water bath. Causality: Cooling prevents potential side reactions and ensures controlled addition of the highly reactive Grignard reagent.

  • Reagent Addition:

    • Slowly add the Grignard reagent (1.1 eq) dropwise to the stirred solution via syringe. Maintain the temperature at 0°C during the addition.

    • Self-Validation: A slight exotherm may be observed. A slow addition rate is crucial to maintain temperature control and prevent localized concentration buildup.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting Weinreb amide indicates reaction completion.

  • Workup and Quenching:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully quench the reaction by adding 1 M HCl. Causality: The acidic quench protonates the tetrahedral intermediate, causing it to collapse into the ketone, and also neutralizes any excess Grignard reagent.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification:

    • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the pure ketone.

Diagram 2: Workflow for ketone synthesis.
Protocol 2: Synthesis of an Aldehyde via Hydride Reduction

Weinreb amides can also be cleanly reduced to aldehydes using hydride reagents, once again avoiding over-reduction to the alcohol.[1]

Objective: To synthesize 3-chlorobenzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Rochelle's salt (potassium sodium tartrate) solution

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried, inert-atmosphere flask, add a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0°C. Causality: LiAlH₄ is a highly reactive reducing agent; low temperature is essential for controlled reaction.

  • Reagent Addition:

    • Dissolve this compound (1.0 eq) in anhydrous THF.

    • Add the amide solution dropwise to the LiAlH₄ suspension at 0°C.

  • Reaction and Monitoring:

    • Stir the reaction at 0°C for 30-60 minutes.

    • Monitor for the consumption of the starting material via TLC.

  • Workup (Fieser method):

    • Carefully quench the reaction at 0°C by the sequential, dropwise addition of:

      • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

      • 'x' mL of 15% aqueous NaOH.

      • '3x' mL of water.

    • Causality: This procedure safely quenches the excess hydride and produces a granular precipitate of aluminum salts that is easily filtered.

    • Stir the resulting mixture vigorously until a white precipitate forms.

  • Purification:

    • Filter the slurry through a pad of Celite, washing the filter cake with diethyl ether.

    • Dry the filtrate over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (aldehydes can be volatile).

    • The crude aldehyde can be further purified by chromatography or distillation if necessary.

Safety and Handling

This compound is a chemical reagent and must be handled with appropriate care in a laboratory setting.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8][9]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[9][10]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wash hands thoroughly after handling.[9][10] Avoid breathing dust/fumes.

  • Storage: Keep the container tightly closed and store in a dry, well-ventilated place under inert gas.[9]

References

Application Notes and Protocols for Chemoselective Synthesis with 3-Chloro-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Weinreb Amide in Modern Synthesis

In the landscape of contemporary organic synthesis, the pursuit of chemoselectivity—the preferential reaction of one functional group in the presence of others—is paramount for the efficient construction of complex molecules. 3-Chloro-N-methoxy-N-methylbenzamide, a specialized N-methoxy-N-methyl amide, commonly known as a Weinreb amide, has emerged as a cornerstone reagent for achieving this goal.[1][2] Its utility is particularly pronounced in the synthesis of ketones and aldehydes, intermediates that are central to the production of pharmaceuticals, agrochemicals, and advanced materials.

The inherent challenge in reacting organometallic reagents with traditional acylating agents, such as acid chlorides or esters, is the propensity for over-addition. The initially formed ketone is often more reactive than the starting material, leading to the formation of tertiary alcohols as undesired byproducts. The genius of the Weinreb amide lies in its ability to circumvent this issue. Nucleophilic attack on the carbonyl carbon of this compound by an organometallic reagent results in the formation of a stable, five-membered cyclic tetrahedral intermediate.[3][4] This intermediate is stabilized by chelation of the metal ion between the carbonyl oxygen and the methoxy oxygen. This stable complex does not collapse to the ketone until acidic workup, thereby preventing the common over-addition pathway.[3][4]

This application note provides detailed protocols for the chemoselective synthesis of ketones and aldehydes utilizing this compound, offering researchers and drug development professionals a robust guide to leveraging this versatile reagent.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is critical for its effective and safe use in synthesis.

PropertyValue
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Appearance White to off-white solid
CAS Number 145959-21-3

Core Applications: Chemoselective Synthesis of Ketones and Aldehydes

The primary application of this compound is the synthesis of 3-chlorophenyl ketones and 3-chlorobenzaldehyde. The electron-withdrawing nature of the chloro substituent on the aromatic ring can influence the reactivity of the carbonyl group, making precise control of reaction conditions essential.

I. Chemoselective Synthesis of Ketones via Grignard Reaction

The reaction of this compound with Grignard reagents provides a reliable and high-yielding route to a variety of 3-chlorophenyl ketones.

The Grignard reagent (R-MgX) adds to the Weinreb amide to form the stable tetrahedral intermediate. Subsequent acidic workup hydrolyzes this intermediate to afford the desired ketone.

Diagram 1: General Workflow for Ketone Synthesis

G cluster_0 Reaction Setup cluster_1 Nucleophilic Addition cluster_2 Workup and Isolation Reagent_Prep Dissolve this compound in anhydrous THF under inert atmosphere. Cooling Cool the solution to 0 °C. Reagent_Prep->Cooling Grignard_Addition Slowly add Grignard reagent (R-MgX) dropwise. Cooling->Grignard_Addition Reaction_Time Stir at 0 °C to room temperature for 1-3 hours. Grignard_Addition->Reaction_Time Quenching Quench the reaction with saturated aqueous NH4Cl solution. Reaction_Time->Quenching Extraction Extract with an organic solvent (e.g., ethyl acetate). Quenching->Extraction Purification Purify the crude product by column chromatography. Extraction->Purification Final_Product Final_Product Purification->Final_Product 3-Chlorophenyl Ketone

Caption: Workflow for the synthesis of 3-chlorophenyl ketones.

This protocol details the synthesis of 3'-chloroacetophenone, a valuable intermediate in pharmaceutical synthesis.[5][6]

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for inert atmosphere reactions.

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (5.0 g, 25.0 mmol).

  • Dissolution: Add 100 mL of anhydrous THF to the flask and stir until the solid is completely dissolved.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Slowly add methylmagnesium bromide (10.0 mL, 30.0 mmol, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 50 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 3'-chloroacetophenone.

II. Chemoselective Synthesis of Aldehydes via Hydride Reduction

The reduction of this compound with a mild hydride reducing agent such as Diisobutylaluminium hydride (DIBAL-H) provides an efficient route to 3-chlorobenzaldehyde.

DIBAL-H, a bulky and less reactive hydride source compared to lithium aluminum hydride (LiAlH₄), selectively reduces the Weinreb amide to the aldehyde without further reduction to the alcohol. The reaction proceeds through a similar stable tetrahedral intermediate.

Diagram 2: Mechanism of Weinreb Amide Reduction with DIBAL-H

G cluster_0 Coordination and Hydride Transfer cluster_1 Workup and Product Formation Weinreb_Amide This compound Intermediate Tetrahedral Intermediate (Stable) Weinreb_Amide->Intermediate 1. DIBAL-H DIBALH DIBAL-H Aldehyde 3-Chlorobenzaldehyde Intermediate->Aldehyde 2. H₃O⁺ workup

Caption: Reduction of the Weinreb amide to an aldehyde.

This protocol provides a method for the synthesis of 3-chlorobenzaldehyde, a widely used building block in organic synthesis.[7]

Materials:

  • This compound

  • Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in hexanes)

  • Anhydrous toluene

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, syringe, magnetic stirrer, and standard glassware for inert atmosphere reactions.

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (5.0 g, 25.0 mmol).

  • Dissolution: Add 100 mL of anhydrous toluene and stir until the solid is completely dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Slowly add DIBAL-H (30.0 mL, 30.0 mmol, 1.2 equivalents) dropwise via syringe over 30 minutes, ensuring the internal temperature remains below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour.

  • Quenching: Quench the reaction by the slow, dropwise addition of 10 mL of methanol at -78 °C.

  • Warming and Hydrolysis: Remove the cooling bath and allow the mixture to warm to room temperature. Slowly add 50 mL of 1 M HCl and stir vigorously for 30 minutes until two clear layers are formed.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography to yield pure 3-chlorobenzaldehyde.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. The chemoselectivity of these reactions is a key indicator of success. In the Grignard reaction, the absence of the corresponding tertiary alcohol in the crude product (as determined by ¹H NMR or GC-MS) validates the integrity of the Weinreb amide functionality. Similarly, for the DIBAL-H reduction, the absence of 3-chlorobenzyl alcohol confirms the mild and selective nature of the reaction conditions. It is imperative to maintain anhydrous and inert conditions throughout the reactions, as the presence of moisture will quench the organometallic and hydride reagents, leading to lower yields and incomplete reactions.

Conclusion

This compound is a highly effective and versatile reagent for the chemoselective synthesis of 3-chlorophenyl ketones and 3-chlorobenzaldehyde. The stability of the tetrahedral intermediate formed upon nucleophilic attack is the cornerstone of its utility, preventing over-addition and leading to high yields of the desired carbonyl compounds. The detailed protocols provided herein offer a reliable foundation for researchers and scientists in drug development to utilize this powerful synthetic tool.

References

Application Notes and Protocols for the Synthesis of 3-Chloro-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Weinreb Amides in Modern Synthesis

In the landscape of contemporary organic synthesis, the quest for methodologies that offer precision, high yield, and broad functional group tolerance is perpetual. Among the arsenal of synthetic tools available to chemists, the Weinreb amide, an N-methoxy-N-methylamide, stands out for its remarkable utility and reliability, particularly in the synthesis of ketones and aldehydes.[1][2] Discovered by Steven M. Weinreb and Steven Nahm in 1981, this functional group provides a robust solution to the pervasive problem of over-addition often encountered with more reactive carbonyl species like acid chlorides or esters when treated with potent organometallic reagents.[3][4]

The key to the Weinreb amide's effectiveness lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[1][2][3] This intermediate is remarkably stable at low temperatures, preventing the unwanted second addition of the nucleophile that typically leads to the formation of tertiary alcohols.[4] Subsequent acidic workup gently collapses this intermediate to afford the desired ketone in high purity.[1] This controlled reactivity has cemented the Weinreb amide as an indispensable tool in the synthesis of complex molecules, including numerous natural products.[3]

This document provides a detailed protocol for the synthesis of a specific Weinreb amide, 3-Chloro-N-methoxy-N-methylbenzamide, a versatile building block in medicinal chemistry and materials science. We will delve into the reaction mechanism, provide step-by-step experimental procedures, and discuss critical parameters for a successful synthesis.

Reaction Mechanism: Understanding the Stability of the Weinreb Amide Intermediate

The synthesis of a Weinreb amide from an acyl chloride, such as 3-chlorobenzoyl chloride, and N,O-dimethylhydroxylamine hydrochloride proceeds via a nucleophilic acyl substitution. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid liberated during the reaction and to deprotonate the hydroxylamine hydrochloride salt, thus generating the free amine nucleophile.

The subsequent reaction of the Weinrebe amide with an organometallic reagent (e.g., a Grignard or organolithium reagent) showcases its unique stability. The mechanism, as originally proposed by Weinreb and Nahm, involves the formation of a five-membered cyclic tetrahedral intermediate stabilized by chelation of the metal cation by both the newly formed alkoxide and the N-methoxy group.[3] This chelation prevents the collapse of the intermediate and subsequent elimination of the N-methoxy-N-methylamine group until an aqueous workup is performed.

G cluster_0 Weinreb Amide Formation cluster_1 Ketone Synthesis (Application) start 3-Chlorobenzoyl Chloride intermediate Reaction Mixture start->intermediate + reagent1 N,O-Dimethylhydroxylamine Hydrochloride reagent1->intermediate base Base (e.g., Pyridine) base->intermediate product This compound byproduct Base•HCl intermediate->product intermediate->byproduct weinreb This compound chelate Stable Tetrahedral Intermediate weinreb->chelate + organometallic Organometallic Reagent (R-M) organometallic->chelate workup Aqueous Workup ketone 3-Chlorophenyl Ketone (R-CO-Ar) workup->ketone chelate->ketone

Caption: Workflow for the synthesis and application of this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 3-chlorobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier Recommendation
3-Chlorobenzoyl chloride618-46-2175.01≥97%Sigma-Aldrich, TCI
N,O-Dimethylhydroxylamine hydrochloride6638-79-597.54≥98%Sigma-Aldrich, TCI
Pyridine (anhydrous)110-86-179.10≥99.8%Major chemical suppliers
Dichloromethane (DCM, anhydrous)75-09-284.93≥99.8%Major chemical suppliers
1 M Hydrochloric acid (HCl)7647-01-036.46-Major chemical suppliers
Saturated sodium bicarbonate (NaHCO₃)144-55-884.01-Major chemical suppliers
Brine (saturated NaCl solution)7647-14-558.44-Major chemical suppliers
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04-Major chemical suppliers
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Nitrogen or argon gas inlet

Safety Precautions
  • 3-Chlorobenzoyl chloride is corrosive and causes severe skin burns and eye damage. It may also cause respiratory irritation.[5][6][7][8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

  • N,O-Dimethylhydroxylamine hydrochloride may cause skin and eye irritation.[9][10] Avoid inhalation of dust and handle with appropriate PPE.[9]

  • Pyridine is flammable and harmful if swallowed, inhaled, or in contact with skin. Use in a fume hood.

  • Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

  • Dissolution: Add anhydrous dichloromethane to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add anhydrous pyridine (2.2 equivalents) to the stirred suspension.[2]

  • Acyl Chloride Addition: Dissolve 3-chlorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Workup:

    • Quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by silica gel column chromatography or distillation to yield this compound as a pure compound.[11]

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the desired product.[11][12]

  • Mass Spectrometry: To confirm the molecular weight of the product.[11]

  • Infrared Spectroscopy: To identify the characteristic carbonyl stretch of the amide.

Alternative Synthetic Route

An alternative, copper-catalyzed method for the synthesis of this compound from 3-chlorobenzyl alcohol has been reported.[11] This method involves the reaction of the alcohol with N,O-dimethylhydroxylamine hydrochloride in the presence of a copper(II) acetate catalyst and an oxidant like tert-butyl hydroperoxide.[11] While this route avoids the use of the highly reactive 3-chlorobenzoyl chloride, it requires higher temperatures and a longer reaction time.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the ease with which the Weinreb amide can be converted into a ketone, a common functional group in many pharmaceutical compounds. The 3-chloro-substituted phenyl ring is a common motif in medicinal chemistry, and this building block provides a convenient entry point for its incorporation into more complex molecular scaffolds.

Caption: A logical diagram illustrating the synthesis, purification, and application of this compound.

Conclusion

The synthesis of this compound via the reaction of 3-chlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride is a reliable and efficient method for producing this versatile synthetic intermediate. The inherent stability of the Weinreb amide functionality allows for the controlled formation of ketones, making it a highly valuable tool for researchers in drug discovery and materials science. By following the detailed protocol and adhering to the necessary safety precautions, scientists can confidently synthesize this important building block for their research endeavors.

References

Application Notes and Protocols for the Synthesis of Biaryl Ketones using 3-Chloro-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Ketones and the Role of Weinreb Amides

Biaryl ketones are a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. Their synthesis is a critical endeavor for researchers in drug development and related fields. The Weinreb amide, an N-methoxy-N-methylamide, offers a robust and highly controlled method for the synthesis of ketones.[1][2] The use of 3-Chloro-N-methoxy-N-methylbenzamide as a starting material provides a versatile platform for accessing a diverse range of functionalized biaryl ketones.

The primary advantage of the Weinreb amide lies in its ability to react with potent organometallic reagents to form a stable, chelated tetrahedral intermediate.[3][4] This intermediate resists the common problem of over-addition, where a second equivalent of the organometallic reagent attacks the newly formed ketone, leading to the formation of tertiary alcohols.[2] The desired ketone is only liberated upon acidic workup, ensuring high yields and purity of the target compound.[1] This application note provides a detailed guide to the synthesis of biaryl ketones from this compound, with a focus on a well-established arylation protocol using Grignard reagents, alongside proposed methodologies for Suzuki-Miyaura and Negishi cross-coupling reactions.

Core Synthesis Strategy: Arylation of this compound with Grignard Reagents

A highly efficient and broadly applicable method for the synthesis of biaryl ketones involves the arylation of Weinreb amides with functionalized Grignard reagents.[5][6] This transition-metal-free approach is operationally simple and tolerates a wide variety of functional groups.[5][6]

Causality of Experimental Choices

The selection of reagents and conditions is critical for the success of this transformation:

  • Weinreb Amide: this compound serves as a stable and specific electrophile. The chloro-substituent can be retained in the final product or used as a handle for further functionalization.

  • Grignard Reagents: These organomagnesium compounds are potent nucleophiles that readily add to the Weinreb amide. The use of "turbo-Grignard" reagents, such as i-PrMgCl·LiCl, can be advantageous for the preparation of functionalized Grignard reagents from the corresponding aryl halides.[6]

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential to maintain the reactivity of the Grignard reagent and prevent its quenching by protic sources.

  • Temperature: The reaction is typically initiated at low temperatures (e.g., 0 °C) to control the initial exothermic addition and then allowed to warm to room temperature to ensure complete reaction.

  • Workup: An acidic workup is crucial to hydrolyze the stable tetrahedral intermediate and liberate the desired biaryl ketone.

Experimental Workflow Diagram

G cluster_prep Grignard Reagent Preparation cluster_reaction Arylation Reaction cluster_workup Workup and Purification Aryl_Halide Aryl Halide (Ar-X) Grignard Grignard Reagent (Ar-MgX) Aryl_Halide->Grignard Mg, THF Mg_metal Magnesium Metal (Mg) Mg_metal->Grignard Solvent_prep Anhydrous THF Solvent_prep->Grignard Intermediate Stable Tetrahedral Intermediate Grignard->Intermediate Weinreb_Amide 3-Chloro-N-methoxy- N-methylbenzamide Weinreb_Amide->Intermediate Ar-MgX, THF, 0 °C to RT Acid_Workup Aqueous Acidic Workup (e.g., 1 M HCl) Intermediate->Acid_Workup Extraction Extraction with Organic Solvent Acid_Workup->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product Biaryl Ketone Purification->Product

Caption: Workflow for biaryl ketone synthesis via Grignard arylation.

Detailed Protocol: Synthesis of (3-Chlorophenyl)(phenyl)methanone

This protocol describes the synthesis of a representative biaryl ketone.

Materials:

  • This compound

  • Phenylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the Weinreb amide in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding 1 M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure (3-chlorophenyl)(phenyl)methanone.

Substrate Scope and Representative Yields

This method demonstrates a broad substrate scope with excellent yields for various functionalized Grignard reagents.[6]

EntryAryl Grignard ReagentProductYield (%)[6]
1Phenylmagnesium bromide(3-Chlorophenyl)(phenyl)methanone95
24-Methylphenylmagnesium bromide(3-Chlorophenyl)(p-tolyl)methanone92
34-Methoxyphenylmagnesium bromide(3-Chlorophenyl)(4-methoxyphenyl)methanone89
44-Fluorophenylmagnesium bromide(3-Chlorophenyl)(4-fluorophenyl)methanone91
52-Thienylmagnesium bromide(3-Chlorophenyl)(thiophen-2-yl)methanone85

Alternative Strategies: Palladium-Catalyzed Cross-Coupling Reactions

While the Grignard-based arylation is highly effective, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Negishi couplings offer alternative pathways that may be advantageous for substrates with functional groups incompatible with Grignard reagents.

Proposed Protocol for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds between an organoboron compound and an organic halide. In this proposed protocol, the chloro group of this compound acts as the electrophilic partner.

Reaction Principle:

The catalytic cycle involves the oxidative addition of a palladium(0) complex to the aryl chloride, followed by transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(Cl)L_n OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Biaryl_Pd_complex Ar-Pd(II)(Ar')L_n Transmetal->Biaryl_Pd_complex ArBOH2 Ar'B(OH)₂ (Base) ArBOH2->Transmetal RedElim Reductive Elimination Biaryl_Pd_complex->RedElim RedElim->Pd0 Product_out Biaryl Product RedElim->Product_out Weinreb_in 3-Chloro-Weinreb Amide (Ar-Cl) Weinreb_in->OxAdd

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Proposed Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the biaryl Weinreb amide.

  • The resulting biaryl Weinreb amide can then be reacted with an appropriate organometallic reagent (e.g., methylmagnesium bromide) followed by acidic workup to afford the corresponding biaryl ketone.

Proposed Protocol for Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance.[7]

Reaction Principle:

Similar to the Suzuki coupling, the Negishi coupling proceeds through a catalytic cycle of oxidative addition, transmetalation (with an organozinc reagent), and reductive elimination.

Proposed Procedure:

  • Preparation of the Organozinc Reagent: Prepare the arylzinc reagent in situ from the corresponding aryl halide (e.g., arylbromide) and activated zinc dust, or by transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).

  • Coupling Reaction: In a separate flask under an inert atmosphere, dissolve this compound (1.0 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%) in an anhydrous solvent such as THF.

  • Add the freshly prepared organozinc reagent (1.2-1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify by column chromatography to obtain the biaryl Weinreb amide.

  • Convert the biaryl Weinreb amide to the biaryl ketone as described in the Suzuki-Miyaura section.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of biaryl ketones. The direct arylation with Grignard reagents represents a robust, high-yielding, and operationally simple method that is well-suited for a wide range of substrates. For molecules containing functional groups that are sensitive to Grignard reagents, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Negishi couplings offer viable, albeit less direct, alternatives. The protocols provided herein serve as a comprehensive guide for researchers and scientists in the field of drug discovery and development, enabling the efficient and controlled synthesis of this important class of compounds. Further exploration into one-pot procedures combining the cross-coupling and subsequent ketone formation steps could further enhance the synthetic utility of this powerful reagent.

References

Introduction: The Strategic Advantage of Weinreb Amides in β-Oxonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of β-Oxonitriles: Cyanomethylation of 3-Chloro-N-methoxy-N-methylbenzamide

The synthesis of β-oxonitriles, specifically 2-(3-chlorophenyl)-2-oxoacetonitrile, represents a critical transformation in medicinal and process chemistry. These moieties are versatile precursors for a wide array of heterocyclic compounds and pharmacologically active molecules. The reaction detailed herein—the cyanomethylation of a Weinreb amide—is a highly efficient and chemoselective method for accessing this valuable chemical scaffold.

The choice of this compound, a specific type of Weinreb amide, is a strategic one. The Weinreb-Nahm ketone synthesis, first reported in 1981, overcomes a fundamental challenge in organometallic chemistry: the over-addition of nucleophiles to acyl compounds.[1][2] Unlike more reactive acyl chlorides or esters, the Weinreb amide reacts with potent nucleophiles like organolithium reagents to form a uniquely stable tetrahedral intermediate. This stability, conferred by chelation of the metal cation, effectively halts the reaction at the ketone stage, preventing the formation of undesired tertiary alcohol byproducts.[1]

This guide provides a comprehensive protocol for the cyanomethylation of this compound. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental procedure, and offer insights into the causality behind each critical step.

Reaction Mechanism: A Tale of Chelation and Stability

The success of the cyanomethylation of a Weinreb amide hinges on a sequence of precisely controlled steps, from the generation of a potent nucleophile to the formation and controlled collapse of a stable intermediate.

  • Generation of the Cyanomethyl Anion : The reaction is initiated by the deprotonation of acetonitrile. Due to the relatively high pKa of acetonitrile (~31.3 in DMSO), a very strong base is required. An organolithium reagent, such as the Methyllithium-Lithium Bromide (MeLi-LiBr) complex, is highly effective for this purpose.[3][4] The deprotonation is performed at a cryogenic temperature (-78 °C) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) to generate the lithiated cyanomethyl anion (LiCH₂CN) while minimizing side reactions.

  • Nucleophilic Addition to the Weinreb Amide : The generated cyanomethyl anion is a powerful carbon nucleophile. It readily attacks the electrophilic carbonyl carbon of the this compound.[5][6][7] This addition breaks the carbonyl π-bond, leading to the formation of a tetrahedral alkoxide intermediate.

  • Formation of the Stable Chelated Intermediate : This is the cornerstone of the Weinreb amide's utility. The lithium cation of the intermediate is coordinated by both the newly formed alkoxide oxygen and the N-methoxy oxygen. This forms a stable five-membered chelate ring.[1] This chelated structure is remarkably stable at low temperatures, preventing the elimination of the N-methoxy-N-methylamino group and subsequent second nucleophilic attack.

  • Quench and Collapse to Product : The reaction is terminated by the addition of a mild proton source, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). Upon warming, the stable intermediate is protonated and subsequently collapses. The N(OMe)NMe₂ group is eliminated, the carbonyl double bond is reformed, and the final product, 2-(3-chlorophenyl)-2-oxoacetonitrile, is liberated.

The entire mechanistic pathway can be visualized as follows:

Reaction_Mechanism Cyanomethylation Mechanism cluster_reactants Reactant Generation cluster_intermediates Reaction Pathway Acetonitrile H₃C-C≡N Acetonitrile CyanomethylAnion [Li]⁺[⁻CH₂-C≡N] Cyanomethyl Anion Acetonitrile->CyanomethylAnion MeLi MeLi-LiBr (Strong Base) MeLi->CyanomethylAnion -78 °C, THF WeinrebAmide 3-Cl-Ph-C(=O)N(OMe)Me (Weinreb Amide) TetrahedralIntermediate Chelated Tetrahedral Intermediate WeinrebAmide->TetrahedralIntermediate Nucleophilic Addition CyanomethylAnion->TetrahedralIntermediate Nucleophilic Addition Product 2-(3-chlorophenyl)-2-oxoacetonitrile (β-Oxonitrile Product) TetrahedralIntermediate->Product Aqueous Work-up (NH₄Cl, H₂O)

Caption: The reaction mechanism for Weinreb amide cyanomethylation.

Experimental Application & Protocol

This protocol is adapted from established procedures for the cyanomethylation of various Weinreb amides and is optimized for a 1.0 mmol scale.[8]

Reagent and Parameter Table
Reagent/ParameterFormulaMW ( g/mol )Amount (1.0 mmol scale)EquivalentsRole
This compoundC₉H₁₀ClNO₂199.63199.6 mg1.0Electrophile
AcetonitrileCH₃CN41.050.24 mL (185 mg)4.5Nucleophile Precursor
MeLi-LiBr complex--2.7 mL (1.5 M in Et₂O)4.0Strong Base
Anhydrous Tetrahydrofuran (THF)C₄H₈O-~15 mL-Solvent
Saturated Aqueous NH₄ClNH₄Cl-~10 mL-Quenching Agent
Diethyl Ether (Et₂O)(C₂H₅)₂O-~60 mL-Extraction Solvent
Brine (Saturated NaCl)NaCl-~20 mL-Aqueous Wash
Anhydrous Sodium SulfateNa₂SO₄-As needed-Drying Agent
Step-by-Step Protocol

NOTE: This reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and flame- or oven-dried glassware. Organolithium reagents are pyrophoric and must be handled with extreme care.

  • Reaction Setup : Assemble a flame-dried 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Nucleophile Generation :

    • To the flask, add freshly distilled acetonitrile (0.24 mL, 4.5 mmol) via syringe.

    • Add anhydrous THF (~10 mL) to dissolve the acetonitrile.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • While stirring, add the MeLi-LiBr complex (2.7 mL of a 1.5 M solution in diethyl ether, 4.0 mmol) dropwise via syringe over 5 minutes.

    • Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the cyanomethyl anion.

  • Addition of the Weinreb Amide :

    • In a separate small, dry vial, dissolve this compound (199.6 mg, 1.0 mmol) in anhydrous THF (~5 mL).

    • Add this solution dropwise to the cold, stirring solution of the cyanomethyl anion over 10 minutes.

    • Continue stirring the reaction mixture at -78 °C for an additional 1.5 hours. Monitor reaction progress by TLC if desired.

  • Reaction Quench and Work-up :

    • While the flask is still in the cold bath, slowly add saturated aqueous NH₄Cl solution (~10 mL) to quench the reaction.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic extracts and wash them with brine (1 x 20 mL).

  • Isolation and Purification :

    • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude residue should be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-(3-chlorophenyl)-2-oxoacetonitrile.

Experimental Workflow Visualization

The following diagram outlines the complete experimental procedure from setup to final product isolation.

Experimental_Workflow Experimental Protocol Workflow A 1. Setup Flame-dried flask under N₂ B 2. Add CH₃CN & THF Cool to -78 °C A->B C 3. Add MeLi-LiBr Stir for 30 min @ -78 °C (Generate Nucleophile) B->C D 4. Add Weinreb Amide in THF Stir for 1.5 h @ -78 °C (Reaction) C->D E 5. Quench Add sat. aq. NH₄Cl @ -78 °C D->E F 6. Warm to RT & Extract with Et₂O E->F G 7. Wash Combine organic layers, wash with brine F->G H 8. Dry & Concentrate Dry over Na₂SO₄, rotary evaporation G->H I 9. Purify Silica Gel Chromatography H->I

Caption: A streamlined workflow for the cyanomethylation reaction.

Conclusion

The cyanomethylation of this compound is a robust and high-yielding method for the synthesis of 2-(3-chlorophenyl)-2-oxoacetonitrile. The strategic use of a Weinreb amide as the electrophile effectively circumvents the common issue of over-addition, ensuring a clean conversion to the desired β-oxonitrile. This protocol provides researchers, scientists, and drug development professionals with a reliable and mechanistically understood pathway to access a key synthetic intermediate, paving the way for further molecular exploration and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 3-Chloro-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve reaction yields and overcome common challenges encountered when utilizing this versatile Weinreb amide.

Introduction: The Power and Precision of Weinreb Amides

This compound is a member of the N-methoxy-N-methylamide family, commonly known as Weinreb amides. First reported by Steven M. Weinreb and Steven Nahm in 1981, these reagents were engineered to solve a persistent problem in organic synthesis: the over-addition of highly reactive organometallic reagents to carboxylic acid derivatives.[1][2] When using reagents like Grignard or organolithium compounds to synthesize ketones from esters or acid chlorides, the reaction often proceeds to form a tertiary alcohol, significantly lowering the yield of the desired ketone.[1]

The genius of the Weinreb amide lies in its unique mechanism. Upon nucleophilic attack, it forms a stable, five-membered chelated tetrahedral intermediate with the metal ion from the organometallic reagent.[1][3][4] This intermediate is stable under the reaction conditions and does not collapse to the ketone until an aqueous workup is performed.[1][5] This elegant control element prevents the second nucleophilic attack, thereby ensuring a high yield of the ketone.[1][2]

This guide will address specific issues you might encounter, providing not just solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My reaction with this compound shows low or no conversion of the starting material. What are the likely causes?

This is a common issue that typically points to problems with the nucleophile, the reaction conditions, or the stability of the Weinreb amide itself.

Answer:

Low conversion can be traced back to several key factors:

  • Inactive Organometallic Reagent: Grignard and organolithium reagents are highly sensitive to moisture and air. Improper handling or use of old, titrated reagents is a primary cause of reaction failure.

    • Expert Insight: Always use freshly prepared or recently titrated Grignard/organolithium reagents. Ensure all glassware is rigorously dried (oven or flame-dried under vacuum/inert gas) and the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon).

  • Insufficient Equivalents of Nucleophile: While Weinreb amides are robust, some of the organometallic reagent can be consumed by trace amounts of moisture or acidic protons in the solvent or on the glassware.

    • Troubleshooting Step: Try increasing the equivalents of the organometallic reagent incrementally (e.g., from 1.1 eq to 1.3-1.5 eq).

  • Reaction Temperature Too Low: While these reactions are often run at low temperatures (e.g., -78 °C to 0 °C) to control reactivity, some less reactive or sterically hindered organometallic reagents may require higher temperatures to react efficiently.

    • Causality: The rate of reaction is temperature-dependent. If the activation energy barrier is not overcome, the reaction will not proceed. Allow the reaction to slowly warm to room temperature after the initial addition at low temperature and monitor by TLC or LC-MS.

  • Poor Quality Starting Material: The this compound should be pure. Impurities can interfere with the reaction.

    • Protocol Standard: Verify the purity of your Weinreb amide by ¹H NMR or LC-MS before use. It should be stored in a cool, dry place.[6]

Troubleshooting Workflow: Low Conversion

Below is a logical workflow to diagnose the cause of low conversion.

low_conversion_workflow start Low Conversion Observed check_reagent 1. Verify Organometallic Reagent start->check_reagent check_conditions 2. Assess Reaction Conditions check_reagent->check_conditions Reagent OK solution_reagent Use Fresh/Titrated Reagent Ensure Anhydrous Technique check_reagent->solution_reagent Issue Found check_sm 3. Check Starting Material Purity check_conditions->check_sm Conditions OK solution_conditions Increase Equivalents of Nucleophile Optimize Temperature (e.g., warm to RT) check_conditions->solution_conditions Issue Found solution_sm Purify Weinreb Amide (e.g., Column Chromatography) check_sm->solution_sm

References

Technical Support Center: 3-Chloro-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Chloro-N-methoxy-N-methylbenzamide. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower your research.

Troubleshooting Guide: Navigating Common Side Reactions

This compound, a Weinreb amide, is a powerful reagent for the synthesis of ketones and aldehydes.[1][2] Its key advantage lies in the formation of a stable chelated intermediate with organometallic reagents, which prevents the common problem of over-addition that leads to tertiary alcohols.[1][2][3][4] However, like any chemical reaction, challenges and side reactions can arise. This guide addresses the most frequently encountered issues.

Issue 1: Low or No Yield of the Desired Ketone in Grignard/Organolithium Reactions

You've performed a reaction between this compound and a Grignard or organolithium reagent, but the yield of your target ketone is disappointingly low.

Potential Causes & Solutions:

  • Poor Quality of the Grignard/Organolithium Reagent: The success of the reaction is critically dependent on the quality of your organometallic reagent.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Grignard and organolithium reagents are highly sensitive to moisture and protic solvents.[5] All glassware should be flame-dried or oven-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6] Solvents must be rigorously dried.

      • Activate the Magnesium: If you are preparing your own Grignard reagent, the magnesium turnings may have an oxide layer that inhibits the reaction.[7] Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6][7]

      • Titrate Your Reagent: The concentration of commercially available or self-prepared organometallic reagents can vary. It is highly recommended to titrate the reagent before use to determine its exact molarity. This ensures you are adding the correct stoichiometric amount.

  • Side Reactions of the Weinreb Amide: Under certain conditions, the Weinreb amide itself can undergo side reactions.

    • Troubleshooting Steps:

      • Base-Induced Elimination: Strongly basic reagents can deprotonate the N-methoxy group, leading to an E2 elimination.[8] This generates an N-methylamide anion and formaldehyde, which can then react with your organometallic reagent.[8] To mitigate this, use the organometallic reagent at the lowest effective temperature and avoid prolonged reaction times.

      • Reduction of the N-O Bond: With very strong, hindered bases or certain reducing agents, the N-O bond of the Weinreb amide can be cleaved.[8] This is less common with standard Grignard and organolithium reagents but is a possibility to consider with more exotic nucleophiles.

  • Wurtz-type Homocoupling: This is a major side reaction when preparing Grignard reagents from primary or benzylic halides, where the newly formed Grignard reagent reacts with the starting halide.[6]

    • Troubleshooting Steps:

      • Slow Addition: Add the alkyl/aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

      • Use of an Appropriate Solvent: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for Grignard reagent formation as it helps to stabilize the reagent.[6]

Troubleshooting Workflow for Low Ketone Yield

start Low Ketone Yield check_reagent Check Organometallic Reagent Quality start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_side_products Analyze for Side Products start->check_side_products titrate Titrate Reagent check_reagent->titrate dry Ensure Anhydrous Conditions check_reagent->dry activate_mg Activate Magnesium check_reagent->activate_mg temp_control Optimize Temperature check_conditions->temp_control time_control Shorten Reaction Time check_conditions->time_control elimination_product Identify N-methylbenzamide check_side_products->elimination_product homocoupling_product Identify Homocoupled Product check_side_products->homocoupling_product solution Implement Corrective Actions titrate->solution dry->solution activate_mg->solution temp_control->solution time_control->solution elimination_product->temp_control homocoupling_product->check_reagent cluster_0 Desired Pathway cluster_1 Side Reaction Pathway weinreb Weinreb Amide intermediate Stable Chelated Intermediate weinreb->intermediate + R-MgX workup Aqueous Workup intermediate->workup breakdown Intermediate Breakdown (High Temp) intermediate->breakdown ketone Desired Ketone workup->ketone free_ketone Free Ketone in situ breakdown->free_ketone overaddition Over-addition free_ketone->overaddition + R-MgX alcohol Tertiary Alcohol overaddition->alcohol

References

Technical Support Center: Optimizing Grignard Reactions with 3-Chloro-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Weinreb-Nahm ketone synthesis, specifically focusing on the reaction of Grignard reagents with 3-Chloro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance reaction efficiency, troubleshoot common issues, and understand the mechanistic nuances of this powerful transformation.

Reaction Overview & Mechanistic Insights

The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry for the preparation of ketones from carboxylic acid derivatives. Its primary advantage over reactions with esters or acid chlorides is the prevention of over-addition, where two equivalents of the organometallic reagent add to form a tertiary alcohol.[1][2] This control is achieved through the use of an N-methoxy-N-methylamide (Weinreb amide), which, upon reaction with a Grignard reagent, forms a stable, chelated tetrahedral intermediate.[2][3] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic work-up, thus protecting it from a second nucleophilic attack.[4][5]

The reaction with this compound is a robust method for synthesizing 3-chlorophenyl ketones, which are valuable intermediates in medicinal chemistry and materials science.

Reaction Mechanism

The accepted mechanism involves the nucleophilic addition of the Grignard reagent to the amide carbonyl, forming a five-membered ring chelate with the magnesium ion coordinated to both the carbonyl oxygen and the methoxy oxygen. This chelated intermediate is the key to the reaction's success.

G Reactants 3-Chloro-Weinreb Amide + R-MgX Intermediate Stable Tetrahedral Intermediate (Chelated) Reactants->Intermediate Nucleophilic Addition Workup Aqueous Acidic Work-up (e.g., sat. NH₄Cl, dil. HCl) Intermediate->Workup Quench SideProduct Tertiary Alcohol (Over-addition) Intermediate->SideProduct Intermediate Collapse (Undesired Pathway) (Often at T > 0 °C) Product 3-Chlorophenyl Ketone Workup->Product Hydrolysis

Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical execution of the Grignard reaction with your Weinreb amide.

Q1: How critical is the quality of the Grignard reagent, and how can I ensure it's active? A1: The quality is paramount. Grignard reagents are highly sensitive to moisture and air.[6]

  • Anhydrous Conditions: All glassware must be rigorously flame- or oven-dried and the reaction must be run under an inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous.[7] Ethereal solvents like THF and diethyl ether are standard because they are aprotic and stabilize the Grignard reagent.[6][8]

  • Magnesium Activation: The surface of magnesium turnings is often coated with magnesium oxide, which prevents reaction. Activation can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically stirring the dry magnesium turnings for several hours.[9][10]

  • Titration: Commercially available Grignard reagents often have a lower molarity than stated on the bottle. It is best practice to titrate the reagent before use to determine its exact concentration.

Q2: What is the optimal solvent for this reaction? A2: Tetrahydrofuran (THF) is the most commonly used and effective solvent due to its excellent ability to solvate the Grignard reagent.[9] 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative that often performs as well as or better than THF and has a higher boiling point and lower water miscibility, which can simplify work-up.[11][12] Diethyl ether is also a classic choice but its high volatility and flammability can be a concern.[12]

Q3: What is the ideal reaction temperature and stoichiometry? A3:

  • Temperature: The addition of the Grignard reagent to the Weinreb amide should be performed at a low temperature, typically between -20 °C and 0 °C, to ensure the stability of the tetrahedral intermediate and prevent premature collapse.[13][14] Some highly reactive systems may even benefit from temperatures as low as -78 °C.[15][16] After the addition is complete, the reaction is often allowed to slowly warm to room temperature.

  • Stoichiometry: A slight excess of the Grignard reagent (1.1 to 1.5 equivalents) is typically sufficient. Using a large excess can increase the risk of side reactions and complicates purification, although the Weinreb amide is notably tolerant to excess Grignard reagent compared to other acylating agents.[13]

Q4: Will the 3-chloro substituent on the benzamide interfere with the reaction? A4: Generally, no. The aryl chloride is significantly less reactive than the alkyl or aryl halide used to form the Grignard reagent. However, in cases where the Grignard formation is sluggish or requires high temperatures, or if using highly reactive magnesium (e.g., Rieke magnesium), there is a small possibility of side reactions like halogen-metal exchange. For most standard Grignard reagents (e.g., PhMgBr, MeMgCl, i-PrMgCl), this is not a significant concern under optimized conditions.

Q5: What is the standard work-up procedure? A5: The reaction should be quenched while still cold (typically at 0 °C) by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[14] This protonates the alkoxide to break down the chelate and is generally preferred over strong acids, which can sometimes cause side reactions or product degradation. Following the quench, the product is extracted into an organic solvent (e.g., ethyl acetate, diethyl ether), washed, dried, and purified.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Troubleshooting Start Analyze Crude Reaction Mixture (TLC, LCMS, ¹H NMR) LowYield Problem: Low Yield of Ketone Start->LowYield Is yield < 70%? Overaddition Problem: Tertiary Alcohol Observed Start->Overaddition Over-addition product present? SM_Recovery Problem: Starting Amide Recovered Start->SM_Recovery Significant starting material? Cause_Grignard Cause: Poor Grignard Quality/ Incorrect Stoichiometry LowYield->Cause_Grignard Cause_Moisture Cause: Moisture Contamination LowYield->Cause_Moisture Overaddition->Cause_Grignard (Large Excess) Cause_Temp Cause: Reaction Temp Too High Overaddition->Cause_Temp SM_Recovery->Cause_Grignard Cause_Time Cause: Insufficient Reaction Time/ Temp Too Low SM_Recovery->Cause_Time Solution_Titrate Solution: 1. Use fresh, dry solvent/glassware. 2. Activate Mg properly. 3. Titrate Grignard before use. Cause_Grignard->Solution_Titrate Solution_Temp Solution: 1. Add Grignard at 0 °C or lower. 2. Quench reaction at low temp. 3. Ensure slow, controlled addition. Cause_Temp->Solution_Temp Cause_Moisture->Solution_Titrate Solution_Warm Solution: 1. After addition at 0 °C, allow to   warm to RT for 1-2 hours. Cause_Time->Solution_Warm

Caption: A workflow for troubleshooting common Grignard reaction issues.

Detailed Troubleshooting Scenarios

Scenario 1: Low or No Yield of the Desired Ketone

  • Symptom: The primary product is not the ketone. The crude mixture may show a complex array of spots on TLC or peaks in LCMS.

  • Primary Suspect: Inactive or decomposed Grignard reagent. This is the most common failure mode. The Grignard reagent is a strong base and will be quenched by any acidic protons, most notably water.

  • Corrective Actions:

    • Verify Reagent Activity: Always titrate your Grignard reagent, especially if it is from a previously opened bottle or was prepared in-house and stored.

    • Ensure Anhydrous Conditions: Re-dry all glassware and use freshly dried solvent from a still or a solvent purification system.[9]

    • Re-evaluate Magnesium Activation: If preparing the reagent, ensure the magnesium is fresh and properly activated. The appearance of cloudiness and a slight exotherm upon addition of the halide are good indicators of initiation.[9]

Scenario 2: Significant Formation of Tertiary Alcohol (Over-addition)

  • Symptom: A significant byproduct is identified as the tertiary alcohol resulting from the addition of two equivalents of the Grignard reagent.

  • Primary Suspect: The reaction temperature was too high, leading to the breakdown of the stable tetrahedral intermediate into the ketone in situ, which was then immediately trapped by a second Grignard molecule.[13]

  • Corrective Actions:

    • Lower the Temperature: Perform the Grignard addition at 0 °C or colder. Use an ice/salt or dry ice/acetone bath.

    • Control the Addition: Add the Grignard reagent dropwise via a syringe pump over a longer period (e.g., 30-60 minutes) to avoid localized heating.

    • Quench Cold: Do not allow the reaction to warm up before quenching with saturated NH₄Cl solution.[14][15]

Scenario 3: High Recovery of Unreacted this compound

  • Symptom: The main component of the crude product mixture is the starting material.

  • Primary Suspects:

    • Inactive Grignard Reagent: See Scenario 1. If the Grignard reagent was "dead," no reaction would occur.

    • Insufficient Reaction Time/Temperature: While the addition is done cold, the reaction often needs to stir for a period after addition to go to completion.

  • Corrective Actions:

    • Confirm Grignard Activity: Titrate the reagent.

    • Modify Reaction Conditions: After completing the addition at 0 °C, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours before quenching. This provides the necessary thermal energy for the reaction to proceed to completion without causing premature intermediate collapse.

Experimental Protocols & Data

Table 1: Summary of Optimized Reaction Parameters
ParameterRecommended ConditionRationale & Notes
Solvent Anhydrous THF or 2-MeTHFProvides excellent stabilization of the Grignard reagent. 2-MeTHF is a greener alternative.[11][12]
Temperature Add Grignard at 0 °C to -20 °CCrucial for maintaining the stability of the tetrahedral intermediate and preventing over-addition.[13]
Grignard Equiv. 1.2 equivalentsA slight excess ensures complete conversion of the starting material without promoting side reactions.[13]
Reaction Time 1-3 hours after additionAllow the reaction to warm to room temperature and stir to ensure completion.
Work-up Saturated aq. NH₄Cl at 0 °CMildly acidic quench that effectively breaks down the intermediate without degrading the product.[14]
Protocol 1: Synthesis of 3-chloro-1-phenylmethanone from Phenylmagnesium Bromide and this compound

This protocol is a representative example. Researchers should adapt it based on their specific Grignard reagent and scale.

  • Apparatus Setup: Assemble a flame-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.

  • Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) in the reaction flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: To the cooled solution, add phenylmagnesium bromide (1.2 eq, solution in THF) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2 hours.

  • Quenching: Cool the flask back down to 0 °C and slowly add saturated aqueous NH₄Cl solution (volume equal to the volume of THF used) to quench the reaction. A white precipitate of magnesium salts will form.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel to obtain the pure 3-chloro-1-phenylmethanone.

References

stability of 3-Chloro-N-methoxy-N-methylbenzamide under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a focus on its stability under acidic and basic conditions.

Introduction to this compound (a Weinreb Amide)

This compound is a member of the Weinreb amide family of compounds. A key feature of Weinreb amides is their remarkable stability and utility in organic synthesis, particularly for the preparation of ketones and aldehydes. This stability arises from the ability of the N-methoxy group to chelate with metal reagents, forming a stable tetrahedral intermediate that resists the common problem of over-addition of organometallic reagents.[1] However, like all amides, the C-N bond is susceptible to cleavage under certain conditions, notably in the presence of strong acids or bases, leading to hydrolysis. Understanding the stability of this compound is crucial for its proper handling, storage, and use in multi-step syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at neutral pH?

At neutral pH and ambient temperature, this compound is generally expected to be stable. The amide bond is relatively robust and hydrolysis is slow in the absence of a catalyst (acid or base). For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place.

Q2: What happens to this compound under acidic conditions?

Under acidic conditions, this compound will undergo hydrolysis to yield 3-chlorobenzoic acid and N,O-dimethylhydroxylamine (as its protonated salt). The reaction is catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Q3: What is the mechanism of acid-catalyzed hydrolysis?

The acid-catalyzed hydrolysis of a Weinreb amide proceeds through a well-established mechanism for amide hydrolysis. The key steps are:

  • Protonation of the carbonyl oxygen.

  • Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate.

  • Proton transfer from the attacking water molecule to the nitrogen of the N,O-dimethylhydroxylamine moiety.

  • Elimination of the protonated N,O-dimethylhydroxylamine as the leaving group, with the concurrent reformation of the carbonyl double bond.

  • Deprotonation of the carbonyl to yield the carboxylic acid.

Acid-Catalyzed Hydrolysis of this compound cluster_0 Acid-Catalyzed Hydrolysis Start This compound Protonation Protonation of Carbonyl Oxygen (+H3O+) Start->Protonation Protonated_Amide Protonated Weinreb Amide Protonation->Protonated_Amide Nucleophilic_Attack Nucleophilic Attack by H2O Protonated_Amide->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Protonated_Intermediate Protonated Tetrahedral Intermediate Proton_Transfer->Protonated_Intermediate Elimination Elimination of N,O-dimethylhydroxylamine Protonated_Intermediate->Elimination Products 3-Chlorobenzoic Acid + N,O-dimethylhydroxylamine (protonated) Elimination->Products

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Q4: How does this compound behave under basic conditions?

Under basic conditions, this compound will undergo hydrolysis to form the 3-chlorobenzoate salt and N,O-dimethylhydroxylamine. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Q5: What is the mechanism of base-catalyzed hydrolysis?

The base-catalyzed hydrolysis mechanism involves:

  • Nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination of the N,O-dimethylhydroxylamide anion as the leaving group. This is generally the rate-determining step.

  • An acid-base reaction where the highly basic N,O-dimethylhydroxylamide anion deprotonates the newly formed 3-chlorobenzoic acid to give the 3-chlorobenzoate salt and N,O-dimethylhydroxylamine.

Base-Catalyzed Hydrolysis of this compound cluster_1 Base-Catalyzed Hydrolysis Start_Base This compound Nucleophilic_Attack_Base Nucleophilic Attack by OH- Start_Base->Nucleophilic_Attack_Base Tetrahedral_Intermediate_Base Tetrahedral Intermediate Nucleophilic_Attack_Base->Tetrahedral_Intermediate_Base Elimination_Base Elimination of N,O-dimethylhydroxylamide anion Tetrahedral_Intermediate_Base->Elimination_Base Acid_Base_Reaction Proton Transfer Elimination_Base->Acid_Base_Reaction Products_Base 3-Chlorobenzoate Salt + N,O-dimethylhydroxylamine Acid_Base_Reaction->Products_Base

Caption: Base-catalyzed hydrolysis pathway of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete reaction or slow hydrolysis Insufficient acid/base concentration or low temperature.Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M). Increase the reaction temperature (e.g., to 50-60 °C). Ensure adequate stirring.
Formation of unexpected byproducts The starting material may contain impurities. Side reactions may occur at elevated temperatures.Characterize the starting material for purity before the experiment. If possible, conduct the reaction at a lower temperature for a longer duration. Analyze the reaction mixture at different time points to identify intermediate species.
Difficulty in monitoring the reaction by TLC The starting material and products may have similar polarities.Use a different solvent system for TLC. Consider using a visualization agent (e.g., potassium permanganate stain) if the compounds are not UV-active. HPLC is a more quantitative and reliable method for monitoring the reaction progress.
Poor separation of starting material and products in HPLC Inappropriate column or mobile phase.Optimize the HPLC method. Screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/water or methanol/water with acid or buffer). Adjust the gradient profile for better resolution.
Inconsistent results between experiments Variability in starting material quality, reaction conditions, or analytical methods.Ensure the purity of the starting material is consistent. Precisely control reaction parameters such as temperature, concentration, and time. Validate the analytical method to ensure its robustness and reproducibility.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol is a general guideline for assessing the stability of this compound under acidic conditions, based on ICH guidelines.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M (for neutralization)

  • Methanol or Acetonitrile (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Stress Condition: In a volumetric flask, add a known volume of the stock solution and dilute with 1 M HCl to the final volume. The final concentration of the compound should be suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 1 M NaOH to stop the degradation.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound to its initial peak area.

Protocol 2: Forced Degradation Study under Basic Conditions

Materials:

  • This compound

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrochloric acid (HCl), 0.1 M (for neutralization)

  • Methanol or Acetonitrile (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent.

  • Stress Condition: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to the final volume.

  • Incubation: Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40 °C).

  • Time Points: Withdraw aliquots at specified time intervals.

  • Neutralization: Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze the samples by HPLC.

  • Data Analysis: Calculate the percentage of degradation.

Data Presentation

Table 1: Typical Conditions for Forced Degradation Studies
Stress Condition Reagent Typical Concentration Temperature Duration
Acidic HydrolysisHydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 M - 1 MRoom Temp. to 60 °CUp to 7 days
Basic HydrolysisSodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)0.01 M - 1 MRoom Temp. to 60 °CUp to 7 days
Table 2: Expected Degradation Products
Condition Primary Degradation Product 1 Primary Degradation Product 2
Acidic Hydrolysis3-Chlorobenzoic acidN,O-dimethylhydroxylamine hydrochloride
Basic HydrolysisSodium 3-chlorobenzoateN,O-dimethylhydroxylamine

Workflow Diagram

Stability_Testing_Workflow cluster_workflow General Workflow for Stability Testing Start_WF Define Study Objectives Protocol_Design Design Forced Degradation Protocol (Acid, Base, Temp, Time) Start_WF->Protocol_Design Sample_Prep Prepare Stock and Stressed Samples Protocol_Design->Sample_Prep Incubation Incubate Samples under Controlled Conditions Sample_Prep->Incubation Sampling Withdraw Aliquots at Pre-defined Time Points Incubation->Sampling Quenching Neutralize/Quench the Reaction Sampling->Quenching Analysis Analyze Samples by Validated HPLC Method Quenching->Analysis Data_Processing Process Data and Calculate % Degradation Analysis->Data_Processing Reporting Report Findings and Degradation Profile Data_Processing->Reporting

Caption: A generalized workflow for conducting stability studies on this compound.

References

Technical Support Center: Purification Strategies for Reactions Involving 3-Chloro-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted 3-Chloro-N-methoxy-N-methylbenzamide from your reaction mixtures. As a stable and versatile Weinreb amide, its effective removal is crucial for obtaining high-purity products.[1][2] This document is designed to provide not just protocols, but the scientific rationale behind them, ensuring you can adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common challenges encountered during the purification of reaction mixtures containing residual this compound.

Question 1: My initial aqueous workup isn't removing the unreacted this compound. Why is this and what can I do?

Answer:

This is a common issue. This compound, like many Weinreb amides, is a relatively non-polar organic molecule with limited solubility in aqueous solutions.[3] A simple water or brine wash is often insufficient for its complete removal. The primary purpose of an initial aqueous wash is typically to remove water-soluble byproducts and reagents, not the unreacted starting material itself.

Troubleshooting Steps:

  • Acidic Wash: Consider a wash with a dilute acid, such as 1N HCl. While the amide itself is not strongly basic, this can help remove any basic impurities that might be co-eluting or forming emulsions.[3]

  • Basic Wash: A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is often recommended.[3][4] This is particularly useful for neutralizing any acidic components in your reaction mixture and can sometimes help to break up emulsions.

  • Solvent Selection: Ensure you are using an appropriate organic solvent for your extraction. Ethyl acetate is a common choice for extracting Weinreb amides and their products.[4] If you are experiencing poor partitioning, you may need to adjust your solvent system.

Question 2: I'm observing a persistent emulsion during my liquid-liquid extraction. How can I resolve this?

Answer:

Emulsion formation is a frequent problem when working with complex reaction mixtures, and can be exacerbated by the presence of certain reagents or byproducts.

Strategies for Emulsion Breaking:

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions.[3] This increases the ionic strength of the aqueous phase, which can reduce the solubility of organic components in the aqueous layer and increase the density difference between the two phases.[3]

  • Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to phase separation. Gentle swirling, rather than vigorous shaking, can also help to prevent the formation of tight emulsions.

  • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes help to break up the emulsion.

  • Changing the Organic Solvent: If emulsions are a persistent problem, consider switching to a different extraction solvent. For instance, if you are using ethyl acetate, trying a less polar solvent like diethyl ether might alter the partitioning behavior and reduce emulsion formation.

Question 3: How can I effectively remove unreacted this compound using column chromatography?

Answer:

Silica gel column chromatography is a highly effective method for separating unreacted this compound from your desired product, provided there is a sufficient difference in polarity.[4]

Step-by-Step Protocol for Column Chromatography:

  • Choose an Appropriate Solvent System: The key to successful chromatographic separation is selecting an eluent system that provides good separation between your starting material and your product.

    • Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of petroleum ether (or hexanes) and ethyl acetate.[4]

    • Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running your column.

  • Prepare the Column:

    • Dry pack or slurry pack your silica gel in the initial, least polar eluent.

    • Ensure the column is packed evenly to avoid channeling.

  • Load the Sample:

    • Dissolve your crude reaction mixture in a minimal amount of the appropriate solvent (often the column solvent or a slightly more polar one).

    • Alternatively, "dry load" your sample by adsorbing it onto a small amount of silica gel and then adding this to the top of your column. This often results in better resolution.

  • Elute and Collect Fractions:

    • Begin eluting with your starting solvent system.

    • Gradually increase the polarity of the eluent as needed (gradient elution) to move your compounds down the column.[4]

    • Collect fractions and monitor them by TLC to identify which fractions contain your product and which contain the unreacted starting material.

Data Presentation: Solvent Systems for Chromatography

Solvent System ComponentsPolarityTypical Application
Hexanes/Petroleum EtherLowStarting eluent for non-polar compounds
Ethyl AcetateMediumUsed to increase eluent polarity
DichloromethaneMediumCan be used as an alternative to ethyl acetate
MethanolHighUsed for eluting very polar compounds
Question 4: Can I use recrystallization to remove the unreacted Weinreb amide?

Answer:

Recrystallization can be an excellent purification technique if your desired product is a solid and has significantly different solubility characteristics from this compound in a particular solvent system.

Workflow for Developing a Recrystallization Protocol:

Caption: Workflow for developing a recrystallization protocol.

Key Considerations for Recrystallization:

  • Solvent Selection is Critical: The ideal solvent will dissolve your product at high temperatures but not at low temperatures, while the unreacted Weinreb amide remains in solution.

  • Purity of the Crude Material: Recrystallization is most effective when the desired compound is the major component of the crude mixture.

  • Seeding: If crystals are slow to form, adding a seed crystal of the pure product can induce crystallization.

Question 5: Are there any chemical methods to quench or remove the unreacted this compound?

Answer:

While physical separation methods are generally preferred to avoid introducing more reagents, in some cases, a chemical quench may be feasible. Weinreb amides are known to be susceptible to hydrolysis under certain conditions, although they are generally more stable than esters or acid chlorides.[1][5][6]

Hydrolysis Considerations:

  • Acidic or Basic Conditions: Strong acidic or basic conditions, particularly at elevated temperatures, can lead to the hydrolysis of the Weinreb amide to the corresponding carboxylic acid (3-chlorobenzoic acid) and N,O-dimethylhydroxylamine.[5][6]

  • Product Stability: This approach should only be considered if your desired product is stable under the hydrolysis conditions.

  • Separation of Byproducts: After hydrolysis, you would then need to separate your product from the resulting carboxylic acid and hydroxylamine derivative. The carboxylic acid can typically be removed by a basic wash.

This method is generally considered a last resort due to the potential for side reactions and the introduction of additional impurities.

Decision-Making Workflow for Purification

The following diagram provides a logical pathway for selecting the most appropriate purification strategy.

PurificationDecision Start Crude Reaction Mixture Extraction Perform Liquid-Liquid Extraction (with appropriate aqueous washes) Start->Extraction IsProductSolid Is the desired product a solid? SolubilityDiff Significant solubility difference between product and starting material? IsProductSolid->SolubilityDiff Yes ColumnChrom Perform Silica Gel Column Chromatography IsProductSolid->ColumnChrom No Recrystallize Attempt Recrystallization SolubilityDiff->Recrystallize Yes SolubilityDiff->ColumnChrom No CheckPurity Analyze Purity (TLC, NMR, etc.) Recrystallize->CheckPurity ColumnChrom->CheckPurity Extraction->IsProductSolid

Caption: Decision tree for selecting a purification method.

By systematically addressing these common issues and following the outlined protocols, researchers can effectively remove unreacted this compound and achieve high purity for their target compounds.

References

Technical Support Center: Characterization of Impurities in 3-Chloro-N-methoxy-N-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding impurity characterization during this specific Weinreb amide synthesis.

Part 1: Understanding the Synthesis and Potential Impurities

Q1: What is the primary synthetic route for this compound and what are the expected major components?

The most common and direct method for synthesizing this compound (a Weinreb-Nahm amide) is through the nucleophilic acyl substitution of 3-chlorobenzoyl chloride with N,O-dimethylhydroxylamine.[1] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[2][3]

The primary components in your reaction flask after a successful synthesis should be:

  • Product: this compound

  • Byproduct Salt: Triethylammonium chloride (or pyridinium chloride)

  • Solvent: Typically an inert organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

The reaction mechanism involves the attack of the nitrogen from N,O-dimethylhydroxylamine on the electrophilic carbonyl carbon of the 3-chlorobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable amide product.

Caption: Primary synthesis route for this compound.

Q2: What are the most common impurities observed in this synthesis and how are they formed?

Several impurities can arise during the synthesis of this compound. Understanding their origin is key to prevention and removal.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Formation Pathway
3-Chlorobenzoic acidC₇H₅ClO₂156.57Hydrolysis of the starting material, 3-chlorobenzoyl chloride, due to moisture.[4]
Unreacted 3-Chlorobenzoyl chlorideC₇H₄Cl₂O175.01Incomplete reaction or improper stoichiometry.
Unreacted N,O-DimethylhydroxylamineC₂H₇NO61.08Incomplete reaction or use of excess reagent.
Bis-acylated productC₁₄H₁₀Cl₂O₃313.14Reaction of the product with another molecule of 3-chlorobenzoyl chloride.

The most prevalent impurity is 3-chlorobenzoic acid .[4] This is because acyl chlorides are highly reactive and susceptible to hydrolysis, even from trace amounts of moisture in the solvent or atmosphere.[4]

Caption: Formation of the primary impurity, 3-chlorobenzoic acid.

Part 2: Analytical Characterization of Impurities

Q3: How can I use HPLC to separate and quantify impurities in my reaction mixture?

High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the progress of your reaction and quantifying the purity of the final product.[5] A reverse-phase method is typically effective.

Experimental Protocol: Reverse-Phase HPLC Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape).

    • Example Gradient: Start at 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

Expected Elution Order:

  • 3-Chlorobenzoic acid: Being the most polar, it will elute first.

  • N,O-Dimethylhydroxylamine: If present and not protonated, it will also elute early.

  • This compound: The main product.

  • 3-Chlorobenzoyl chloride: If any remains, it will likely be less retained than the product.

By running standards of your starting materials and expected impurities, you can confirm their identities by retention time and quantify them using a calibration curve.

Q4: What are the expected mass spectral fragmentation patterns for the main product and key impurities?

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for identifying the components of your reaction mixture.[5][6]

Expected Mass-to-Charge Ratios (m/z) in Electron Ionization (EI) MS:

CompoundMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)Notes
This compound199/201139/141, 111, 75The 139/141 fragment corresponds to the 3-chlorobenzoyl cation. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key identifier.
3-Chlorobenzoic acid156/158139/141, 111, 75The molecular ion is readily observed. Loss of OH gives the 3-chlorobenzoyl cation.
3-Chlorobenzoyl chloride174/176/178139/141, 111, 75The molecular ion may be weak. The base peak is often the 3-chlorobenzoyl cation.
Q5: How can ¹H NMR be used to confirm the structure of the product and identify impurities?

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is indispensable for structural confirmation.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • This compound:

    • ~7.3-7.7 ppm (m, 4H, aromatic protons)

    • ~3.5 ppm (s, 3H, N-CH₃)

    • ~3.3 ppm (s, 3H, O-CH₃)

  • 3-Chlorobenzoic acid:

    • ~7.4-8.1 ppm (m, 4H, aromatic protons)

    • A very broad singlet >10 ppm (COOH), which may not always be observed.

The presence of 3-chlorobenzoic acid would be indicated by a distinct set of aromatic signals and potentially a broad carboxylic acid proton signal. The two sharp singlets for the N-methyl and O-methyl groups are characteristic of the desired Weinreb amide product.[7][8]

Part 3: Troubleshooting and Mitigation Strategies

Q6: My reaction yield is low and I see a significant amount of 3-chlorobenzoic acid. What went wrong and how can I fix it?

This is a classic problem caused by the hydrolysis of your starting material, 3-chlorobenzoyl chloride.[4]

Causes:

  • Wet Solvents: Using solvents that have not been properly dried.

  • Atmospheric Moisture: Performing the reaction open to the air, especially on a humid day.

  • Wet Glassware: Not properly oven-drying your reaction flasks.

Solutions:

  • Use Anhydrous Conditions: Dry your glassware in an oven ( >100°C) for several hours and cool under a stream of inert gas (nitrogen or argon).

  • Dry Your Solvents: Use freshly distilled solvents or purchase anhydrous grade solvents and store them over molecular sieves.

  • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere.

  • Reagent Quality: Ensure your 3-chlorobenzoyl chloride is of high quality. If it's old, it may have already partially hydrolyzed. Consider distilling it before use.[9]

Q7: I'm observing an unknown impurity. What is my workflow for identification?

A systematic approach is crucial for identifying unknown impurities.

Caption: Workflow for the identification of an unknown impurity.

  • LC-MS Analysis: This is your first step. It will give you the molecular weight of the impurity. Check if this mass corresponds to any of the common impurities listed in Q2 or potential dimers.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS will provide a highly accurate mass, allowing you to determine the elemental composition and molecular formula.

  • NMR Spectroscopy: If the impurity is present in sufficient quantity (>5%), you may see its signals in the ¹H and ¹³C NMR spectra of your crude product. For lower-level impurities, you may need to isolate a small amount using preparative HPLC for full structural elucidation.

Q8: How can I effectively remove the identified impurities from my final product?

Purification is critical to obtaining a high-quality final product.

  • Aqueous Workup: After the reaction is complete, quenching with water and performing an aqueous workup is highly effective.

    • Acid Wash: A wash with a dilute acid (e.g., 1M HCl) will protonate and remove any remaining basic starting materials like N,O-dimethylhydroxylamine.

    • Base Wash: A wash with a mild base, such as saturated sodium bicarbonate solution, is crucial.[6] It will deprotonate the acidic 3-chlorobenzoic acid impurity, converting it to its sodium salt, which is highly soluble in the aqueous layer and will be removed from your organic product layer.

  • Column Chromatography: For the highest purity, silica gel column chromatography is the standard method.[6] A gradient of ethyl acetate in hexanes or petroleum ether is typically effective for separating the less polar product from any remaining polar impurities.

References

Technical Support Center: Temperature Effects in Reactions of 3-Chloro-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers utilizing 3-Chloro-N-methoxy-N-methylbenzamide. This document provides in-depth, experience-driven answers and troubleshooting protocols focused on the critical role of temperature in reactions involving this versatile Weinreb amide. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to optimize your reactions, diagnose issues, and ensure reproducible, high-yield results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal parameters of reactions involving this compound, particularly in the context of the Weinreb-Nahm ketone synthesis.

Q1: What is the primary role of temperature in the reaction of this compound with organometallic reagents?

Temperature is the single most critical parameter for controlling the selectivity of the reaction. The main advantage of using a Weinreb amide like this compound is to prevent the common problem of over-addition seen with other acylating agents (e.g., acid chlorides, esters).[1][2] This control is achieved by forming a stable intermediate, and the stability of this intermediate is directly dependent on maintaining a low reaction temperature.[1][3]

Q2: Why is a low temperature (typically -78°C to 0°C) essential for the Weinreb ketone synthesis?

The success of the Weinreb ketone synthesis hinges on the formation of a stable, five-membered cyclic tetrahedral intermediate after the initial nucleophilic attack by an organometallic reagent (like a Grignard or organolithium reagent).[4][5] At low temperatures, the oxygen and methoxy nitrogen of the amide chelate to the metal ion (Mg or Li). This chelation stabilizes the intermediate, preventing it from collapsing and eliminating the methoxy group.[1] The stable adduct persists until an aqueous workup is performed, at which point it hydrolyzes to release the desired ketone.[2]

Q3: What is the most likely outcome if the reaction with a Grignard or organolithium reagent is performed at room temperature or higher?

Running the reaction at elevated temperatures destabilizes the chelated tetrahedral intermediate. The intermediate is more likely to collapse prematurely, forming the ketone in situ. This newly formed ketone is highly reactive and will be immediately attacked by a second equivalent of the organometallic reagent present in the flask, leading to the formation of a tertiary alcohol as an undesired over-addition byproduct.[1][5] Therefore, strict low-temperature control is paramount to isolate the ketone as the major product.

Q4: Is the this compound molecule itself thermally stable?

Yes, the amide itself is reasonably robust. Its synthesis can involve elevated temperatures, with some procedures calling for heating at 80°C or higher.[4][6] Furthermore, it has been used as a directing group in C-H functionalization reactions that require high temperatures (e.g., 100-130°C).[7] The thermal sensitivity discussed in the context of ketone synthesis is not due to the instability of the starting amide, but rather the instability of the reaction intermediate formed upon nucleophilic attack.

Section 2: Troubleshooting Guide

This guide is designed to help you diagnose and solve common problems encountered during the reaction of this compound with nucleophiles.

Issue 1: Low yield of the desired ketone, with significant recovery of starting material.
  • Potential Cause 1: Reaction Temperature Too Low. While low temperatures are critical, some organometallic reagents are less reactive and may require slight warming to react completely. If the reaction is held at -78°C and never allowed to warm, the reaction may stall.

  • Solution 1: After the initial low-temperature addition of the nucleophile (e.g., over 30 minutes at -78°C), allow the reaction to slowly warm to 0°C or even room temperature and stir for 1-3 hours before quenching with an acidic solution.[8] Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.

  • Potential Cause 2: Inactive Organometallic Reagent. Grignard and organolithium reagents can degrade upon storage or exposure to atmospheric moisture and oxygen.

  • Solution 2: Always use freshly prepared or recently titrated organometallic reagents. Titration (e.g., with N-benzylbenzamide or menthol) is crucial for determining the active concentration and ensuring the correct stoichiometry.

Issue 2: The major product is a tertiary alcohol, not the expected ketone.
  • Potential Cause: Loss of Low-Temperature Control. This is the classic symptom of over-addition. The reaction temperature likely rose too high during the addition of the organometallic reagent, or the reaction was allowed to warm before the excess nucleophile was quenched.[1]

  • Solution:

    • Ensure your cooling bath (e.g., dry ice/acetone) is maintained at the target temperature throughout the addition.

    • Add the organometallic reagent dropwise via a syringe pump to control the exothermic reaction and prevent localized heating.

    • Crucially, quench the reaction at low temperature. After the reaction is deemed complete, re-cool the flask to the initial temperature (e.g., -78°C) before slowly adding the quenching solution (e.g., saturated aq. NH₄Cl or dilute HCl).

Issue 3: Formation of N-methyl-3-chlorobenzamide as a major byproduct.
  • Potential Cause: Base-Induced Elimination. With highly basic or sterically hindered nucleophiles, a side reaction can occur where the base abstracts a proton from the N-methyl group, leading to an E2-like elimination of the methoxy group.[9][10] This generates formaldehyde and the N-methylamide anion, which is then protonated during workup. This pathway can be exacerbated by higher temperatures.

  • Solution:

    • Maintain strict low-temperature conditions, as this favors the desired nucleophilic addition over the elimination pathway.

    • If the nucleophile is inherently very basic or hindered, consider using a less basic organometallic equivalent if possible (e.g., an organozinc or organocuprate reagent).

    • Ensure the use of an aprotic solvent like THF; protic solvents are incompatible with the organometallic reagents.

Data Summary: Temperature Effects on Reaction Outcome
Temperature RangeDesired Ketone YieldOver-addition Product (Tertiary Alcohol)Elimination Byproduct (N-Methylamide)
-78°C to 0°C High to ExcellentMinimal to NoneMinimal (unless a very strong/hindered base is used)
0°C to 25°C Moderate to LowSignificantPossible, increases with base strength
> 25°C Very Low to NoneMajor ProductSignificant
Section 3: Experimental Protocols
Protocol 1: General Procedure for the Temperature-Controlled Synthesis of a Ketone from this compound

This protocol provides a self-validating workflow for reacting this compound with a Grignard reagent.

  • Apparatus Setup: Under a nitrogen or argon atmosphere, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Initial Cooling: Cool the stirred solution to -78°C using a dry ice/acetone bath. Allow the solution to equilibrate at this temperature for 15 minutes.

  • Nucleophile Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium Bromide, 1.1-1.2 eq) dropwise via syringe over 30-45 minutes. CRITICAL: Monitor the internal temperature to ensure it does not rise above -65°C.

  • Controlled Warming & Reaction: After the addition is complete, maintain the reaction at -78°C for 30 minutes. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for an additional 1-2 hours.

  • Verification (Optional): To validate completion, carefully take a small aliquot from the reaction, quench it separately, and analyze by TLC or LC-MS to confirm the absence of starting material.

  • Low-Temperature Quench: Re-cool the reaction flask to 0°C using an ice-water bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent.

  • Workup & Isolation: Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired ketone.

Section 4: Visual Guides & Diagrams

Diagram 1: Weinreb Ketone Synthesis Mechanism

Weinreb_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Pathway cluster_products Products Amide 3-Chloro-N-methoxy- N-methylbenzamide Intermediate Chelated Tetrahedral Intermediate Amide->Intermediate + RMgX (-78°C to 0°C) RMgX Organometallic Reagent (R-MgX) RMgX->Intermediate Ketone Desired Ketone Intermediate->Ketone Aqueous Workup Alcohol Tertiary Alcohol (Over-addition) Intermediate->Alcohol  High Temp (>0°C)  Breaks Chelation,  + another RMgX Troubleshooting_Workflow Start Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Problem Identify Primary Issue Start->Problem LowConversion Potential Cause: Inactive Reagent or Insufficient Warming Problem->LowConversion Low Conversion/ High Starting Material OverAddition Potential Cause: Reaction Temperature Too High Problem->OverAddition Tertiary Alcohol Detected Elimination Potential Cause: Strongly Basic/Hindered Nucleophile Problem->Elimination N-Methylamide Byproduct Action1 Action: 1. Titrate organometallic reagent. 2. Allow reaction to warm to RT    before quenching. LowConversion->Action1 Action2 Action: 1. Ensure strict temp control (-78°C). 2. Add reagent slowly. 3. Quench reaction at low temp (0°C). OverAddition->Action2 Action3 Action: 1. Maintain strict low temp. 2. Consider alternative, less basic    nucleophile (e.g., organocuprate). Elimination->Action3

References

Technical Support Center: Solvent Effects & Troubleshooting for Reactions of 3-Chloro-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-N-methoxy-N-methylbenzamide. As a key Weinreb amide intermediate, this reagent is invaluable for the precise synthesis of functionalized ketones, a cornerstone of pharmaceutical and materials science research.[1][2] However, its successful application is highly dependent on nuanced experimental parameters, particularly the choice of solvent. This guide is structured to address the common challenges and questions that arise during its use, providing not just protocols, but the underlying chemical principles to empower your research.

Part 1: Frequently Asked Questions (FAQs)

Question 1: What is the primary advantage of using this compound over a corresponding acid chloride or ester for ketone synthesis?

Answer: The primary advantage lies in the prevention of "over-addition." When organometallic reagents (like Grignard or organolithium reagents) react with acid chlorides or esters, the initially formed ketone is often more reactive than the starting material.[2][3] This leads to a second nucleophilic attack, producing an undesired tertiary alcohol as a major byproduct.[3][4]

This compound, as a Weinreb-Nahm amide, cleverly circumvents this issue. Upon the first addition of the organometallic reagent, it forms a highly stable, five-membered chelated tetrahedral intermediate.[2][4] This intermediate is stabilized by the coordination of the magnesium or lithium cation between the carbonyl oxygen and the methoxy oxygen.[4][5] This complex is stable at low temperatures and does not collapse to the ketone until acidic workup is performed, thus protecting it from a second nucleophilic attack.[2][4]

Question 2: What is the specific role of the N-methoxy and N-methyl groups in the reaction mechanism?

Answer: These groups are not mere spectators; they are crucial for the reaction's success.

  • N-methoxy group: This is the key to forming the stable chelated intermediate. The lone pair of electrons on the methoxy oxygen coordinates to the metal cation (Li⁺ or Mg²⁺) of the organometallic reagent, creating the stable five-membered ring that prevents over-addition.[4][5]

  • N-methyl group: The N-methyl group helps to prevent deprotonation at the nitrogen atom by the strongly basic organometallic reagent. In a secondary amide (N-H), the acidic proton would be abstracted, consuming the reagent and halting the desired acylation reaction.

Part 2: Troubleshooting Guide for Organometallic Reactions

This section addresses the most common issues encountered when using this compound with Grignard or organolithium reagents.

Problem 1: Low or No Yield of the Desired Ketone

  • Question: My reaction has stalled or resulted in a very low yield of the 3-chloro-substituted ketone. What are the likely causes and how can I fix them?

  • Answer: This is a frequent issue that can almost always be traced back to one of four areas: reagent activity, reaction conditions, or solvent choice.

    • Inactive Organometallic Reagent: Grignard and organolithium reagents are highly sensitive to air and moisture. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon). Commercial reagents should be titrated periodically to determine their exact molarity.

    • Presence of Moisture: Trace amounts of water in the reaction solvent or on the glassware will rapidly quench the organometallic reagent. Solvents must be rigorously dried, for instance, by distilling over sodium or using a solvent purification system.[6]

    • Incorrect Reaction Temperature: While the tetrahedral intermediate is stable at low temperatures, the initial addition may require sufficient thermal energy. If the reaction is conducted at an excessively low temperature (e.g., below -78 °C) for a prolonged period, the rate of addition may be impractically slow. A common practice is to add the organometallic reagent at -78 °C and then allow the reaction to slowly warm to 0 °C or room temperature.[7]

    • Sub-optimal Solvent: The choice of solvent is critical for both solubilizing the reagents and stabilizing the key intermediate. A non-coordinating solvent may not adequately support the reaction. See the detailed discussion in Problem 3 .

Problem 2: Significant Formation of Tertiary Alcohol (Over-addition Product)

  • Question: Despite using a Weinreb amide, my main product is the tertiary alcohol. How is this possible and how do I prevent it?

  • Answer: While the Weinreb amide is designed to prevent over-addition, the protective chelated intermediate is not indestructible. Its breakdown under the wrong conditions is the primary cause of this issue.

    • Cause - Premature Collapse of the Intermediate: If the reaction temperature is too high, the chelated tetrahedral intermediate can gain enough thermal energy to collapse prematurely into the ketone. This newly formed ketone is then immediately exposed to the excess organometallic reagent in the flask, leading to the over-addition product.[4]

    • Solution - Strict Temperature Control: The addition of the organometallic reagent should be performed at low temperatures, typically between -78 °C and 0 °C.

    • Cause - Improper Quenching: Adding the quenching solution (e.g., aqueous NH₄Cl or HCl) while the reaction is warm is a common mistake. If the flask is allowed to warm to room temperature before quenching, the intermediate will have already collapsed, and any remaining organometallic reagent will have reacted with the ketone.

    • Solution - Low-Temperature Quench: The reaction must be quenched at a low temperature (e.g., -78 °C or 0 °C) to decompose any excess organometallic reagent before the tetrahedral intermediate has a chance to collapse. Only after the excess nucleophile is destroyed should the reaction be allowed to warm to room temperature during workup.

Problem 3: Inconsistent Results with Different Solvents

  • Question: I switched my reaction solvent from THF to toluene and my yield dropped significantly. Why does the solvent have such a dramatic effect?

  • Answer: The solvent is an active participant in the reaction mechanism, primarily by interacting with the metal cation of the organometallic reagent. Its ability to coordinate the cation directly influences the stability of the crucial tetrahedral intermediate.

    • Coordinating Solvents (Ethers): Solvents like Tetrahydrofuran (THF) and Diethyl Ether (Et₂O) are Lewis bases. Their oxygen atoms coordinate to the Li⁺ or Mg²⁺ center. This solvation helps to stabilize the organometallic reagent and, more importantly, enhances the stability of the five-membered chelated intermediate. THF is generally considered the solvent of choice for these reactions.[1][7] A promising green alternative, Cyclopentyl methyl ether (CPME), has also been shown to be highly effective and stable under the strongly basic conditions.[8]

    • Non-Coordinating Solvents (Hydrocarbons/Halogenated): Solvents like Toluene, Hexane, or Dichloromethane (CH₂Cl₂) lack the ability to coordinate effectively with the metal center. In these solvents, the chelated intermediate is less stable and more prone to premature collapse, increasing the risk of over-addition. While some reactions are successful in these solvents, they are generally less reliable and require more stringent temperature control.[1]

    Table 1: Comparison of Common Solvents for Weinreb Amide Reactions
    SolventCoordinating AbilityTypical Temp. RangeProsCons
    THF Strong-78 °C to 25 °CExcellent intermediate stabilization; good reagent solubility.[1][6]Can be difficult to make completely anhydrous; peroxide formation risk.
    Diethyl Ether Moderate-78 °C to 0 °CGood choice, similar to THF.Lower boiling point, more volatile.
    Toluene Very Weak-20 °C to 60 °CWider temperature range; useful for higher temp reactions.[1]Poor stabilization of intermediate; higher risk of side reactions.[1]
    CPME Strong-78 °C to 25 °C"Green" solvent; high stability to bases; low peroxide risk.[8]Less common, may be more expensive.
    CH₂Cl₂ Very Weak-20 °C to 23 °CGood for some specific applications.Poor intermediate stabilization; potential reactivity with organometallics.[1]

Part 3: Visualized Workflows and Mechanisms

Mechanism of Ketone Synthesis

The diagram below illustrates the accepted mechanism for the reaction of this compound with a Grignard reagent (R-MgX), highlighting the solvent's role in stabilizing the key intermediate.

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Acidic Workup cluster_2 Undesired Pathway (Incorrect Conditions) A 3-Chloro-N-methoxy-N- methylbenzamide + R-MgX B Chelated Tetrahedral Intermediate (Stabilized by Solvent) A->B  Addition in  Coordinating Solvent (e.g., THF) at Low Temp C Protonation & Collapse B->C  Low-Temp Quench  (e.g., aq. NH4Cl) E Premature Collapse (High Temp or Non-coordinating Solvent) B->E D Final Ketone Product C->D F Ketone Intermediate (in situ) E->F G Tertiary Alcohol (Over-addition Product) F->G + R-MgX

Caption: Reaction pathway for Weinreb amide acylation.

Troubleshooting Workflow for Low Ketone Yield

Use this decision tree to diagnose the root cause of poor reaction performance.

G start Start: Low Ketone Yield q1 Was the organometallic reagent recently titrated? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes sol1 Solution: Titrate reagent to confirm activity. (See Protocol 3.2) a1_no->sol1 q2 Were anhydrous solvent and inert atmosphere used? a1_yes->q2 a2_no No q2->a2_no a2_yes Yes q2->a2_yes sol2 Solution: Ensure all glassware is flame-dried and solvents are rigorously anhydrous. a2_no->sol2 q3 Was a coordinating solvent (e.g., THF, CPME) used? a2_yes->q3 a3_no No q3->a3_no a3_yes Yes q3->a3_yes sol3 Solution: Switch to THF or CPME to stabilize the intermediate. (See Table 1) a3_no->sol3 q4 Was the reaction quenched at low temperature? a3_yes->q4 a4_no No q4->a4_no a4_yes Yes q4->a4_yes sol4 Solution: Quench at <= 0 °C to prevent side reactions. Check for over-addition product. a4_no->sol4 end_node Review reaction stoichiometry and purity of starting amide. a4_yes->end_node

Caption: Decision tree for troubleshooting low-yield reactions.

Part 4: Experimental Protocols

Protocol 4.1: General Procedure for Ketone Synthesis using a Grignard Reagent

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (Argon), add this compound (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septa.

  • Dissolution: Add anhydrous THF (approx. 0.2 M concentration) via syringe and cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add the Grignard reagent (1.2 equiv, solution in THF) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C.

  • Reaction: Stir the mixture at -78 °C for 30 minutes, then allow it to warm slowly to 0 °C over 1 hour. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in saturated aqueous NH₄Cl.

  • Quench: Once the starting material is consumed, cool the reaction mixture back to -78 °C. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench any excess Grignard reagent.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add water and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 4.2: Titration of n-Butyllithium using Diphenylacetic Acid

  • Preparation: Flame-dry a 25 mL flask with a stir bar and allow it to cool under an inert atmosphere. Add a precisely weighed amount of diphenylacetic acid (e.g., 100 mg, ~0.47 mmol) and dissolve it in anhydrous THF (5 mL).

  • Titration: Add a triphenylmethane indicator (a few crystals) until a faint yellow color persists. Using a 1 mL syringe, add the n-butyllithium solution dropwise until the color changes to a persistent red/orange, indicating the endpoint.

  • Calculation: Record the volume of n-BuLi solution added. The molarity is calculated as: Molarity (M) = (mass of diphenylacetic acid / molecular weight of diphenylacetic acid) / volume of n-BuLi solution in Liters

References

Validation & Comparative

3-Chloro-N-methoxy-N-methylbenzamide vs other Weinreb amides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Utility of Substituted Weinreb Amides: The Case of 3-Chloro-N-methoxy-N-methylbenzamide

Authored by a Senior Application Scientist

In the landscape of modern organic synthesis, the pursuit of controlled and high-yielding transformations is paramount. The Weinreb-Nahm ketone synthesis, first reported in 1981, stands as a testament to this endeavor, providing a robust method for the preparation of ketones and aldehydes while elegantly circumventing the persistent issue of over-addition by organometallic reagents.[1][2] This is achieved through the use of N-methoxy-N-methylamides, commonly known as Weinreb amides. Their unique ability to form a stable, chelated tetrahedral intermediate upon nucleophilic attack is the cornerstone of their synthetic power.[1][3][4][5] This intermediate resists further reaction until a deliberate acidic workup, ensuring the clean formation of the desired carbonyl compound.[6][7]

While the foundational Weinreb amide functionality is broadly applicable, the strategic introduction of substituents onto the amide's backbone can dramatically expand its utility. This guide provides a comparative analysis focusing on This compound , a versatile building block, and contrasts its performance and synthetic potential against other common Weinreb amides. We will delve into the causality behind experimental choices, provide validated protocols, and present data to guide researchers in selecting the optimal reagent for their specific synthetic challenges.

The Fundamental Advantage: The Weinreb Amide Mechanism

Before comparing specific amides, it is crucial to understand the underlying mechanism that makes this functional group so effective. Unlike reactions with esters or acid chlorides, where the initially formed ketone is often more reactive than the starting material, the Weinreb amide offers a controlled, two-stage process.

The reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a Weinreb amide proceeds through a nucleophilic addition to the carbonyl carbon. The resulting tetrahedral intermediate is stabilized by chelation between the metal cation, the newly formed oxyanion, and the N-methoxy oxygen atom.[1] This five-membered ring structure is stable at low temperatures and prevents the collapse of the intermediate and subsequent over-addition.[1][8][9] The desired ketone is only liberated upon aqueous workup, which breaks down the chelate.[7]

Weinreb_Mechanism cluster_reactants cluster_products R_CO_N R-C(=O)N(OMe)Me (Weinreb Amide) Intermediate < Stable Tetrahedral IntermediateRCO-  MgX+R'N(Me)-O-Me > R_CO_N->Intermediate Nucleophilic Addition R_MgX R'-MgX (Grignard Reagent) Ketone R-C(=O)R' (Ketone) Intermediate->Ketone Hydrolysis Workup H₃O⁺ (Aqueous Workup) Side_product [Me(MeO)NH₂]⁺X⁻

References

A Comparative Guide to Spectroscopic Analysis of Weinreb Amide Reaction Products: A Case Study of 3-Chloro-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Weinreb Amide

In the landscape of modern organic synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. The N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a significant advancement in this pursuit, particularly for the synthesis of ketones and aldehydes.[1][2] Developed by Steven M. Weinreb and Steven Nahm in 1981, this functional group was engineered to solve a persistent challenge: the over-addition of highly reactive organometallic reagents to carboxylic acid derivatives.[3][4]

Unlike reactions with esters or acid chlorides, which often yield tertiary alcohols as byproducts, the reaction of an organometallic reagent with a Weinreb amide halts cleanly at the ketone stage.[5][6] This remarkable selectivity stems from the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until acidic workup.[1][3] 3-Chloro-N-methoxy-N-methylbenzamide is a versatile building block embodying this functionality, enabling the synthesis of various substituted benzophenone and related structures crucial in medicinal chemistry and materials science.

This guide provides an in-depth comparison of spectroscopic and chromatographic methods for the analysis of reaction products derived from this compound. We will explore a representative Weinreb ketone synthesis, detail the protocols for product characterization, and objectively compare the performance of various analytical techniques, providing the supporting data and rationale necessary for researchers, scientists, and drug development professionals to make informed decisions in their own work.

A Representative Reaction: Synthesis of 3-Chlorobenzophenone

To illustrate the analytical challenges and solutions, we will focus on a classic Weinreb ketone synthesis: the reaction of this compound with phenylmagnesium bromide, a Grignard reagent, to yield 3-chlorobenzophenone.

Reaction Mechanism and Rationale

The success of the Weinreb amide lies in its unique mechanism. The initial nucleophilic attack by the Grignard reagent on the amide carbonyl forms a tetrahedral intermediate. The adjacent N-methoxy group's oxygen atom chelates the magnesium ion, creating a stable five-membered ring.[3][4] This chelated adduct is stable at low temperatures and does not collapse to a ketone until a deliberate aqueous quench is performed. This prevents the newly formed ketone from reacting with a second equivalent of the Grignard reagent, thus avoiding the formation of a tertiary alcohol.[5]

Experimental Workflow A 1. Dissolve Weinreb Amide in Anhydrous THF B 2. Cool to 0 °C A->B C 3. Add Grignard Reagent (PhMgBr) Dropwise B->C D 4. Stir (0 °C to RT) C->D E 5. Quench with sat. aq. NH4Cl D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash Organic Layer F->G H 8. Dry and Concentrate G->H I 9. Purify via Column Chromatography H->I J 10. Characterize Product I->J

References

A Senior Application Scientist's Guide to the Comparative Reactivity of Chloro-Substituted N-Methoxy-N-Methylbenzamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Basics of the Weinreb Amide

The N-methoxy-N-methylamide, or Weinreb amide, represents a cornerstone in modern organic synthesis for the preparation of ketones and aldehydes.[1][2] Its reputation is built on the remarkable stability of the N-methoxy-N-methylhydroxylamine leaving group and, more critically, its ability to chelate with organometallic reagents. This chelation stabilizes the tetrahedral intermediate formed upon nucleophilic addition, effectively preventing the common problem of over-addition that plagues reactions with other acyl compounds like esters or acid chlorides.[1][3][4] This unique reactivity allows for controlled, single additions of potent nucleophiles, making it an invaluable tool in the synthesis of complex molecules.[1][5]

However, the intrinsic reactivity of the Weinreb amide is not static; it is profoundly influenced by the electronic and steric environment of the molecule. For drug development professionals and synthetic chemists, understanding how substituents on an aromatic ring modulate this reactivity is paramount for reaction design, optimization, and predicting outcomes. This guide provides an in-depth comparative analysis of the ortho-, meta-, and para-chloro-N-methoxy-N-methylbenzamides. We will dissect the theoretical underpinnings of their reactivity, provide robust experimental protocols for their empirical evaluation, and present a clear, data-driven comparison to guide your synthetic strategy.

Theoretical Framework: The Interplay of Steric and Electronic Effects

The reactivity of the carbonyl group in these benzamides is dictated by a delicate balance of electronic effects, which alter its electrophilicity, and steric effects, which control the accessibility of the carbonyl carbon to incoming nucleophiles. The chlorine substituent, depending on its position, exerts both influences.

Electronic Effects of the Chlorine Substituent

Chlorine exhibits a dual electronic nature: a powerful, distance-dependent inductive electron-withdrawing effect (-I) and a weaker, position-dependent resonance electron-donating effect (+R).[6][7]

  • Inductive Effect (-I): Due to its high electronegativity, chlorine pulls electron density from the benzene ring through the sigma (σ) bond framework.[6] This effect deactivates the ring but, more importantly for our purposes, it withdraws electron density from the carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack. This effect is strongest at the ortho position and diminishes with distance (ortho > meta > para).

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the π-system of the benzene ring.[7][8][9] This effect donates electron density to the ring, specifically at the ortho and para positions, which can slightly counteract the inductive withdrawal.

The net electronic influence is a combination of these two opposing forces. Since the inductive effect of halogens is generally stronger than their resonance effect, all three chloro-isomers are expected to have a more electrophilic carbonyl carbon compared to the unsubstituted N-methoxy-N-methylbenzamide.[7]

G cluster_ortho Ortho Isomer cluster_meta Meta Isomer cluster_para Para Isomer ortho_node C=O Carbon (Highly Electrophilic) ortho_I Strong -I Effect ortho_I->ortho_node ortho_R Weak +R Effect ortho_R->ortho_node ortho_S High Steric Hindrance ortho_S->ortho_node meta_node C=O Carbon (Electrophilic) meta_I Moderate -I Effect meta_I->meta_node meta_R No +R Effect meta_R->meta_node para_node C=O Carbon (Very Electrophilic) para_I Weakest -I Effect para_I->para_node para_R Weak +R Effect para_R->para_node

Caption: Electronic and steric influences on the carbonyl carbon.

Steric Effects: The Ortho Position Anomaly

While the meta and para isomers are sterically similar to the parent benzamide, the ortho-chloro substituent introduces significant steric hindrance around the reaction center.[10][11] This steric bulk can:

  • Impede Nucleophile Approach: Physically block the trajectory of an incoming nucleophile, raising the activation energy of the reaction.

  • Induce Torsional Strain: Force the amide group to twist out of the plane of the aromatic ring.[12] This disrupts the π-conjugation between the carbonyl group and the ring, which can alter the electronic properties at the carbonyl carbon. Research on ortho-substituted amides suggests this can increase the barrier to rotation and affect reactivity.[12][13]

Therefore, a central hypothesis emerges: the reactivity of the ortho isomer will be dominated by steric hindrance, making it the least reactive, while the reactivities of the meta and para isomers will be primarily governed by electronic effects.

Comparative Reactivity Analysis: A Data-Driven Approach

To objectively compare the reactivity of the three isomers, we will evaluate their performance in two hallmark reactions of Weinreb amides: nucleophilic addition of a Grignard reagent and reduction with lithium aluminum hydride (LAH).

Reaction with Grignard Reagents

The reaction of a Weinreb amide with an organomagnesium halide is a robust method for ketone synthesis.[2][14] The rate of this reaction is a direct probe of the electrophilicity and steric accessibility of the carbonyl carbon.

G start Weinreb Amide + R-MgX intermediate Tetrahedral Intermediate Mg chelation stabilizes start->intermediate Nucleophilic Attack workup Aqueous Workup (e.g., NH4Cl) intermediate->workup Stable at low temp no_over Over-addition Prevented intermediate->no_over Chelation blocks second attack product Ketone workup->product Collapse of intermediate

Caption: Mechanism of the Weinreb-Nahm ketone synthesis.

Hypothetical Experimental Data

A competition experiment was designed where an equimolar mixture of the three isomers is subjected to a substoichiometric amount of Grignard reagent (e.g., 0.5 equivalents of PhMgBr). The reaction progress is monitored by HPLC.

IsomerRelative Rate Constant (k_rel)% Conversion (at 30 min)
para-chloro1.0095%
meta-chloro0.8581%
ortho-chloro0.08<10%

Interpretation: The data clearly indicates a reactivity order of para > meta >> ortho .

  • Para vs. Meta: The para isomer reacts fastest, consistent with its carbonyl carbon being the most electrophilic due to the combined -I and +R effects favorably positioning electron withdrawal. The meta isomer, influenced primarily by a moderate -I effect, is slightly less reactive.

  • The Ortho Effect: The ortho-chloro isomer is dramatically less reactive. This confirms that the severe steric hindrance imposed by the ortho substituent is the overwhelming factor, effectively shielding the carbonyl group and outweighing any electronic activation.[10]

Reduction with Lithium Aluminum Hydride (LAH)

Reduction of Weinreb amides with hydride reagents like LAH provides a reliable route to aldehydes.[1] The same principles of electrophilicity and steric accessibility apply.

Hypothetical Experimental Data

Parallel reduction reactions for each isomer were run under identical conditions (1.1 eq. LAH, THF, -78 °C to 0 °C) and quenched at 1 hour. Yields of the corresponding chlorobenzaldehydes were determined by GC with an internal standard.

IsomerAldehyde Yield (%)
para-chloro92%
meta-chloro88%
ortho-chloro15% (prolonged reaction time needed)

Interpretation: The results from the LAH reduction mirror those from the Grignard reaction. The para and meta isomers are readily reduced in high yield, while the ortho isomer is highly resistant to reduction. This further solidifies the conclusion that steric hindrance is the dominant deactivating feature of the ortho isomer.

Experimental Validation Protocols

To empower researchers to validate these findings, we provide the following detailed, self-validating experimental protocols.

Protocol 1: Comparative Kinetic Analysis of Grignard Reaction via HPLC

This protocol uses HPLC to monitor the simultaneous consumption of the three starting materials in a competitive reaction.

Rationale for Methodological Choices:

  • Competitive Reaction: Subjects all isomers to the exact same conditions, eliminating inter-assay variability.

  • Substoichiometric Reagent: Ensures that the reaction rate is dependent on the substrate reactivity, not reagent availability.

  • HPLC Analysis: Provides excellent separation and quantification of the closely related isomers. An internal standard (e.g., N-methoxy-N-methylbenzamide) is crucial for accurate quantification.

  • Low Temperature: Essential for maintaining the stability of the Weinreb tetrahedral intermediate and preventing its premature collapse or side reactions.[1][15]

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-neck flask under Argon, dissolve an equimolar mixture of ortho-, meta-, and para-chloro-N-methoxy-N-methylbenzamide (0.2 mmol each) and the internal standard (0.2 mmol) in anhydrous THF (10 mL).

  • Initial Sampling (t=0): Withdraw a 0.1 mL aliquot, quench it immediately in a vial containing 1 mL of saturated aqueous NH4Cl and 1 mL of ethyl acetate. Vortex thoroughly. This is your t=0 sample.

  • Reaction Initiation: Cool the flask to -20 °C in a cryocool bath. Add phenylmagnesium bromide (0.3 mmol, 0.5 equivalents relative to total amide) dropwise via syringe over 2 minutes.

  • Time-Course Sampling: Withdraw aliquots (0.1 mL) at regular intervals (e.g., 5, 15, 30, 60 minutes), quenching each immediately as described in step 2.

  • Sample Preparation for HPLC: Separate the organic layer from each quenched sample, dry it over anhydrous Na2SO4, and dilute to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a C18 reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection (e.g., 254 nm).

  • Data Analysis: Calculate the concentration of each isomer relative to the internal standard at each time point. Plot ln([Isomer]t/[Isomer]0) versus time to determine the pseudo-first-order rate constants.

Caption: Workflow for comparative kinetic analysis.

Conclusion and Outlook

This guide demonstrates that the reactivity of chloro-substituted N-methoxy-N-methylbenzamides is a predictable function of the substituent's position. The observed reactivity order of para > meta >> ortho is a classic textbook case of competing electronic activation and steric hindrance.

  • For the para and meta isomers, reactivity is primarily driven by the electron-withdrawing inductive effect of chlorine, which enhances the electrophilicity of the carbonyl carbon.

  • For the ortho isomer, reactivity is overwhelmingly dictated by steric hindrance, which severely restricts access to the carbonyl center and makes it significantly less reactive than the other two isomers.

For scientists in process and medicinal chemistry, these findings have direct practical implications. When designing a synthesis involving a substituted Weinreb amide, one must anticipate significantly longer reaction times, higher temperatures, or the need for less sterically demanding reagents when dealing with ortho-substituted systems. Conversely, the electronic activation provided by meta and para substituents can be exploited to achieve efficient transformations under mild conditions. This fundamental understanding is key to navigating the nuanced landscape of chemical reactivity and achieving success in complex molecular design.

References

A Comparative Guide to Ketone Synthesis from Benzamides: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the construction of ketones is a cornerstone for the development of pharmaceuticals, agrochemicals, and functional materials. Benzamides, as stable and readily available starting materials, offer a versatile platform for accessing these valuable carbonyl compounds. This guide provides an in-depth comparison of prominent synthetic routes to ketones originating from benzamides, with a focus on reaction yields, mechanistic underpinnings, and practical experimental considerations.

The Weinreb Ketone Synthesis: A Classic, Reliable Approach

The Weinreb ketone synthesis, first reported by Steven M. Weinreb and Steven Nahm in 1981, remains a highly reliable and widely used method for the preparation of ketones from N-methoxy-N-methylamides (Weinreb amides).[1][2] The key to its success lies in the remarkable stability of the tetrahedral intermediate formed upon nucleophilic addition, which prevents the common problem of over-addition to form tertiary alcohols.[2][3]

Mechanistic Rationale: The Chelation-Stabilized Intermediate

The N-methoxy and N-methyl substituents on the amide nitrogen play a crucial role. Upon addition of an organometallic reagent (e.g., Grignard or organolithium), a stable five-membered chelate is formed with the metal ion.[2][4] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This elegant control element is the primary reason for the high yields and clean conversions observed in Weinreb ketone syntheses.

Weinreb_Mechanism benzamide N-methoxy-N-methyl benzamide intermediate Chelated Tetrahedral Intermediate benzamide->intermediate Nucleophilic Addition organometallic R'-M (Grignard or Organolithium) organometallic->intermediate ketone Ketone intermediate->ketone Hydrolysis workup H₃O⁺ Workup intermediate->workup workup->ketone

Caption: Mechanism of the Weinreb Ketone Synthesis.

Experimental Protocol: Synthesis of Propiophenone from N-methoxy-N-methylbenzamide

Materials:

  • N-methoxy-N-methylbenzamide (1.0 equiv)

  • Ethylmagnesium bromide (1.1 equiv, 3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of N-methoxy-N-methylbenzamide in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Ethylmagnesium bromide solution is added dropwise to the cooled solution while maintaining the temperature at 0 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to afford propiophenone.

Yield Data

The Weinreb ketone synthesis consistently delivers high yields across a broad range of substrates.

Benzamide SubstrateOrganometallic ReagentProductYield (%)Reference
N-methoxy-N-methylbenzamideCH₃MgBrAcetophenone95[1]
N-methoxy-N-methylbenzamidePhLiBenzophenone92[1]
N-methoxy-N-methyl-4-chlorobenzamideCH₃MgBr4'-Chloroacetophenone88[1]
N-methoxy-N-methyl-2-naphthamideC₂H₅MgBr2-Propiophenone85[1]

The Fukuyama Cross-Coupling: Mild Conditions and High Functional Group Tolerance

The Fukuyama cross-coupling reaction, developed by Tohru Fukuyama and his colleagues, is a powerful method for ketone synthesis that involves the palladium-catalyzed reaction of a thioester with an organozinc reagent.[5][6] While not a direct conversion from a benzamide, the high yields and exceptional functional group tolerance of this method make it a compelling two-step alternative. Benzamides can be converted to the requisite thioesters through various established methods.

Mechanistic Rationale: The Palladium Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the thioester to the palladium(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the ketone and regenerate the palladium(0) catalyst.[7] The mildness of the organozinc reagent is crucial for the high functional group compatibility.[6]

Fukuyama_Coupling start Pd(0) Catalyst oxidative_add Oxidative Addition start->oxidative_add thioester Thioester (from Benzamide) thioester->oxidative_add transmetalation Transmetalation oxidative_add->transmetalation organozinc R'-ZnX organozinc->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->start Regeneration ketone Ketone reductive_elim->ketone

Caption: Catalytic Cycle of the Fukuyama Cross-Coupling.

Experimental Protocol: Two-Step Synthesis of 4-Phenylacetophenone

Step 1: Conversion of 4-Phenylbenzamide to S-Ethyl 4-Phenylbenzothioate This is a representative procedure and may require optimization for specific substrates.

  • 4-Phenylbenzamide is treated with Lawesson's reagent in refluxing toluene to afford the corresponding thioamide.

  • The thioamide is then S-alkylated with ethyl iodide in the presence of a base such as sodium ethoxide to yield the S-ethyl thioimidate, which rearranges to the S-ethyl 4-phenylbenzothioate upon heating.

Step 2: Fukuyama Coupling Materials:

  • S-Ethyl 4-phenylbenzothioate (1.0 equiv)

  • Methylzinc chloride (1.5 equiv, prepared from CH₃MgCl and ZnCl₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv)

  • Tri(2-furyl)phosphine (TFP, 0.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of S-ethyl 4-phenylbenzothioate, Pd₂(dba)₃, and TFP in anhydrous THF is added a solution of methylzinc chloride at room temperature under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography to give 4-phenylacetophenone.

Yield Data

The Fukuyama coupling is known for its high yields, often exceeding 80%.

Thioester SubstrateOrganozinc ReagentProductYield (%)Reference
S-Ethyl benzothioateEtZnIPropiophenone91[8]
S-Ethyl 4-methoxybenzothioateMeZnCl4-Methoxyacetophenone88[8]
S-Phenyl 3-bromobenzothioatei-PrZnBr3-Bromo-isobutyrophenone85[5]

Direct Addition of Organolithium Reagents: A Rapid but Potentially Unselective Route

The direct addition of highly reactive organolithium reagents to benzamides offers a seemingly straightforward and rapid route to ketones. However, this approach is often plagued by a lack of selectivity, leading to the formation of tertiary alcohol byproducts through over-addition to the initially formed ketone.[9][10]

Mechanistic Rationale: The Over-Addition Problem

Unlike the stable chelated intermediate in the Weinreb synthesis, the initial tetrahedral adduct formed from the addition of an organolithium reagent to a simple benzamide can readily eliminate a lithium amide salt to form the ketone in situ. This newly formed ketone is often more reactive than the starting amide towards the organolithium reagent, leading to a second nucleophilic addition and the formation of a tertiary alcohol after workup.[11]

Recent studies have shown that careful control of reaction conditions, such as using specific solvents and short reaction times, can suppress this over-addition and provide ketones in good yields.[12]

Organolithium_Addition benzamide N,N-Dimethyl- benzamide adduct1 Tetrahedral Adduct benzamide->adduct1 organolithium R'-Li organolithium->adduct1 adduct2 Second Adduct organolithium->adduct2 ketone Ketone adduct1->ketone Elimination ketone->adduct2 Over-addition alcohol Tertiary Alcohol adduct2->alcohol H₃O⁺ Workup

Caption: Reaction Pathways in the Addition of Organolithium Reagents to Benzamides.

Experimental Protocol: Synthesis of Benzophenone from N,N-Dimethylbenzamide

Materials:

  • N,N-Dimethylbenzamide (1.0 equiv)

  • Phenyllithium (1.1 equiv, 1.8 M in dibutyl ether)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • A solution of N,N-dimethylbenzamide in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.

  • Phenyllithium solution is added dropwise, and the reaction mixture is stirred at -78 °C for 30 minutes.

  • The reaction is quenched by the addition of 1 M HCl.

  • The mixture is allowed to warm to room temperature and then extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Yield Data

Yields for this method are highly dependent on the substrate and reaction conditions, with the potential for significant byproduct formation. However, optimized procedures can afford good yields.

Benzamide SubstrateOrganolithium ReagentKetone Yield (%)Tertiary Alcohol Yield (%)Reference
N,N-Dimethylbenzamiden-BuLi8510[12]
N,N-DimethylbenzamidePhLi935[12]
N-Pivaloyl-N-methyl-benzamideMeLi7815[13]

Palladium-Catalyzed Decarbonylative Coupling: An Emerging Strategy

A more recent and innovative approach to ketone synthesis from amides involves a palladium-catalyzed decarbonylative cross-coupling reaction.[14][15] This method allows for the direct coupling of an amide with an organometallic reagent, with the extrusion of carbon monoxide. While still an evolving field, this strategy holds promise for its atom economy and novel reactivity.

Mechanistic Rationale: C-N Bond Activation and Decarbonylation

The proposed mechanism typically involves the oxidative addition of the amide C-N bond to a low-valent palladium catalyst. This is followed by decarbonylation (extrusion of CO) to form an arylpalladium intermediate. Subsequent transmetalation with an organometallic partner and reductive elimination furnishes the ketone product.[16] The choice of ligand on the palladium catalyst is often critical for promoting the desired decarbonylative pathway over other potential side reactions.[14]

Decarbonylative_Coupling start Pd(0) Catalyst oxidative_add Oxidative Addition (C-N activation) start->oxidative_add benzamide Benzamide benzamide->oxidative_add decarbonylation Decarbonylation (-CO) oxidative_add->decarbonylation aryl_pd Aryl-Pd Intermediate decarbonylation->aryl_pd transmetalation Transmetalation aryl_pd->transmetalation organometallic R'-M organometallic->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->start Regeneration ketone Ketone reductive_elim->ketone

Caption: Proposed Catalytic Cycle for Decarbonylative Ketone Synthesis.

Experimental Protocol: Palladium-Catalyzed Decarbonylative Coupling of N-Acetylbenzamide with Phenylboronic Acid

This is a representative procedure and may require significant optimization.

Materials:

  • N-Acetylbenzamide (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 0.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous toluene

Procedure:

  • A mixture of N-acetylbenzamide, phenylboronic acid, Pd(OAc)₂, IPr·HCl, and K₂CO₃ in anhydrous toluene is heated at 120 °C in a sealed tube for 24 hours.

  • The reaction mixture is cooled to room temperature and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to afford benzophenone.

Yield Data

Reported yields for decarbonylative ketone synthesis from amides are still emerging and can be substrate-dependent.

Amide SubstrateCoupling PartnerProductYield (%)Reference
N-Benzoyl-saccharinPhenylboronic acidBenzophenone82[17]
N-Pivaloyl-N-phenylbenzamide4-Tolylboronic acid4-Methylbenzophenone75[18]

Comparative Summary

Synthetic RouteKey AdvantagesKey DisadvantagesTypical Yields
Weinreb Ketone Synthesis High yields, excellent prevention of over-addition, broad substrate scope.[4]Requires pre-formation of the N-methoxy-N-methylamide.85-95%[1]
Fukuyama Cross-Coupling Very mild reaction conditions, exceptional functional group tolerance.[5][6]Two-step process from benzamide (via thioester).80-95%[8]
Direct Organolithium Addition Rapid and direct one-step reaction.Prone to over-addition, yields can be variable, requires cryogenic temperatures.[9][11]75-93% (optimized)[12]
Decarbonylative Coupling Atom-economical, novel reactivity.Still developing, may require harsh conditions and specialized ligands.[14][16]75-85% (emerging)[17]

Conclusion

The choice of synthetic route to ketones from benzamides depends critically on the specific requirements of the target molecule and the available resources. The Weinreb ketone synthesis stands out as a robust and high-yielding method, particularly for complex molecules where preventing side reactions is paramount. For substrates with sensitive functional groups, the Fukuyama cross-coupling offers an exceptionally mild and tolerant, albeit two-step, alternative. The direct addition of organolithium reagents can be a quick and efficient option for simpler substrates, provided that reaction conditions are carefully optimized to minimize over-addition. Finally, palladium-catalyzed decarbonylative coupling represents a cutting-edge approach with significant potential for future applications in streamlined ketone synthesis. Researchers and drug development professionals should carefully consider these factors to select the most appropriate and efficient strategy for their synthetic endeavors.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Chloro-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3-Chloro-N-methoxy-N-methylbenzamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework grounded in scientific causality and regulatory compliance. Our commitment is to furnish you with the expertise necessary to manage chemical waste safely, ensuring the protection of both laboratory personnel and the environment.

Core Principles of Chemical Waste Management

Proper disposal of any laboratory chemical is foundational to a safe and sustainable research environment. The process begins with a thorough understanding of the substance's properties and associated risks. Improper disposal can lead to hazardous chemical reactions, environmental contamination of soil and water, and potential health risks for personnel.[1] For chlorinated organic compounds like this compound, specific protocols are required to mitigate these risks effectively.

Hazard Profile of this compound

A comprehensive risk assessment is the first step in the disposal process. Based on available Safety Data Sheets (SDS), this compound presents several hazards that dictate its handling and disposal procedures.

Key Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[2][3]

  • Harmful if Swallowed or Inhaled: Acute toxicity is a concern, with harmful effects if ingested or inhaled.[3][4]

  • Respiratory Irritation: May cause irritation to the respiratory tract.[3][5]

These hazards underscore the necessity of preventing direct contact and aerosol generation during handling and disposal.

Hazard Identification & Safety Summary
Chemical Name This compound
CAS Number 145959-21-3[6]
Molecular Formula C9H10ClNO2[6]
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), Harmful if Swallowed (H302), Harmful if Inhaled (H332), Respiratory Irritant (H335)[2][3]
Primary Disposal Route Licensed Chemical Incineration[7][8]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[9]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, stringent adherence to PPE protocols is mandatory. The goal is to create a complete barrier between the researcher and the chemical.

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use and changed immediately if contamination occurs.[7]

  • Eye and Face Protection: Use safety goggles or glasses that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[9] A face shield should be worn if there is a splash risk.

  • Skin and Body Protection: A lab coat is standard, but for larger quantities or spill cleanup, impervious protective clothing may be necessary.[10]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[5][7] If exposure limits are exceeded, a NIOSH-approved respirator is required.[11]

Waste Segregation and Containment: Preventing Hazardous Reactions

Proper segregation is a cornerstone of safe laboratory waste management.[1][12] Mixing incompatible chemicals can lead to dangerous reactions. For this compound, the following segregation rules apply:

  • Designated Waste Stream: This compound must be disposed of in a designated "Halogenated" or "Chlorinated" organic solvent waste stream. Do not mix with non-halogenated waste, as this complicates and increases the cost of disposal.[13]

  • Container Integrity: Use only containers that are compatible with the chemical waste. The container must be in good condition, leak-proof, and have a tightly sealing cap.[13][14]

  • Labeling: All waste containers must be clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations)

    • The specific hazards (e.g., "Irritant," "Toxic")

    • The date of accumulation[1]

Step-by-Step Disposal Protocol for Unused Product

The preferred and most environmentally sound method for disposing of chlorinated organic compounds is through high-temperature incineration at a licensed chemical destruction facility.[7][8]

Step 1: Preparation

  • Ensure all required PPE is correctly worn.

  • Work within a certified chemical fume hood to control vapor exposure.

Step 2: Waste Transfer

  • Carefully transfer the this compound from its original container into the designated, properly labeled chlorinated waste container.

  • Use a funnel to prevent spills.

  • Do not overfill the waste container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.[13]

Step 3: Secure and Store

  • Tightly seal the waste container.[14]

  • Store the container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[15]

  • Ensure secondary containment (such as a spill tray) is used for stored waste containers.[13]

Step 4: Arrange for Pickup

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the chemical yourself.

Spill Management and Decontamination

Accidental spills must be handled immediately and safely.

For Small Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with a dry chemical absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep or scoop the absorbed material into a designated waste container.[5]

  • The collected spill cleanup material is now considered hazardous waste and must be disposed of in the chlorinated waste stream.[15]

  • Decontaminate the spill area with soap and water.

For Large Spills:

  • Evacuate the area immediately.

  • Alert your institution's EHS or emergency response team.

  • Do not attempt to clean up a large spill without specialized training and equipment.[15]

Disposal of Empty Containers

An empty container that held this compound must still be handled as hazardous waste unless properly decontaminated.

  • Decontamination: To be disposed of as non-hazardous waste, the container must be triple-rinsed.[15]

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, the rinseate from each rinse is considered hazardous waste and must be collected and added to your chlorinated waste container.[15]

  • Final Disposal: After triple-rinsing, deface or remove the original label, and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[15][16]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_disposal_path Disposal Path Selection cluster_product Unused Product / Contaminated Material cluster_container Empty Container start Identify Waste: This compound hazards Consult SDS for Hazards (Irritant, Toxic) start->hazards ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) hazards->ppe waste_type What is the waste form? ppe->waste_type collect_product Transfer to Labeled 'Chlorinated Waste' Container waste_type->collect_product Unused Product or Spill Debris rinse Triple-Rinse with Appropriate Solvent waste_type->rinse Empty Container store_product Store in Secondary Containment in Satellite Accumulation Area collect_product->store_product ehs_pickup Schedule EHS Pickup for Licensed Incineration store_product->ehs_pickup collect_rinse Collect ALL Rinseate as Chlorinated Hazardous Waste rinse->collect_rinse deface Deface Original Label rinse->deface collect_rinse->collect_product dispose_container Dispose of Container as Non-Hazardous Lab Waste deface->dispose_container

Caption: Decision workflow for handling and disposing of this compound.

References

Personal protective equipment for handling 3-Chloro-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 3-Chloro-N-methoxy-N-methylbenzamide

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 145959-21-3). As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the essential information to maintain a safe and effective laboratory environment. Adherence to these guidelines is fundamental for personnel safety and the integrity of your scientific work.

Hazard Identification and Risk Assessment

Before handling this compound, a thorough understanding of its potential hazards is crucial. This compound is classified with several hazard statements, indicating potential risks upon exposure.

Based on available safety data, the primary hazards include:

  • Harmful if swallowed (H302).[1]

  • Harmful if inhaled (H332).[1]

  • Causes skin irritation (H315).[1][2]

  • Causes serious eye irritation (H319).[1][2][3]

  • May cause respiratory irritation (H335).[1][2]

The presence of a halogen (chlorine) also requires that this compound be treated as a halogenated organic substance for disposal purposes.[4][5] A comprehensive risk assessment should be conducted before any procedure begins, considering the quantities being used and the specific experimental conditions.

Mandatory Personal Protective Equipment (PPE)

The use of appropriate PPE is the most critical line of defense against accidental exposure.[6][7] The following equipment must be worn at all times when handling this compound.

PPE CategoryItem SpecificationRationale for Use
Eye & Face Protection Safety glasses with side-shields or chemical goggles.[8]Protects against splashes and aerosols that can cause serious eye irritation.[2][3]
Hand Protection Chemical-resistant nitrile gloves.[9][10]Prevents direct skin contact, which can cause irritation.[1][2] Gloves should be inspected before use and changed immediately if contaminated.[11]
Body Protection Standard laboratory coat.[10]Protects skin and personal clothing from accidental spills and contamination.[6]
Respiratory Protection Not typically required for small quantities under normal, well-ventilated laboratory conditions.[10]Handling of the powder outside a containment system (e.g., weighing large quantities) should be performed in a chemical fume hood to mitigate inhalation risks.[8][9]
Foot Protection Closed-toe shoes.[9]Must be worn in the laboratory at all times to protect against spills and falling objects.[10]

Operational Plan: A Step-by-Step Handling Workflow

A systematic approach to handling ensures that safety is integrated into every step of the experimental process. All handling of the solid compound should occur in a designated area, such as a chemical fume hood, to minimize exposure.[8]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal A 1. Conduct Risk Assessment Review SDS & SOPs B 2. Designate Handling Area (e.g., Chemical Fume Hood) A->B C 3. Assemble & Inspect PPE (Gloves, Goggles, Lab Coat) B->C D 4. Weigh Compound Use dedicated equipment inside fume hood C->D Proceed to Handling E 5. Perform Experiment (e.g., Dissolution, Reaction) D->E F 6. Decontaminate Workspace Clean all surfaces and equipment E->F Experiment Complete G 7. Segregate Waste Separate solid & liquid halogenated waste F->G H 8. Dispose of Waste Follow institutional guidelines for hazardous waste G->H I 9. Doff PPE & Wash Hands H->I

Caption: Workflow for safely handling this compound.

Emergency Procedures

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek prompt medical attention.[11][12]

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[2][11]

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][12]

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[12]

Spills: For small spills, contain the leak and absorb the material with an inert absorbent like vermiculite or sand.[5][13] Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[5] Ensure the area is well-ventilated during cleanup. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste. Due to its chemical structure, it falls under the category of halogenated organic waste .[14][15]

  • Waste Segregation: Never mix halogenated waste with non-halogenated waste streams.[4][14] This is crucial for proper disposal and cost management.[5]

  • Solid Waste: Collect all contaminated disposables (e.g., gloves, weighing papers, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.[8][16]

  • Liquid Waste: Collect solutions containing the compound and any solvent rinses in a separate, sealed, and compatible container labeled for "Halogenated Liquid Waste".[4]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazard symbols.[5][17]

  • Storage and Disposal: Store waste containers in a designated satellite accumulation area, ensuring they are kept closed.[18] Arrange for pickup and disposal through your institution's EHS office, following all local and national regulations.[19]

By adhering to these rigorous safety and handling protocols, you can mitigate risks and ensure the safe and effective use of this compound in your research endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.